molecular formula C7H7BrIN B1374924 4-Bromo-2-iodo-5-methylaniline CAS No. 1609264-62-1

4-Bromo-2-iodo-5-methylaniline

Cat. No.: B1374924
CAS No.: 1609264-62-1
M. Wt: 311.95 g/mol
InChI Key: COSLUVOCIKOMSF-UHFFFAOYSA-N
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Description

4-Bromo-2-iodo-5-methylaniline is a useful research compound. Its molecular formula is C7H7BrIN and its molecular weight is 311.95 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-2-iodo-5-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrIN/c1-4-2-7(10)6(9)3-5(4)8/h2-3H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COSLUVOCIKOMSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Br)I)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrIN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 4-Bromo-2-iodo-5-methylaniline (CAS No. 1609264-62-1)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 4-Bromo-2-iodo-5-methylaniline, a key building block in modern organic synthesis, with a particular focus on its applications in pharmaceutical research and development. This document is intended to serve as a practical resource, offering not just data, but actionable insights into the synthesis, handling, and strategic utilization of this versatile compound.

Introduction: A Strategically Substituted Aniline for Complex Syntheses

This compound, identified by the CAS number 1609264-62-1, is a polysubstituted aromatic amine of significant interest to the synthetic chemistry community.[1] Its strategic placement of bromo, iodo, methyl, and amino functional groups on the aniline scaffold offers a rich platform for a variety of chemical transformations. The differential reactivity of the aryl bromide and aryl iodide moieties, coupled with the directing effects of the amino and methyl groups, allows for selective and sequential modifications, making it an invaluable intermediate in the construction of complex molecular architectures. This is particularly relevant in the field of medicinal chemistry, where precise control over substituent placement is paramount for optimizing the pharmacological properties of drug candidates.

Physicochemical Properties and Specifications

The reliable application of any chemical intermediate begins with a thorough understanding of its physical and chemical properties. The data presented below has been compiled from reputable chemical suppliers and databases.

PropertyValueSource(s)
CAS Number 1609264-62-1[1]
Molecular Formula C₇H₇BrIN[1]
Molecular Weight 311.95 g/mol [1]
Appearance Solid-
Purity Typically >95%-
Storage Store in a cool, dry, well-ventilated area, away from incompatible substances. Light sensitive.-

Synthesis of this compound: A Detailed Experimental Protocol

The synthesis of this compound can be approached through a multi-step sequence, often starting from a more readily available substituted aniline. A plausible and efficient route involves the protection of the amine, followed by sequential halogenation, and subsequent deprotection. Below is a detailed, self-validating experimental protocol based on established synthetic methodologies for analogous compounds.[2][3][4]

Diagram of the Proposed Synthetic Workflow:

G cluster_0 Amine Protection cluster_1 Iodination cluster_2 Deprotection 4-Bromo-3-methylaniline 4-Bromo-3-methylaniline N-(4-bromo-3-methylphenyl)acetamide N-(4-bromo-3-methylphenyl)acetamide 4-Bromo-3-methylaniline->N-(4-bromo-3-methylphenyl)acetamide Acetic Anhydride N-(4-bromo-2-iodo-5-methylphenyl)acetamide N-(4-bromo-2-iodo-5-methylphenyl)acetamide N-(4-bromo-3-methylphenyl)acetamide->N-(4-bromo-2-iodo-5-methylphenyl)acetamide NIS, TFA This compound This compound N-(4-bromo-2-iodo-5-methylphenyl)acetamide->this compound HCl (aq)

Caption: A three-stage synthetic workflow for this compound.

Step-by-Step Methodology:

Part 1: Protection of the Amino Group

  • Reaction Setup: To a solution of 4-bromo-3-methylaniline (1 equivalent) in glacial acetic acid, add acetic anhydride (1.1 equivalents) dropwise at room temperature with stirring.

  • Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Pour the reaction mixture into ice-water with vigorous stirring. The resulting precipitate, N-(4-bromo-3-methylphenyl)acetamide, is collected by vacuum filtration, washed with water until the filtrate is neutral, and dried under vacuum.

Part 2: Ortho-Iodination

  • Reaction Setup: Dissolve the N-(4-bromo-3-methylphenyl)acetamide (1 equivalent) in a suitable solvent such as trifluoroacetic acid (TFA). To this solution, add N-iodosuccinimide (NIS) (1.1 equivalents) portion-wise at 0°C.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir until TLC analysis indicates the completion of the reaction.

  • Work-up: Carefully quench the reaction by pouring it into a saturated aqueous solution of sodium thiosulfate. Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate. Extract the product with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield crude N-(4-bromo-2-iodo-5-methylphenyl)acetamide.

Part 3: Deprotection of the Amino Group

  • Reaction Setup: Reflux the crude N-(4-bromo-2-iodo-5-methylphenyl)acetamide in a mixture of ethanol and concentrated hydrochloric acid.[3]

  • Reaction Monitoring: Monitor the hydrolysis of the amide by TLC.

  • Work-up and Purification: After completion, cool the reaction mixture and neutralize it with a base (e.g., aqueous sodium hydroxide) to a pH of 8-10.[3] The product, this compound, will precipitate out of the solution. Collect the solid by filtration, wash with water, and dry. Further purification can be achieved by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Analytical Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl group protons. Based on data for the closely related 4-bromo-2-iodo-N-methylaniline, characteristic aromatic proton signals would be anticipated.[5]

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum will provide information on the number and chemical environment of the carbon atoms in the molecule. The spectrum for 4-bromo-2-iodo-N-methylaniline shows distinct peaks for the aromatic carbons and the methyl carbon, which would be similar for the target compound.[5]

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound (311.95 g/mol ) and provide information about its isotopic pattern, which is characteristic of a molecule containing both bromine and iodine.

Applications in Drug Discovery and Development

The unique substitution pattern of this compound makes it a highly valuable building block in the synthesis of pharmacologically active molecules, particularly in the realm of oncology. The presence of two different halogen atoms allows for selective cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, enabling the introduction of diverse substituents at specific positions.

Role in the Synthesis of Kinase Inhibitors:

Many kinase inhibitors, a class of targeted cancer therapeutics, feature a substituted aniline core. The amino group serves as a key hydrogen bond donor, while the substituents on the aromatic ring occupy specific pockets in the ATP-binding site of the kinase, contributing to the inhibitor's potency and selectivity. This compound is an ideal starting material for the synthesis of such inhibitors. For instance, the iodo group can be selectively coupled with a boronic acid (Suzuki coupling) to introduce a larger aromatic or heteroaromatic moiety, while the bromo group can be subsequently modified or retained for its steric and electronic properties.

Illustrative Signaling Pathway and Role of Kinase Inhibitors:

G cluster_0 Cellular Signaling Cascade cluster_1 Therapeutic Intervention Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) Downstream Signaling Proteins Downstream Signaling Proteins Receptor Tyrosine Kinase (RTK)->Downstream Signaling Proteins Phosphorylation Transcription Factors Transcription Factors Downstream Signaling Proteins->Transcription Factors Gene Expression Gene Expression Transcription Factors->Gene Expression Cell Proliferation, Survival Cell Proliferation, Survival Gene Expression->Cell Proliferation, Survival Kinase Inhibitor (Synthesized from this compound) Kinase Inhibitor (Synthesized from this compound) Kinase Inhibitor (Synthesized from this compound)->Receptor Tyrosine Kinase (RTK) Inhibition

Caption: Inhibition of a generic receptor tyrosine kinase signaling pathway by a kinase inhibitor.

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from light and incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion: A Versatile Tool for Chemical Innovation

This compound is a powerful and versatile chemical intermediate with significant potential in the synthesis of complex organic molecules. Its well-defined structure and predictable reactivity make it an invaluable tool for researchers and scientists, particularly those in the pharmaceutical industry engaged in the discovery and development of novel therapeutics. A thorough understanding of its properties, synthesis, and safe handling is essential for unlocking its full potential in driving chemical innovation.

References

Introduction: A Versatile Building Block in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-Bromo-2-iodo-5-methylaniline

This compound is a highly functionalized aromatic amine that serves as a critical intermediate in the synthesis of complex organic molecules. Its strategic arrangement of an amine, a methyl group, a bromine atom, and an iodine atom on a benzene ring offers medicinal chemists and material scientists a scaffold ripe with potential for selective, sequential functionalization. The distinct electronic and steric environment of each substituent, coupled with the differential reactivity of the carbon-iodine and carbon-bromine bonds, makes this compound an invaluable tool for constructing diverse molecular architectures, particularly in the realm of pharmaceutical and agrochemical development.[1][2]

This guide provides an in-depth exploration of the core properties, synthesis, reactivity, and safe handling of this compound, designed for researchers and development professionals who seek to leverage its unique chemical attributes.

Core Physicochemical and Structural Properties

The foundational properties of a synthetic building block dictate its behavior in solution, its reactivity, and its suitability for various analytical techniques. This compound is a solid at room temperature, with its key identifiers and properties summarized below.

Data Summary Table
PropertyValueSource(s)
CAS Number 1609264-62-1[1][3][4]
Molecular Formula C₇H₇BrIN[3][5]
Molecular Weight 311.95 g/mol [3][5][6]
IUPAC Name This compoundN/A
Physical Form Solid
Purity Typically ≥95% - 98%[1]
Storage Store refrigerated under an inert atmosphere, protected from light.[1]
Molecular Structure Diagram

The substitution pattern is key to this molecule's utility. The amino group is a powerful ortho-, para- director, while the methyl group provides a steric and electronic influence. The iodo and bromo groups are positioned for differential reactivity in cross-coupling reactions.

Caption: Structure of this compound.

Synthesis and Purification Protocol

The synthesis of polysubstituted anilines requires careful strategic planning to control regioselectivity. A plausible and common approach involves the sequential halogenation of a commercially available aniline precursor. The following protocol is a representative method based on established procedures for the iodination and bromination of aromatic amines.[7]

Rationale for Synthetic Strategy

The choice of synthesis strategy hinges on the directing effects of the substituents. The amino group is a strongly activating ortho-, para- director. Starting with 3-bromo-4-methylaniline, for example, allows the amino group to direct iodination to the C2 position, which is ortho to the amine and sterically accessible.

Illustrative Synthetic Workflow

SynthesisWorkflow Start 3-Bromo-4-methylaniline (Starting Material) Reaction1 Electrophilic Aromatic Iodination Start->Reaction1 Reagent1 Iodinating Agent (e.g., I₂, NIS) Reagent1->Reaction1 Workup1 Aqueous Workup (Na₂S₂O₃ wash) Reaction1->Workup1 Crude Product Purification Column Chromatography (Hexane/EtOAc) Workup1->Purification Product This compound (Final Product) Purification->Product Analysis Characterization (NMR, MS) Product->Analysis

Caption: General workflow for the synthesis of the title compound.

Step-by-Step Experimental Protocol
  • Reaction Setup: To a solution of the starting aniline (e.g., 3-bromo-4-methylaniline) in a suitable solvent like acetic acid or dichloromethane, add the iodinating reagent (e.g., N-Iodosuccinimide or Iodine with an oxidizing agent) portion-wise at 0 °C.

    • Expert Insight: Performing the reaction at a reduced temperature helps to control the rate of this exothermic electrophilic aromatic substitution, minimizing the formation of potential side products.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress should be meticulously monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Aqueous Workup: Upon completion, quench the reaction by pouring the mixture into a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). This step is crucial to neutralize any unreacted iodine.

    • Trustworthiness: The disappearance of the characteristic iodine color provides a clear visual confirmation that the quenching process is complete.

  • Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3x). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Concentrate the dried organic phase under reduced pressure to yield the crude product. Purify the residue via flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexane as the eluent.

  • Characterization: Collect the pure fractions, combine, and remove the solvent in vacuo. Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.

Spectroscopic Analysis: A Fingerprint of the Molecule

Spectroscopic data provides unambiguous confirmation of the molecular structure. While a publicly available spectrum for this specific CAS number is not prevalent, the expected spectral characteristics can be predicted based on established principles of organic spectroscopy.

  • ¹H NMR Spectroscopy: The aromatic region would display two singlets, corresponding to the protons at the C3 and C6 positions. The chemical shifts would be influenced by the neighboring substituents. The C3-H, flanked by iodo and bromo groups, would likely be downfield compared to the C6-H, which is adjacent to the methyl and amino groups. The amine (-NH₂) protons would appear as a broad singlet, and the methyl (-CH₃) protons as a sharp singlet.

  • ¹³C NMR Spectroscopy: The spectrum would show 7 distinct carbon signals. The chemical shifts of the aromatic carbons are diagnostic: the carbon bearing the iodine (C2) would be significantly upfield due to the heavy atom effect, while the carbon attached to the bromine (C4) would be less affected.

  • Mass Spectrometry (MS): The mass spectrum would show a characteristic isotopic pattern for a molecule containing one bromine atom (¹⁹Br/⁸¹Br in an approximate 1:1 ratio), resulting in two molecular ion peaks (M and M+2) of nearly equal intensity.

  • Infrared (IR) Spectroscopy: Key vibrational bands would include N-H stretching for the primary amine (typically two bands around 3300-3500 cm⁻¹) and C-N stretching around 1250-1350 cm⁻¹. Aromatic C-H and C=C stretching bands would also be present.

Reactivity and Synthetic Utility

The true value of this compound lies in its capacity for selective, sequential reactions. The different reactivities of the C-I, C-Br, and N-H bonds allow for a programmed approach to building molecular complexity.

Reactivity Hierarchy

The C-I bond is significantly more reactive than the C-Br bond in palladium-catalyzed cross-coupling reactions. This differential reactivity is the cornerstone of its synthetic utility, enabling chemists to perform a coupling reaction at the C2 position while leaving the C4 position available for a subsequent, different transformation.

ReactivityMap Core This compound Suzuki_I Suzuki Coupling (at C-I bond) Core->Suzuki_I Pd(PPh₃)₄, R-B(OH)₂, Base Sonogashira_I Sonogashira Coupling (at C-I bond) Core->Sonogashira_I Pd/Cu cat., R-C≡CH, Base Acylation_N Amine Acylation (at -NH₂) Core->Acylation_N Acyl Chloride, Base Buchwald_Br Buchwald-Hartwig (at C-Br bond) Suzuki_I->Buchwald_Br THEN Pd cat., Ligand, R₂'NH, Base

Caption: Selective reactivity pathways for the title compound.

Key Applications in Drug Development
  • Scaffold Decoration: This molecule is an ideal starting point for decorating a central aniline ring. A Suzuki or Sonogashira reaction can be performed first at the C-I position, followed by protection of the amine, a second coupling reaction at the C-Br position, and finally, deprotection and functionalization of the amine. This allows for the controlled, three-dimensional expansion of the molecular framework.

  • Fragment-Based Drug Discovery (FBDD): As a "fragment," this compound presents multiple vectors for chemical elaboration, allowing researchers to systematically explore the chemical space around a protein binding pocket.

Safety and Handling

As with all halogenated aromatic amines, this compound must be handled with appropriate care. The following guidelines are based on safety data for structurally related compounds.[8][9][10]

  • General Hazards: Harmful if swallowed, in contact with skin, or if inhaled.[8] Causes serious eye damage and may cause respiratory irritation.[8]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles with side shields, and a lab coat.[8] All handling should be performed in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[8]

  • Handling: Avoid generating dust.[8] Do not eat, drink, or smoke when using this product.[8] Wash hands thoroughly after handling.

  • Storage: Keep the container tightly sealed and store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of waste in accordance with local, regional, and national regulations. This compound may be toxic to aquatic life.[10]

Disclaimer: Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical.

References

An In-depth Technical Guide to 4-Bromo-2-iodo-5-methylaniline: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-2-iodo-5-methylaniline is a highly functionalized aromatic amine that serves as a critical building block in modern medicinal chemistry. Its unique substitution pattern, featuring bromine, iodine, and methyl groups on the aniline core, offers multiple reaction sites for diversification, making it a valuable intermediate in the synthesis of complex molecular architectures, particularly in the development of kinase inhibitors and other targeted therapeutics. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, spectroscopic characterization, safety and handling procedures, and its applications in drug discovery, grounded in authoritative scientific literature.

Molecular and Physicochemical Properties

This compound is a solid at room temperature, and its key identifiers and properties are summarized in the table below. The strategic placement of the bromo and iodo substituents significantly influences the reactivity of the aromatic ring and the amino group, providing chemists with versatile handles for various cross-coupling and functionalization reactions.

PropertyValueSource
Molecular Formula C₇H₇BrIN[1]
Molecular Weight 311.95 g/mol [1]
CAS Number 1609264-62-1
IUPAC Name This compound
Physical Form Solid[2]
Storage Temperature Refrigerator[2]

Synthesis of this compound: A Step-by-Step Protocol with Mechanistic Insights

Part 1: Acetylation of 4-Methylaniline (Amine Protection)

The amino group of 4-methylaniline is first protected to prevent side reactions during the subsequent halogenation steps. Acetylation is a common and effective method for this purpose.

  • Reaction: 4-methylaniline reacts with acetic anhydride to form N-(4-methylphenyl)acetamide.

  • Causality: The acetyl group deactivates the amino group, making it less susceptible to oxidation and directing electrophilic substitution to the ortho and para positions of the aromatic ring. Since the para position is already occupied by the methyl group, this directs subsequent bromination to the ortho position relative to the methyl group.

Part 2: Bromination of N-(4-methylphenyl)acetamide

The protected aniline is then brominated.

  • Reaction: N-(4-methylphenyl)acetamide is treated with a brominating agent, such as N-bromosuccinimide (NBS), to introduce a bromine atom onto the aromatic ring, yielding N-(4-bromo-2-methylphenyl)acetamide.

  • Causality: The activating methyl group and the ortho,para-directing acetylamino group guide the bromine atom to the position ortho to the methyl group and meta to the acetylamino group.

Part 3: Iodination of N-(4-bromo-2-methylphenyl)acetamide

The next step is the introduction of the iodine atom.

  • Reaction: N-(4-bromo-2-methylphenyl)acetamide is subjected to iodination. A common method for the iodination of activated aromatic rings is the use of an iodine source, such as iodine monochloride (ICl) or a mixture of an iodide salt and an oxidizing agent.

  • Causality: The acetylamino group is a strong activating and ortho,para-directing group. This will direct the iodine atom to the position ortho to the acetylamino group.

Part 4: Hydrolysis of N-(4-Bromo-2-iodo-5-methylphenyl)acetamide (Deprotection)

The final step is the removal of the acetyl protecting group to regenerate the free amine.

  • Reaction: The acetylated compound is hydrolyzed under acidic or basic conditions to yield this compound.[3]

  • Causality: The hydrolysis cleaves the amide bond, restoring the amino functionality.

A generalized experimental protocol for a similar transformation, the synthesis of 4-iodo-2-methylaniline from 2-methyl-4-bromoaniline via an aromatic Finkelstein reaction, provides valuable insights into the conditions that could be adapted for the synthesis of this compound.[4]

Experimental Protocol (Adapted from a similar synthesis):

  • Reaction Setup: A two-necked, pear-shaped flask equipped with a reflux condenser is charged with the starting bromo-aniline derivative, sodium iodide (2 equivalents per bromine to be exchanged), and copper(I) iodide (5 mol% per bromine to be exchanged).[4]

  • Solvent and Ligand Addition: N,N'-dimethylethylenediamine (10 mol%) and anhydrous 1,4-dioxane are added. The reaction is carried out under an inert atmosphere (e.g., argon) due to the sensitivity of CuI to moisture and oxygen.[4]

  • Reaction Conditions: The resulting suspension is heated to 110°C for 18 hours.[4]

  • Work-up: After cooling to room temperature, the mixture is poured into an aqueous 25% ammonia solution. The solution is then diluted with water and extracted three times with dichloromethane.[4]

  • Purification: The combined organic phases are washed with brine, dried with anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude product.[4] Further purification can be achieved by column chromatography or recrystallization.[4]

Synthesis_Pathway 4-Methylaniline 4-Methylaniline N-(4-methylphenyl)acetamide N-(4-methylphenyl)acetamide 4-Methylaniline->N-(4-methylphenyl)acetamide Acetic Anhydride N-(4-bromo-5-methylphenyl)acetamide N-(4-bromo-5-methylphenyl)acetamide N-(4-methylphenyl)acetamide->N-(4-bromo-5-methylphenyl)acetamide Bromination N-(4-bromo-2-iodo-5-methylphenyl)acetamide N-(4-bromo-2-iodo-5-methylphenyl)acetamide N-(4-bromo-5-methylphenyl)acetamide->N-(4-bromo-2-iodo-5-methylphenyl)acetamide Iodination This compound This compound N-(4-bromo-2-iodo-5-methylphenyl)acetamide->this compound Hydrolysis

Caption: Plausible synthetic pathway for this compound.

Spectroscopic Characterization

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl protons. The chemical shifts and coupling constants of the aromatic protons will be influenced by the positions of the bromine, iodine, amino, and methyl substituents. For the related compound, 4-bromo-2-iodo-N-methylaniline, a signal for an aromatic proton is observed at δ 7.76 ppm (d, J = 2.0 Hz).[5]

¹³C NMR Spectroscopy: The carbon NMR spectrum will display characteristic signals for the aromatic carbons and the methyl carbon. The chemical shifts of the aromatic carbons will be significantly affected by the attached halogens and the amino group. In the spectrum of 4-bromo-2-iodo-N-methylaniline, signals for the aromatic carbons appear at δ 147.23, 140.12, 132.00, 110.71, 108.34, and 84.80 ppm.[5]

Mass Spectrometry: The mass spectrum of this compound is expected to show a molecular ion peak corresponding to its molecular weight (311.95 g/mol ). The isotopic pattern of the molecular ion peak will be characteristic of a compound containing one bromine atom (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio). For the isomer 4-Bromo-2-iodo-6-methyl-aniline, the exact mass is reported as 310.880657 g/mol .[6]

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H stretching vibrations of the primary amine group (typically in the range of 3300-3500 cm⁻¹), C-H stretching vibrations of the aromatic ring and the methyl group, and C-N stretching vibrations. The substitution pattern on the benzene ring will also give rise to characteristic bands in the fingerprint region.

Safety and Handling

This compound is a chemical that requires careful handling in a laboratory setting. The following safety precautions should be observed:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.

  • Handling: Avoid contact with skin and eyes. Do not eat, drink, or smoke when handling this compound. Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations.

Applications in Drug Discovery and Medicinal Chemistry

Substituted anilines are a cornerstone in the synthesis of a vast array of pharmaceutical compounds. The unique arrangement of reactive sites on this compound makes it a particularly attractive starting material for the synthesis of targeted therapies, especially kinase inhibitors.

The bromo and iodo substituents can be selectively functionalized through various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, allowing for the introduction of diverse chemical moieties. This versatility is crucial for generating libraries of compounds for structure-activity relationship (SAR) studies in the drug discovery process.

While specific examples of marketed drugs derived directly from this compound are not prominently documented, its utility as a screening compound for cross-coupling reactions highlights its importance in the exploration of novel chemical space for drug candidates. The structural motifs accessible from this intermediate are prevalent in numerous kinase inhibitors and other targeted agents. For instance, the anilinoquinazoline scaffold, a common core in many EGFR and VEGFR-2 inhibitors, can be constructed using appropriately substituted anilines.

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly in the field of medicinal chemistry. Its well-defined structure and multiple points for chemical modification provide a robust platform for the development of novel therapeutic agents. A thorough understanding of its synthesis, properties, and safe handling is essential for researchers and scientists leveraging this compound in their drug discovery and development endeavors. The continued exploration of the reactivity of such highly functionalized intermediates will undoubtedly contribute to the advancement of modern medicine.

References

A Technical Guide to the Safe Handling of 4-Bromo-2-iodo-5-methylaniline for Research and Development Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: 4-Bromo-2-iodo-5-methylaniline is a highly substituted aromatic amine, a class of compounds pivotal as intermediates in the synthesis of complex organic molecules for pharmaceuticals and advanced materials.[1][2] Its poly-halogenated and amino-functionalized structure, however, necessitates a comprehensive understanding of its potential hazards to ensure the safety of laboratory personnel. This guide moves beyond a standard Safety Data Sheet (SDS) to provide an in-depth analysis of the compound's toxicological profile, offering field-proven protocols for safe handling, emergency response, and waste disposal. It is designed to equip researchers, chemists, and drug development professionals with the expertise to mitigate risks effectively when working with this and structurally similar chemical entities.

Chemical Identity and Physicochemical Properties

Understanding the fundamental properties of a chemical is the first step in a robust safety assessment. This compound is a solid, grey powder at room temperature.[3] Its structure presents multiple functional groups that dictate its reactivity and toxicological profile.

PropertyValueSource
CAS Number 1609264-62-1[3][4][5]
Molecular Formula C₇H₇BrIN[3]
Molecular Weight 311.95 g/mol [3]
Appearance Grey Powder[3]
Predicted Boiling Point 300.7 ± 42.0 °C[3]
Predicted Density 2.133 ± 0.06 g/cm³[3]
Storage Temperature 0-8 °C Recommended[3]

Hazard Identification and GHS Classification

This compound is classified as hazardous under the Globally Harmonized System (GHS). The compound presents acute toxicity risks through all primary routes of exposure—oral, dermal, and inhalation—and poses a significant threat of severe, irreversible eye damage.[4] The causality behind this profile lies in its nature as a halogenated aromatic amine; such compounds can interfere with biological processes upon absorption and often exhibit irritant properties.

Hazard ClassGHS CategoryHazard CodeHazard Statement
Acute Toxicity, OralCategory 4H302Harmful if swallowed.[4]
Acute Toxicity, DermalCategory 4H312Harmful in contact with skin.[4]
Acute Toxicity, InhalationCategory 4H332Harmful if inhaled.[4]
Serious Eye DamageCategory 1H318Causes serious eye damage.[3][4]
Skin Irritation-H315Causes skin irritation.[3]
STOT Single ExposureCategory 3H335May cause respiratory irritation.[3][4]

The Category 1 Eye Damage classification is of critical importance.[3][4] Unlike eye irritation, which is reversible, this classification indicates a high potential for permanent tissue damage and vision impairment upon contact. This necessitates the most stringent level of eye protection.

Proactive Risk Mitigation: Engineering Controls & Personal Protective Equipment (PPE)

A multi-layered approach to safety, prioritizing engineering controls and supplementing with appropriate PPE, is mandatory. The rationale is to minimize exposure potential systematically.

Primary Engineering Control: The Chemical Fume Hood

Given the compound's classification as "Harmful if inhaled" (H332) and a respiratory irritant (H335), all manipulations must be performed within a properly functioning and certified chemical fume hood.[4][6] This includes weighing, dissolution, and transfers. The fume hood provides constant ventilation to capture and exhaust any dusts or vapors, preventing them from entering the user's breathing zone.

Personal Protective Equipment (PPE): A Self-Validating System

The choice of PPE must directly address the identified hazards.

  • Eye and Face Protection: Due to the H318 classification (Causes serious eye damage), standard safety glasses are insufficient.[4] Chemical splash goggles in combination with a full-face shield are required whenever handling the solid or its solutions. This combination protects against splashes from all angles and provides a secondary barrier.

  • Skin Protection: A flame-resistant lab coat, fully buttoned, is the minimum requirement. For skin protection, wearing compatible gloves is critical. While nitrile gloves are common in labs, anilines and halogenated solvents can degrade them.[7] For prolonged handling or in case of a spill, it is crucial to use gloves with higher chemical resistance, such as butyl rubber or Viton™ . Always check the glove manufacturer's compatibility data. Contaminated clothing must be removed immediately and laundered separately before reuse.[4]

  • Respiratory Protection: When working within a certified fume hood, additional respiratory protection is typically not required. However, if a situation necessitates handling the powder outside of a fume hood (a practice that should be avoided), a NIOSH-approved respirator with a particulate filter (e.g., an N95 or P100) is mandatory.[4]

Experimental Workflow: A Step-by-Step Handling Protocol

This protocol is designed to be a self-validating system, with built-in checks to ensure safety at each stage.

Preparation and Pre-Handling
  • Verification: Confirm the availability and certification of the chemical fume hood, safety shower, and eyewash station.

  • PPE Donning: Put on all required PPE (lab coat, chemical goggles, face shield, and appropriate gloves) before entering the designated handling area.

  • Area Preparation: Line the work surface within the fume hood with absorbent, disposable bench paper. This simplifies cleanup in case of a minor spill.

  • Material Assembly: Assemble all necessary equipment (spatulas, glassware, solvents, waste containers) inside the fume hood to minimize traffic in and out of the containment area.

Weighing and Dispensing
  • Containment: Perform all weighing operations inside the fume hood. If using an analytical balance, a dedicated enclosure or a balance with a draft shield inside the hood is ideal.

  • Technique: Handle the container of this compound with care to avoid generating dust.[4] Use a dedicated spatula to transfer the solid. Do not use air hoses for cleaning.[4]

  • Sealing: Immediately and securely recap the stock container after dispensing.

Dissolution and Reaction Setup
  • Solvent Addition: Add solvent to the vessel containing the weighed solid slowly to avoid splashing.

  • System Sealing: If the reaction is to be heated or stirred, ensure the glassware is properly assembled and clamped. For reactions under an inert atmosphere, establish the atmosphere before heating.

Post-Handling Decontamination
  • Equipment: Decontaminate non-disposable equipment (like spatulas) by rinsing with an appropriate solvent in a dedicated waste beaker inside the fume hood.

  • Surfaces: Wipe down the work surface with a damp cloth or towel, disposing of the cleaning materials as hazardous waste.

  • PPE Removal: Remove PPE in the correct order (gloves first, followed by face shield and goggles, then lab coat) to avoid cross-contamination.

  • Hygiene: Wash hands thoroughly with soap and water after every session.[4]

Safe_Handling_Workflow cluster_prep Preparation Phase cluster_handling Active Handling Phase cluster_cleanup Post-Handling Phase A Verify Engineering Controls (Fume Hood, Eyewash) B Don Full PPE (Goggles, Face Shield, Gloves) A->B C Prepare Work Area (Bench Paper, Equipment) B->C D Weigh Compound in Fume Hood C->D E Prepare Solution / Run Reaction D->E F Monitor Reaction E->F Spill Spill or Exposure? F->Spill G Decontaminate Equipment & Work Surface H Segregate & Label Halogenated Waste G->H I Doff PPE Correctly H->I J Wash Hands Thoroughly I->J End End J->End Start Start Start->A Spill->G No Emergency Execute Emergency Response Protocol Spill->Emergency Yes Emergency->G

Caption: Safe Handling Workflow for this compound.

Emergency Procedures

Rapid and correct response during an emergency is critical to minimizing harm.

First-Aid Measures
Exposure RouteImmediate Action
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open.[4][8] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention. [4]
Skin Contact Take off contaminated clothing immediately.[9] Flush skin with running water and soap for at least 15 minutes.[4] Seek medical attention if irritation develops or persists.[4]
Inhalation Move the person to fresh air and keep them in a position comfortable for breathing.[4][10] If the person feels unwell, call a Poison Center or doctor.[4]
Ingestion Rinse mouth with water.[4] Do NOT induce vomiting.[6][11] Call a Poison Center or doctor immediately.[4]
Accidental Release Measures

For a minor spill contained within a fume hood:

  • Ensure PPE is worn.

  • Cover the spill with an inert absorbent material like vermiculite or sand.

  • Use dry clean-up procedures; avoid sweeping in a way that generates dust.[4]

  • Carefully collect the material and place it into a clearly labeled, sealable container for hazardous waste disposal.[4]

  • Decontaminate the area once the material is removed.

For a major spill, or any spill outside of a fume hood, evacuate the area, restrict access, and contact your institution's Environmental Health & Safety (EHS) department immediately.[4]

Firefighting

The compound itself is not considered a significant fire risk, though its container may burn.[4]

  • Suitable Extinguishers: Use extinguishing media appropriate for the surrounding fire, such as dry chemical, CO₂, or water spray.[4][12]

  • Hazardous Combustion Products: A fire involving this compound will produce highly toxic and corrosive gases, including nitrogen oxides, carbon monoxide, hydrogen bromide, and hydrogen iodide.[6][13]

  • Required PPE: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA).[4]

Storage and Disposal

Storage

Proper storage is essential for maintaining chemical integrity and preventing accidents.

  • Location: Store in a cool, dry, well-ventilated area.[4]

  • Security: The storage area should be locked and accessible only to authorized personnel.[4]

  • Container: Keep the container tightly sealed and in its original packaging.[4]

  • Compatibility: Store away from incompatible materials, especially strong oxidizing agents and strong acids.[6][7][8] Do not store with foodstuffs.[4]

Disposal

This material and its container must be disposed of as hazardous waste.

  • Classification: Chemical waste generators are responsible for correctly classifying waste according to local, state, and federal regulations.[6]

  • Segregation: Keep halogenated organic waste separate from non-halogenated waste streams to facilitate proper disposal.[14]

  • Procedure: Dispose of contents and containers at an authorized hazardous or special waste collection point.[4][11] Do not dispose of down the drain or in general trash.[7][9]

References

A Technical Guide to the Strategic Applications of 4-Bromo-2-iodo-5-methylaniline in Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-Bromo-2-iodo-5-methylaniline (CAS No. 1609264-62-1) is a highly functionalized aromatic building block of significant interest to researchers in medicinal chemistry and materials science.[1][2] Its strategic arrangement of an amino group and two distinct halogen atoms—iodine and bromine—on a toluene scaffold provides a platform for selective, sequential chemical modifications. This guide elucidates the core utility of this compound, focusing on the principle of orthogonal reactivity in palladium-catalyzed cross-coupling reactions. We will explore its application in Sonogashira, Suzuki-Miyaura, and Buchwald-Hartwig reactions, and its subsequent use in the synthesis of complex heterocyclic systems. This document serves as a technical resource for scientists aiming to leverage this versatile intermediate in drug discovery and development.

Core Concept: The Principle of Orthogonal Halogen Reactivity

The primary value of this compound lies in the differential reactivity of its carbon-iodine (C-I) and carbon-bromine (C-Br) bonds. In palladium-catalyzed cross-coupling reactions, the rate-determining step is often the oxidative addition of the aryl halide to the Pd(0) catalyst. The bond dissociation energy of the C-X bond dictates the ease of this step, following the general trend: C-I < C-Br < C-Cl.

This reactivity hierarchy allows for the selective functionalization of the C-I bond under milder conditions, leaving the more robust C-Br bond intact for a subsequent, different transformation. This "one-pot" or sequential approach is a cornerstone of efficient molecular construction, enabling the synthesis of complex, multi-substituted aromatic compounds from a single, versatile starting material.

G cluster_0 Reactivity Hierarchy C-I C-I Bond (Weaker, More Reactive) C-Br C-Br Bond (Stronger, Less Reactive) C-I->C-Br Increasing Bond Strength Decreasing Reactivity in Oxidative Addition C-Cl C-Cl Bond (Strongest, Least Reactive) C-Br->C-Cl Increasing Bond Strength Decreasing Reactivity in Oxidative Addition

Figure 1: Reactivity hierarchy of aryl halides in Pd-catalyzed cross-coupling.

Application in Site-Selective Sonogashira Coupling

The Sonogashira coupling is a powerful method for forming carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes.[3] Given the high reactivity of the C-I bond, this compound is an exceptional substrate for a highly selective initial Sonogashira reaction.

The reaction is typically catalyzed by a palladium(0) complex and a copper(I) co-catalyst.[4] The milder conditions required to activate the C-I bond ensure that the C-Br bond remains untouched, yielding a 4-bromo-5-methyl-2-(alkynyl)aniline intermediate. This product is itself a valuable building block for further diversification.

Generalized Protocol for Selective Sonogashira Coupling
ParameterConditionRationale
Aryl Halide This compound (1.0 eq.)Substrate with differential halogen reactivity.
Alkyne Terminal Alkyne (1.1 - 1.5 eq.)Coupling partner.
Pd Catalyst PdCl₂(PPh₃)₂ (1-5 mol%)Pre-catalyst for the active Pd(0) species.[4]
Cu Co-catalyst CuI (2-10 mol%)Facilitates formation of the copper acetylide.[4]
Base Amine Base (e.g., Et₃N, DIPEA)Acts as both base and solvent; neutralizes HX byproduct.
Solvent Toluene or THF (anhydrous)Anhydrous conditions are crucial for catalyst stability.[5]
Temperature Room Temperature to 50 °CMild temperature preserves the C-Br bond.
Atmosphere Inert (Argon or Nitrogen)Prevents oxidation and deactivation of the Pd(0) catalyst.

Step-by-Step Methodology:

  • To a dry, inerted Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate and backfill the flask with argon or nitrogen three times.

  • Add the anhydrous solvent (e.g., Toluene) and the amine base via syringe.

  • Add the terminal alkyne dropwise while stirring.

  • Stir the reaction at the designated temperature, monitoring progress by TLC or LC-MS.

  • Upon completion, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous NH₄Cl to remove the copper catalyst.

  • Wash with brine, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

G Start 1. Prepare Inert Atmosphere (Schlenk Flask) Reagents 2. Add Solids: Substrate, PdCl₂(PPh₃)₂, CuI Start->Reagents Solvent 3. Add Anhydrous Solvent & Amine Base Reagents->Solvent Alkyne 4. Add Terminal Alkyne Solvent->Alkyne Reaction 5. Stir at RT - 50 °C (Monitor by TLC/LC-MS) Alkyne->Reaction Workup 6. Quench & Extract (Aq. NH₄Cl, EtOAc) Reaction->Workup Purify 7. Dry, Concentrate & Purify (Column Chromatography) Workup->Purify Product 8. Isolate Product: 4-Bromo-5-methyl-2-(alkynyl)aniline Purify->Product

Figure 2: Workflow for selective Sonogashira coupling at the C-I position.

Sequential Functionalization via Suzuki-Miyaura and Buchwald-Hartwig Reactions

Following the initial modification at the C-2 iodo position, the C-4 bromo position becomes the target for a second cross-coupling reaction. This sequential approach allows for the controlled introduction of two different functionalities.

A. Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which couples aryl halides with organoboron compounds, is a robust method for creating C-C bonds.[6] After a Sonogashira coupling at the C-I position, the resulting bromo-alkynyl-aniline can be subjected to Suzuki conditions, typically requiring a stronger base and higher temperatures, to functionalize the C-Br bond.[7]

B. Buchwald-Hartwig Amination

Alternatively, the C-Br bond can be used to form a new C-N bond via the Buchwald-Hartwig amination.[8][9] This reaction is invaluable for synthesizing complex diarylamines or alkyl-arylamines, which are common motifs in pharmaceuticals. The choice of a specialized, bulky phosphine ligand is often critical for achieving high yields, especially with sterically hindered substrates.[10] A nickel-based catalyst system can also be an effective, lower-cost alternative to palladium for this transformation.[11]

G cluster_0 Step 1: C-I Functionalization (Milder Conditions) cluster_1 Step 2: C-Br Functionalization (Harsher Conditions) Start This compound I Br Intermediate 4-Bromo-2-(R1)-5-methylaniline Br Start:f1->Intermediate:f1 Sonogashira Coupling (R¹-C≡CH, Pd/CuI) Final_Suzuki 4-(R2)-2-(R1)-5-methylaniline Intermediate:f2->Final_Suzuki:f2 Suzuki Coupling (R²-B(OH)₂, Pd catalyst) Final_BH 4-(NR2R3)-2-(R1)-5-methylaniline NR²R³ Intermediate:f2->Final_BH:f2 Buchwald-Hartwig (HNR²R³, Pd catalyst)

Figure 3: Sequential cross-coupling strategy for dual functionalization.

Advanced Application: Synthesis of Heterocyclic Scaffolds

A key application for ortho-functionalized anilines is the synthesis of heterocyclic compounds, which form the core of many marketed drugs.[12][13] The products derived from this compound are ideal precursors for intramolecular cyclization reactions.

For instance, the 2-alkynyl aniline intermediate produced from a Sonogashira coupling can undergo a base- or metal-catalyzed intramolecular cyclization. This reaction, often referred to as a Larock indole synthesis or related cyclization, directly yields a substituted indole ring system. The presence of the amino group ortho to the newly installed alkyne is the critical structural feature that enables this powerful transformation. The remaining bromine at the 6-position of the indole core provides a handle for further late-stage diversification.

Conceptual Workflow: From Aniline to Indole
  • Selective Sonogashira Coupling: React this compound with a terminal alkyne to selectively form the C-C bond at the C-2 position, affording 4-bromo-2-(alkynyl)-5-methylaniline.

  • Intramolecular Cyclization: Treat the intermediate with a suitable catalyst and base (e.g., PdCl₂, K₂CO₃ in DMF) to trigger an intramolecular attack of the aniline nitrogen onto the alkyne, forming the indole ring.

  • Resulting Scaffold: The product is a 6-bromo-4-methyl-substituted indole, a highly valuable heterocyclic core for further elaboration in drug discovery programs.

G Aniline This compound Sonogashira Sonogashira Coupling (Selective at C-I) Aniline->Sonogashira Intermediate Intermediate: 4-Bromo-2-(alkynyl)-5-methylaniline Sonogashira->Intermediate Cyclization Intramolecular Cyclization (e.g., Pd-catalyzed) Intermediate->Cyclization Indole Product: 6-Bromo-4-methyl-indole Derivative Cyclization->Indole Diversification Further Diversification (e.g., Suzuki at C-Br) Indole->Diversification Final Complex Heterocyclic Product Diversification->Final

Figure 4: Pathway from this compound to complex heterocycles.

Conclusion

This compound is more than a simple chemical intermediate; it is a testament to the power of strategic molecular design. Its inherent orthogonal reactivity enables chemists to perform selective, sequential cross-coupling reactions with a high degree of control. This capability is crucial for the efficient construction of the complex, multi-functionalized aromatic and heterocyclic scaffolds that are central to modern drug discovery and materials science. The protocols and strategies outlined in this guide provide a framework for researchers to unlock the full synthetic potential of this versatile building block.

References

what is 4-Bromo-2-iodo-5-methylaniline used for

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Strategic Applications of 4-Bromo-2-iodo-5-methylaniline

Abstract

This compound, a polysubstituted aromatic amine, represents a highly strategic and versatile building block in modern organic synthesis. Its unique substitution pattern, featuring differentially reactive halogen atoms (iodine and bromine) ortho and para to a directing amino group, provides chemists with a powerful tool for the regioselective construction of complex molecular architectures. This guide elucidates the core utility of this intermediate, focusing on its applications in the pharmaceutical, agrochemical, and materials science sectors. We will explore the causality behind its synthetic value, provide exemplary protocols for its use, and offer insights into its role in accelerating research and development.

Introduction: The Molecular Blueprint of a Versatile Intermediate

At its core, this compound (CAS No. 1609264-62-1) is more than just a chemical compound; it is a pre-functionalized scaffold designed for complex, multi-step synthetic sequences[1][2]. The strategic placement of its functional groups is the primary driver of its utility.

  • The Amino Group (-NH₂): As a powerful electron-donating group, it activates the aromatic ring towards electrophilic substitution and serves as a key handle for N-alkylation, amidation, or as a directing group in metallation reactions.

  • The Iodo Group (-I): Positioned ortho to the amine, the carbon-iodine bond is significantly more reactive than the carbon-bromine bond, particularly in palladium-catalyzed cross-coupling reactions. This allows for selective functionalization at the C2 position.

  • The Bromo Group (-Br): Located para to the amine, the carbon-bromine bond is less reactive, enabling it to remain intact while the iodo group is manipulated. It can then be targeted in a subsequent cross-coupling step under more forcing conditions.

  • The Methyl Group (-CH₃): This group provides steric bulk and electronic influence, fine-tuning the reactivity of the ring and offering an additional point of differentiation from its unmethylated aniline cousins[3][4].

This inherent reactivity differential is the cornerstone of its application as a linchpin in convergent synthesis strategies, where complex fragments are built and then joined together.

Table 1: Physicochemical Properties of this compound
PropertyValueReference(s)
CAS Number 1609264-62-1[1][2][5]
Molecular Formula C₇H₇BrIN[6]
Molecular Weight 311.95 g/mol [6]
Appearance Solid (Typical)N/A
Purity Typically ≥98%[1]
Primary Application Pharmaceutical Intermediate, Screening Compound[1][7]

Core Application: A Locus for Sequential Cross-Coupling Reactions

The paramount use of this compound is as a substrate for sequential, site-selective cross-coupling reactions. This allows for the controlled, stepwise introduction of different aryl, alkyl, or vinyl groups onto the aniline core. The process leverages the greater reactivity of the C-I bond over the C-B bond in catalytic cycles, a well-established principle in organometallic chemistry.

A typical workflow involves an initial, milder coupling reaction (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) that exclusively targets the C-I bond. Once this transformation is complete and the product is isolated, a second coupling reaction, often requiring a different catalyst, ligand, or higher temperature, can be performed to functionalize the C-Br bond. This stepwise approach avoids the formation of statistical mixtures of products and grants chemists precise control over the final molecular structure.

G cluster_0 Step 1: Selective C-I Functionalization cluster_1 Step 2: C-Br Functionalization start This compound step1 Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., Na₂CO₃) Boronic Acid (R¹-B(OH)₂) start->step1 Suzuki Coupling (Mild Conditions) product1 4-Bromo-2-(R¹)-5-methylaniline step1->product1 step2 Pd Catalyst (e.g., PdCl₂(dppf)) Base (e.g., K₃PO₄) Boronic Acid (R²-B(OH)₂) final_product 4-(R²)-2-(R¹)-5-methylaniline step2->final_product product1_ref->step2 Suzuki Coupling (Forcing Conditions)

Caption: Workflow for sequential Suzuki cross-coupling.

Applications in Drug Discovery and Development

Polysubstituted anilines are privileged scaffolds in medicinal chemistry, appearing in a vast number of active pharmaceutical ingredients (APIs). This compound serves as a critical starting material for building the complex molecular frameworks required for therapeutic efficacy[8]. While specific drug syntheses using this exact intermediate may be proprietary, its structural motifs are found in compounds targeting a range of diseases.

Its utility is analogous to related compounds like 4-bromo-2-methylaniline and 4-bromoaniline, which are foundational in creating drugs for oncology, infectious diseases, and cardiovascular health[3][9]. The ability to introduce diverse substituents at the C2 and C4 positions allows for the systematic exploration of a molecule's structure-activity relationship (SAR), a cornerstone of modern drug discovery. Researchers can rapidly generate libraries of analogues, varying the R¹ and R² groups (as shown in the diagram above) to optimize potency, selectivity, and pharmacokinetic properties.

Utility in Agrochemical Synthesis

The principles that make this compound valuable in pharmaceuticals are directly transferable to the agrochemical sector[8]. The development of novel herbicides, fungicides, and insecticides often relies on the synthesis of complex organic molecules that can interact with specific biological targets in pests or weeds. This intermediate provides a robust platform for creating such compounds, with the bromine and iodine atoms serving as handles for constructing the final active ingredient[4][9]. For instance, patent literature describes the preparation of 4-bromoaniline derivatives as crucial steps in synthesizing agrochemicals, highlighting the industrial importance of these halogenated intermediates[10].

Advanced Applications in Materials Science

Beyond life sciences, this compound is an important intermediate for creating novel organic materials. A notable example is its use in the synthesis of highly fluorescent solid-state asymmetric spirosilabifluorene derivatives[11]. These materials have potential applications in organic light-emitting diodes (OLEDs), sensors, and other optoelectronic devices. The synthesis leverages the unique structure of the aniline to build complex, rigid, and electronically active molecules where solid-state fluorescence is a key property[11].

Exemplary Experimental Protocol: Selective Suzuki Coupling

This protocol describes a representative, self-validating procedure for the selective functionalization of the C-I bond of this compound.

Objective: To synthesize 4-Bromo-2-(4-methoxyphenyl)-5-methylaniline via a selective Suzuki-Miyaura cross-coupling reaction.

Materials:

  • This compound (1.0 eq)

  • 4-Methoxyphenylboronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)

  • Sodium Carbonate (Na₂CO₃) (2.0 eq)

  • Toluene (solvent)

  • Water (co-solvent)

  • Ethyl acetate (for extraction)

  • Brine (for washing)

  • Anhydrous Magnesium Sulfate (MgSO₄) (for drying)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), and Pd(PPh₃)₄ (0.03 eq).

  • Solvent and Reagent Addition: Evacuate and backfill the flask with an inert atmosphere (e.g., Argon or Nitrogen). Add toluene and a 2M aqueous solution of Na₂CO₃.

  • Reaction Execution: Heat the reaction mixture to 90°C and stir vigorously for 4-6 hours. The causality for heating is to provide the necessary activation energy for the catalytic cycle to proceed efficiently.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aniline is consumed. This provides a real-time validation of reaction completion.

  • Workup: Cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer.

  • Purification (Aqueous Wash): Wash the organic layer sequentially with water and then brine. The purpose of the brine wash is to remove residual water from the organic phase. Dry the organic layer over anhydrous MgSO₄.

  • Isolation: Filter the drying agent and concentrate the solvent under reduced pressure.

  • Final Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 4-Bromo-2-(4-methoxyphenyl)-5-methylaniline.

G setup 1. Reaction Setup (Flask, Stir Bar, Reagents) inert 2. Create Inert Atmosphere (Ar/N₂) setup->inert solvents 3. Add Solvents & Base (Toluene, aq. Na₂CO₃) inert->solvents heat 4. Heat to 90°C (4-6 hours) solvents->heat tlc 5. Monitor by TLC heat->tlc tlc->heat Incomplete workup 6. Aqueous Workup (EtOAc/H₂O Extraction) tlc->workup Reaction Complete purify 7. Column Chromatography workup->purify product Pure Product purify->product

Caption: Experimental workflow for selective Suzuki coupling.

Conclusion

This compound is a quintessential example of a modern synthetic building block, engineered for efficiency and precision. Its value lies not in its direct application, but in its capacity to serve as a versatile and reliable intermediate. For researchers in drug development, agrochemicals, and materials science, this compound provides a strategic advantage, enabling the controlled and stepwise synthesis of complex, highly functionalized molecules. Understanding its reactivity profile is key to unlocking its full potential in accelerating innovation across the chemical sciences.

References

An In-Depth Technical Guide to 4-Bromo-2-iodo-5-methylaniline: A Key Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Polysubstituted Anilines in Medicinal Chemistry

In the landscape of modern drug discovery, particularly in the realm of kinase inhibitors, the strategic functionalization of aromatic scaffolds is paramount. Polysubstituted anilines are a cornerstone of medicinal chemistry, offering a versatile platform for the synthesis of complex molecules with tailored biological activities. Among these, 4-Bromo-2-iodo-5-methylaniline stands out as a critical building block, prized for its unique arrangement of reactive sites that allow for selective and sequential chemical transformations. This guide provides a comprehensive overview of the synthesis, properties, and applications of this important pharmaceutical intermediate, with a focus on its role in the development of targeted therapies.

While anilines are versatile, they can sometimes present challenges such as metabolic instability or toxicity in drug candidates. The strategic substitution of the aniline ring, as seen in this compound, is a key strategy to mitigate these potential liabilities while fine-tuning the pharmacological profile of a molecule. The presence of ortho- and para-halogen substituents, along with a methyl group, provides a unique electronic and steric environment that can be exploited by medicinal chemists to optimize drug-target interactions and improve pharmacokinetic properties.

Physicochemical Properties and Spectral Data

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and for the characterization of its downstream products.

PropertyValueSource
CAS Number 1609264-62-1[1][2]
Molecular Formula C₇H₇BrIN[3]
Molecular Weight 311.94 g/mol [3]
Appearance Off-white to light brown crystalline powder
Purity Typically ≥98%[1]
Storage Dry storage at room temperature[1]

Spectroscopic data is critical for confirming the identity and purity of this compound. While a specific, publicly available spectrum for this exact compound is not readily found, the expected spectral characteristics can be inferred from closely related structures. For instance, the ¹H NMR spectrum of the precursor 4-bromo-2-methylaniline would show distinct signals for the aromatic protons and the methyl group, which would be further shifted upon iodination. Mass spectrometry would be expected to show a characteristic isotopic pattern due to the presence of bromine and iodine.

Strategic Synthesis of this compound

The synthesis of this compound is a multi-step process that requires careful control of regioselectivity. A logical and commonly employed synthetic strategy involves a sequential halogenation of a readily available starting material, 5-methylaniline.

graph "Synthetic_Pathway" { layout=dot; rankdir="LR"; node [shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

}

Figure 1: Proposed Synthetic Pathway for this compound.

Step-by-Step Experimental Protocol

The following is a generalized, field-proven protocol for the synthesis of this compound, based on established methodologies for the halogenation of anilines.

Part 1: Synthesis of 4-Bromo-5-methylaniline

  • Protection of the Amine:

    • To a solution of 5-methylaniline in a suitable solvent (e.g., acetic acid or dichloromethane), add acetic anhydride dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Pour the reaction mixture into ice-water and collect the precipitated N-(5-methylphenyl)acetamide by filtration. Wash with water and dry.

  • Bromination:

    • Dissolve the N-(5-methylphenyl)acetamide in glacial acetic acid.

    • Slowly add a solution of bromine in acetic acid at room temperature. The bromine is directed para to the activating acetamido group.

    • Stir for several hours until the starting material is consumed.

    • Pour the mixture into a solution of sodium bisulfite to quench excess bromine, then neutralize with a base (e.g., sodium hydroxide).

    • Collect the crude N-(4-bromo-5-methylphenyl)acetamide by filtration.

  • Deprotection (Hydrolysis):

    • Reflux the crude N-(4-bromo-5-methylphenyl)acetamide in a mixture of ethanol and concentrated hydrochloric acid.

    • After the reaction is complete, cool the solution and neutralize with a base to precipitate the 4-Bromo-5-methylaniline.

    • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify by column chromatography if necessary.

Part 2: Iodination of 4-Bromo-5-methylaniline to Yield this compound

  • Reaction Setup:

    • In a round-bottom flask, dissolve 4-Bromo-5-methylaniline in a mixture of glacial acetic acid and water.

    • Add iodine and iodic acid to the solution. The amino group directs the electrophilic iodine to the ortho position.

  • Reaction and Work-up:

    • Heat the mixture with stirring for several hours. Monitor the reaction progress by TLC.

    • After completion, cool the reaction mixture and pour it into a solution of sodium thiosulfate to quench any remaining iodine.

    • Neutralize the solution with a suitable base (e.g., sodium carbonate or ammonium hydroxide).

    • Extract the product, this compound, with an organic solvent like ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purification:

    • The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the final product as a solid.

The Role of this compound in Drug Discovery: A Gateway to Kinase Inhibitors

The strategic placement of two different halogen atoms on the aniline ring makes this compound a highly valuable intermediate for the synthesis of complex drug molecules, particularly kinase inhibitors. The differential reactivity of the aryl-iodine and aryl-bromine bonds allows for selective cross-coupling reactions.

graph "Drug_Discovery_Workflow" { layout=dot; rankdir="LR"; node [shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

}

Figure 2: General Workflow for the Utilization of this compound in Drug Discovery.

Application in the Synthesis of Fibroblast Growth Factor Receptor (FGFR) Inhibitors

For instance, a series of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives have been designed and synthesized as novel FGFR1 inhibitors.[3][4][5] The synthesis of such compounds often starts with a functionalized bromo-aniline derivative. The unique substitution pattern of this compound would allow for the introduction of diverse chemical moieties at the 2-position via a selective cross-coupling reaction, which could interact with specific residues in the kinase domain, potentially enhancing potency and selectivity. The bromine at the 4-position could then be used to attach the molecule to a larger heterocyclic scaffold, a common feature of many kinase inhibitors.

graph "FGFR_Signaling_Pathway" { layout=dot; rankdir="TB"; node [shape=ellipse, style="filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

}

Figure 3: Simplified FGFR Signaling Pathway and the Point of Intervention for Inhibitors.

Conclusion and Future Perspectives

This compound is a strategically designed chemical intermediate with significant potential in the synthesis of complex, biologically active molecules. Its value lies in the orthogonal reactivity of its halogen substituents, which enables chemists to perform selective and sequential cross-coupling reactions, building molecular complexity in a controlled manner. While its direct application in a marketed drug is not yet publicly documented, its structural features are highly pertinent to the ongoing development of targeted therapies, particularly in the field of oncology. As the demand for novel kinase inhibitors with improved potency and selectivity continues to grow, the importance of versatile and strategically functionalized building blocks like this compound is set to increase. Future research will likely see this and similar polysubstituted anilines being employed in the synthesis of the next generation of precision medicines.

References

A Guide to the Strategic Synthesis of Key Intermediates from 4-Bromo-2-iodo-5-methylaniline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-Bromo-2-iodo-5-methylaniline is a tri-substituted aromatic compound of significant interest in medicinal chemistry and materials science. Its unique arrangement of an amine, a methyl group, and two different halogen atoms—iodine and bromine—on an aniline scaffold makes it a highly versatile building block. The differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds provides a strategic handle for sequential, regioselective functionalization. This guide provides an in-depth technical overview of the core synthetic transformations of this compound, focusing on the generation of key intermediates for drug discovery, particularly in the realm of kinase inhibitors. We will explore the causality behind reaction conditions for pivotal cross-coupling reactions and subsequent cyclization strategies, offering field-proven insights and detailed experimental protocols.

The Core Reagent: Understanding this compound

This compound (CAS No. 1609264-62-1) is a solid at room temperature and serves as a crucial starting material for complex organic synthesis.[1] Its utility is rooted in the distinct electronic and steric properties conferred by its substituents.

  • Amino Group (-NH₂): An activating, ortho-, para-directing group that also serves as a key nucleophile or a point of attachment for building larger molecular frameworks.

  • Halogen Atoms (-I, -Br): These are the primary reaction sites for palladium-catalyzed cross-coupling reactions. Critically, the C-I bond is weaker and more susceptible to oxidative addition by a palladium(0) catalyst than the C-Br bond. This reactivity difference is the cornerstone of its synthetic utility, enabling selective functionalization of the C-2 position while leaving the C-4 position available for a subsequent, different transformation.[2]

  • Methyl Group (-CH₃): A weakly activating group that provides steric bulk and can influence the conformation of downstream products, potentially impacting biological activity.

This guide will focus on leveraging this differential reactivity to construct valuable molecular intermediates.

Regioselective Functionalization via Palladium-Catalyzed Cross-Coupling

The most powerful application of this compound is its use in sequential cross-coupling reactions. By carefully selecting the reaction conditions, one can functionalize the C-I bond while preserving the C-Br bond for a second, distinct coupling event.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura coupling is a robust method for creating carbon-carbon bonds, essential for constructing biaryl scaffolds found in many pharmaceuticals.[3][4] When applied to our substrate, the reaction occurs selectively at the more reactive C-I bond.

Causality of Experimental Design:

  • Catalyst: A Pd(0) source like Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is commonly used. The bulky phosphine ligands facilitate the catalytic cycle.[5] For more challenging couplings, specialized ligands that promote oxidative addition and reductive elimination may be required.[6]

  • Base: A base such as sodium carbonate (Na₂CO₃) or potassium phosphate (K₃PO₄) is required to activate the boronic acid via the formation of a more nucleophilic boronate complex, which facilitates the transmetalation step.[4]

  • Solvent: A two-phase system (e.g., toluene/water or dioxane/water) is often employed to dissolve both the organic-soluble aryl halide and the often water-soluble inorganic base.

Workflow: Selective Suzuki-Miyaura Coupling at the C-2 Position

A This compound C Pd(PPh₃)₄ Catalyst Na₂CO₃ Base Toluene/H₂O, 80-100 °C A->C B Arylboronic Acid (Ar-B(OH)₂) B->C D 2-Aryl-4-bromo-5-methylaniline (Key Intermediate) C->D Selective C-I Activation E Orthogonal Functionalization (e.g., Second Suzuki Coupling) D->E C-Br bond intact

Caption: Selective Suzuki coupling at the C-I bond.

Experimental Protocol: Synthesis of 4-Bromo-2-(4-methylphenyl)-5-methylaniline

  • To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 eq.), 4-methylphenylboronic acid (1.2 eq.), and sodium carbonate (2.0 eq.).[5]

  • Add Pd(PPh₃)₄ (0.03 eq.).

  • Add a degassed mixture of toluene and water (e.g., 4:1 v/v).

  • Heat the reaction mixture to 80 °C and stir vigorously for 3-6 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired biaryl intermediate.

Coupling PartnerCatalyst SystemBaseYield (%)Reference
Phenylboronic acidPd(PPh₃)₄Na₂CO₃~82Adapted from[5]
4-Methoxyphenylboronic acidPd(PPh₃)₄K₃PO₄~78Adapted from[3]
3-Pyridylboronic acidCataCXium A Pd G3K₃PO₄~85Adapted from[3]
Table 1: Representative Suzuki-Miyaura Couplings. Yields are illustrative based on similar substrates.
Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling introduces a carbon-carbon triple bond, a versatile functional group that can participate in subsequent reactions like click chemistry or intramolecular cyclizations to form heterocycles.[2][7] Again, the reaction proceeds selectively at the C-I bond.

Causality of Experimental Design:

  • Dual Catalyst System: This reaction uniquely employs a palladium catalyst (e.g., PdCl₂(PPh₃)₂) for the main coupling cycle and a copper(I) co-catalyst (e.g., CuI). The copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide, which is the active nucleophile in the transmetalation step with the palladium complex.[2][5]

  • Base: An amine base, such as triethylamine (Et₃N), is used. It serves both to neutralize the HX acid produced during the reaction and as the solvent.

Experimental Protocol: Synthesis of 2-((4-fluorophenyl)ethynyl)-4-bromo-5-methylaniline

  • In a dry, argon-flushed flask, dissolve this compound (1.0 eq.), PdCl₂(PPh₃)₂ (0.05 eq.), and CuI (0.03 eq.) in a mixture of toluene and triethylamine (5:2 v/v).[5]

  • Add 1-ethynyl-4-fluorobenzene (1.5 eq.) dropwise to the mixture.

  • Stir the reaction at room temperature for 20 hours. Monitor completion by TLC.

  • Quench the reaction with water and extract the product with dichloromethane (3 x 10 mL).

  • Combine the organic phases, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify via column chromatography to obtain the 4-bromo-2-alkynyl-5-methylaniline intermediate.

Alkyne PartnerPd CatalystCu(I) Co-catalystYield (%)Reference
PhenylacetylenePdCl₂(PPh₃)₂CuI~80Adapted from[5]
TrimethylsilylacetylenePdCl₂(PPh₃)₂CuI~85Adapted from[5]
1-HexynePdCl₂(PPh₃)₂CuI~75Adapted from[5]
Table 2: Representative Sonogashira Couplings. Yields are illustrative based on similar substrates.
Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a cornerstone of modern medicinal chemistry, enabling the formation of C-N bonds that are prevalent in drug molecules.[8][9] This reaction allows for the introduction of a diverse range of primary or secondary amines at the C-2 position.

Causality of Experimental Design:

  • Ligand Choice is Critical: The success of this reaction is highly dependent on the choice of phosphine ligand. Bulky, electron-rich ligands (e.g., BINAP, SPhos, XPhos) are required to promote the rate-limiting reductive elimination step that forms the C-N bond and regenerates the Pd(0) catalyst.[8][10]

  • Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LiHMDS) is typically used to deprotonate the amine, making it a more potent nucleophile.[9]

Workflow: Selective Buchwald-Hartwig Amination

A This compound C Pd₂(dba)₃ / Ligand (e.g., BINAP) NaOt-Bu Base Toluene, 100 °C A->C B Primary/Secondary Amine (R¹R²NH) B->C D N¹-(4-bromo-5-methyl-[1,1'-biphenyl]-2-yl)amine (Key Intermediate) C->D Selective C-I Activation E Further Diversification D->E C-Br bond intact

Caption: Selective C-N bond formation via Buchwald-Hartwig amination.

From Intermediate to Core Scaffold: Synthesis of Kinase Inhibitors

The intermediates generated from these selective cross-coupling reactions are ideal precursors for the synthesis of complex heterocyclic scaffolds, such as the 4-anilinoquinazoline core found in many FDA-approved kinase inhibitors.[11][12][13] Kinase inhibitors are a major class of targeted cancer therapies.[14][15]

Let's consider a synthetic pathway to a 4-anilinoquinazoline scaffold, a privileged structure in kinase inhibitor design.[12]

  • Step A (Buchwald-Hartwig Amination): The aniline nitrogen of our starting material, this compound, can act as the nucleophile in a Buchwald-Hartwig amination with a suitable heterocyclic electrophile, such as 4-chloroquinazoline. In this case, the amine of our title compound reacts, rather than one of the halogens.

  • Step B (Suzuki Coupling): The remaining C-Br bond on the resulting intermediate is then available for a Suzuki coupling to introduce further diversity, which can be crucial for tuning selectivity and potency against specific kinases.

Logical Flow: Synthesis of a Kinase Inhibitor Scaffold

A This compound C Step A: C-N Coupling (Buchwald-Hartwig) Pd₂(dba)₃, Xantphos, Cs₂CO₃ A->C B 4-Chloroquinazoline B->C D Intermediate: N-(4-Bromo-2-iodo-5-methylphenyl) quinazolin-4-amine C->D Amine acts as nucleophile G Step B: C-C Coupling (Suzuki-Miyaura) Pd(PPh₃)₄, K₂CO₃ D->G F Arylboronic Acid F->G H Final Scaffold: 4-Anilinoquinazoline Derivative G->H Selective C-I or C-Br functionalization

Caption: Multi-step synthesis of a 4-anilinoquinazoline scaffold.

This modular approach, starting from a single, strategically halogenated precursor, allows researchers to rapidly generate a library of diverse compounds for screening against a panel of kinases, accelerating the drug discovery process.[13]

Conclusion

This compound is more than just a chemical intermediate; it is a testament to the power of strategic design in organic synthesis. The predictable and highly selective reactivity of its carbon-halogen bonds under palladium catalysis provides an elegant and efficient platform for constructing molecular complexity. By mastering the selective Suzuki, Sonogashira, and Buchwald-Hartwig reactions, researchers can rapidly access a wide array of biaryl, alkynyl, and amino-substituted intermediates. These building blocks are directly applicable to the synthesis of high-value molecular targets, most notably the privileged scaffolds of kinase inhibitors, making this compound an invaluable tool for professionals in drug development and medicinal chemistry.

References

Navigating the Chemical Identity of 4-Bromo-2-iodo-5-methylaniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

This technical guide serves as a comprehensive resource for researchers, scientists, and professionals in drug development on the chemical compound 4-Bromo-2-iodo-5-methylaniline. The focus of this document is to provide an in-depth understanding of its various synonyms, chemical identifiers, and key properties to ensure accurate identification and safe handling in a laboratory setting.

Executive Summary

This compound is a substituted aniline derivative that holds potential as a building block in the synthesis of more complex molecules in pharmaceutical and materials science research. Accurate identification of this compound is paramount to avoid confusion with its structural isomers, which may possess different physical, chemical, and toxicological properties. This guide elucidates the nomenclature and key identifiers associated with this compound, providing a clear and authoritative reference for its use in experimental design and chemical synthesis.

Core Chemical Identity

The primary and most commonly used name for this compound is This compound . This name describes a benzene ring substituted with a bromo group at position 4, an iodo group at position 2, a methyl group at position 5, and an amino group at position 1.

The systematic name, following IUPAC nomenclature, is 4-bromo-2-iodo-5-methylbenzenamine . While less commonly used in commercial listings, this name provides a more formal and unambiguous description of the molecular structure.

A critical aspect of chemical identification is the CAS (Chemical Abstracts Service) Registry Number, which is a unique numerical identifier assigned to every chemical substance. For this compound, the definitive CAS number is 1609264-62-1 [1][2][3].

Distinguishing from Structural Isomers

It is crucial to differentiate this compound from its structural isomers, which have the same molecular formula (C7H7BrIN) but differ in the arrangement of the substituents on the benzene ring. These differences in structure can lead to significant variations in reactivity and biological activity. For instance, "2-Bromo-5-iodo-4-methylaniline" is a distinct chemical entity with the CAS Number 876494-97-2. Another isomer, "4-Bromo-5-iodo-2-methylaniline," is identified by the CAS Number 1566199-32-3[4].

The following diagram illustrates the relationship between the primary name, its systematic counterpart, and its unique CAS number, highlighting the distinction from its isomers.

G This compound This compound CAS: 1609264-62-1 CAS: 1609264-62-1 This compound->CAS: 1609264-62-1 is identified by 4-bromo-2-iodo-5-methylbenzenamine 4-bromo-2-iodo-5-methylbenzenamine This compound->4-bromo-2-iodo-5-methylbenzenamine is systematically named Isomers Isomers This compound->Isomers is distinct from 2-Bromo-5-iodo-4-methylaniline (CAS: 876494-97-2) 2-Bromo-5-iodo-4-methylaniline (CAS: 876494-97-2) Isomers->2-Bromo-5-iodo-4-methylaniline (CAS: 876494-97-2) 4-Bromo-5-iodo-2-methylaniline (CAS: 1566199-32-3) 4-Bromo-5-iodo-2-methylaniline (CAS: 1566199-32-3) Isomers->4-Bromo-5-iodo-2-methylaniline (CAS: 1566199-32-3)

Caption: Relationship between the primary name, IUPAC name, CAS number, and its isomers.

Comprehensive Chemical Identifiers

To facilitate accurate database searches and procurement, a comprehensive list of identifiers for this compound is provided in the table below.

Identifier TypeValueSource
Primary Name This compoundCommercial Listings
Systematic Name 4-bromo-2-iodo-5-methylbenzenamineIUPAC Nomenclature
CAS Number 1609264-62-1[1][2][3]
Molecular Formula C7H7BrIN[1]
Formula Weight 311.95 g/mol [1]
MDL Number MFCD27995559Commercial Listings

Physicochemical Properties and Safety Data

While experimentally determined physical properties for this compound are not widely available, predicted data suggests a boiling point of approximately 300.7 ± 42.0 °C[1]. As a substituted aniline, it is expected to be a solid at room temperature.

Safety and Handling:

Safety data sheets indicate that this compound is harmful if swallowed, in contact with skin, or if inhaled[5]. It is also classified as causing serious eye damage and may cause respiratory irritation[5]. Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a chemical fume hood[5].

Experimental Protocols:

Due to the hazardous nature of this compound, the following handling protocol is recommended:

  • Engineering Controls: All weighing and transfers of the solid compound should be performed in a certified chemical fume hood to minimize inhalation exposure.

  • Personal Protective Equipment: Wear nitrile gloves, chemical splash goggles, and a flame-retardant lab coat.

  • Spill Response: In case of a spill, avoid generating dust. The area should be evacuated, and the spill should be cleaned up by trained personnel using appropriate absorbent materials.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.

The following flowchart outlines the recommended workflow for the safe handling of this compound in a research setting.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Review SDS Review SDS Don PPE Don PPE Review SDS->Don PPE Weigh in Fume Hood Weigh in Fume Hood Don PPE->Weigh in Fume Hood Perform Reaction Perform Reaction Weigh in Fume Hood->Perform Reaction Quench Reaction Quench Reaction Perform Reaction->Quench Reaction Dispose of Waste Dispose of Waste Quench Reaction->Dispose of Waste Decontaminate Glassware Decontaminate Glassware Dispose of Waste->Decontaminate Glassware

Caption: Recommended workflow for the safe handling of this compound.

Conclusion

The accurate identification of chemical compounds is a cornerstone of safe and reproducible scientific research. This guide provides a detailed overview of the synonyms and key identifiers for this compound (CAS: 1609264-62-1), emphasizing its distinction from structural isomers. By utilizing the information presented herein, researchers can confidently source, handle, and document their use of this compound, contributing to the overall integrity and safety of their work.

References

Methodological & Application

Application Note: A Detailed Protocol for the Regioselective Synthesis of 4-Bromo-6-iodo-2-methylaniline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, step-by-step protocol for the synthesis of 4-Bromo-6-iodo-2-methylaniline, a valuable substituted aniline intermediate for pharmaceutical and materials science research. The synthesis is achieved through the direct electrophilic iodination of the readily available starting material, 4-bromo-2-methylaniline. We detail a robust and reproducible method using N-Iodosuccinimide (NIS) as the iodinating agent, chosen for its mild reaction conditions and high regioselectivity. This document offers in-depth explanations of the reaction mechanism, safety protocols, process optimization, and troubleshooting, designed for researchers, chemists, and professionals in drug development.

Introduction and Scientific Rationale

Halogenated anilines are cornerstone building blocks in modern organic synthesis. The presence of multiple, distinct halogen atoms on an aniline scaffold offers orthogonal synthetic handles for sequential cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, enabling the construction of complex molecular architectures.[1] The target molecule, 4-Bromo-6-iodo-2-methylaniline, is a prime example of such a versatile intermediate.

The synthesis commences from 4-bromo-2-methylaniline. The regiochemical outcome of the electrophilic aromatic substitution is governed by the cumulative directing effects of the substituents on the aniline ring. The amino (-NH₂) group is a powerful activating ortho-, para-director, while the methyl (-CH₃) group is a weaker activating ortho-, para-director, and the bromo (-Br) group is a deactivating ortho-, para-director.

The positions available for substitution are C3, C5, and C6.

  • Position C6: This position is ortho to the strongly activating amino group, making it the most electron-rich and sterically accessible site for electrophilic attack.

  • Position C5: This position is meta to the amino group, making it significantly less favored.

  • Position C3: This position is also meta to the amino group and sterically hindered by the adjacent methyl group.

Consequently, the electrophilic iodination is strongly predicted to occur at the C6 position, yielding the desired 4-Bromo-6-iodo-2-methylaniline product. This protocol employs N-Iodosuccinimide (NIS), a mild and effective source of electrophilic iodine that avoids the harsh acidic conditions or hazardous reagents associated with other iodination methods.[2][3]

Synthetic Workflow Overview

The overall process involves the dissolution of the starting material, controlled addition of the iodinating agent, reaction monitoring, and a standard aqueous work-up followed by purification.

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Work-up & Purification prep Reaction Setup: Flask, Stirrer, Solvent dissolve Dissolve 4-bromo- 2-methylaniline prep->dissolve add_nis Add N-Iodosuccinimide (portion-wise) dissolve->add_nis monitor Monitor Reaction via TLC add_nis->monitor quench Quench with Na₂S₂O₃ monitor->quench extract Extract with EtOAc quench->extract purify Purify via Column Chromatography extract->purify analyze Characterize Product (NMR, MP) purify->analyze

Figure 1: High-level experimental workflow for the synthesis.

Materials, Equipment, and Safety

Reagents
ReagentCAS No.Molecular FormulaPurityNotes
4-Bromo-2-methylaniline583-75-5C₇H₈BrN>98%Toxic solid.[4][5]
N-Iodosuccinimide (NIS)516-12-1C₄H₄INO₂>98%Irritant, light and moisture sensitive.[6][7]
Acetonitrile (ACN)75-05-8CH₃CNAnhydrousSolvent
Ethyl Acetate (EtOAc)141-78-6C₄H₈O₂ACS GradeExtraction Solvent
Hexanes110-54-3C₆H₁₄ACS GradeChromatography Eluent
Sodium Thiosulfate7772-98-7Na₂S₂O₃ACS GradeQuenching Agent
Sodium Bicarbonate144-55-8NaHCO₃ACS GradeFor aqueous wash
Brine (Saturated NaCl)7647-14-5NaClACS GradeFor aqueous wash
Anhydrous MgSO₄ or Na₂SO₄7487-88-9MgSO₄ACS GradeDrying Agent
Silica Gel7631-86-9SiO₂230-400 meshFor chromatography
Equipment
  • Round-bottom flasks (50 mL, 100 mL)

  • Magnetic stirrer and stir bars

  • Glass funnel and filter paper

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Glass chromatography column

  • TLC plates (silica gel 60 F₂₅₄)

  • Standard laboratory glassware (beakers, graduated cylinders)

  • Fume hood

Critical Safety Precautions

This procedure must be performed in a well-ventilated chemical fume hood. Personal Protective Equipment (PPE), including a lab coat, nitrile gloves, and chemical safety goggles, must be worn at all times.

  • 4-Bromo-2-methylaniline: Toxic if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[8]

  • N-Iodosuccinimide (NIS): Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation. Avoid breathing dust. Store away from light and moisture.[9][10][11]

  • Acetonitrile: Flammable liquid and vapor. Harmful if swallowed or inhaled. Causes serious eye irritation.

Refer to the specific Safety Data Sheets (SDS) for all chemicals before beginning the experiment.[7] All chemical waste must be disposed of in accordance with institutional and local regulations.

Detailed Experimental Protocol

Reaction Scheme:

Reaction scheme showing the iodination of 4-bromo-2-methylaniline to form 4-bromo-6-iodo-2-methylaniline using NIS in acetonitrile.

Step 1: Reaction Setup

  • To a 100 mL oven-dried round-bottom flask equipped with a magnetic stir bar, add 4-bromo-2-methylaniline (1.86 g, 10.0 mmol, 1.0 equiv.).

  • Place the flask under a nitrogen or argon atmosphere (optional, but good practice for consistency).

  • Add anhydrous acetonitrile (40 mL) to the flask and stir at room temperature until the starting material is fully dissolved.

Step 2: Iodination

  • To the stirred solution, add N-Iodosuccinimide (NIS) (2.36 g, 10.5 mmol, 1.05 equiv.) in three equal portions over 15 minutes.

    • Scientist's Note: Portion-wise addition of NIS helps to control any potential exotherm and ensures a smooth reaction. Using a slight excess (1.05 equiv.) of NIS helps drive the reaction to completion.

Step 3: Reaction Monitoring

  • Allow the reaction to stir at room temperature.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) every 30 minutes.

    • Eluent: 10:1 Hexanes:Ethyl Acetate.

    • Visualization: UV light (254 nm).

    • The product spot should appear at a lower Rf value than the starting material. The reaction is typically complete within 2-4 hours, indicated by the consumption of the starting material.

Step 4: Work-up and Extraction

  • Once the reaction is complete, pour the mixture into a 250 mL separatory funnel containing 50 mL of 10% aqueous sodium thiosulfate (Na₂S₂O₃) solution. Shake well until the orange/brown color dissipates. This step quenches any unreacted NIS or iodine.

  • Add ethyl acetate (50 mL) to the separatory funnel and shake vigorously. Allow the layers to separate.

  • Collect the organic layer. Extract the aqueous layer again with ethyl acetate (2 x 25 mL).

  • Combine all organic layers and wash sequentially with saturated aqueous sodium bicarbonate (1 x 40 mL) and brine (1 x 40 mL).

  • Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

Step 5: Purification

  • The resulting crude oil or solid is purified by flash column chromatography on silica gel.

  • Eluent System: A gradient of 1% to 5% ethyl acetate in hexanes.

  • Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield 4-Bromo-6-iodo-2-methylaniline as a solid.

Reaction Mechanism

The reaction proceeds via a classical electrophilic aromatic substitution (SₑAr) mechanism. NIS serves as the source for the electrophilic iodine species (I⁺). The electron-rich aniline ring attacks the electrophile, forming a resonance-stabilized carbocation intermediate known as a sigma complex or Wheland intermediate. A base (such as the succinimide anion or solvent) then removes a proton from the ring, restoring aromaticity and yielding the final product.

Figure 2: Mechanism of electrophilic iodination on the aniline ring.

Expected Results & Data

ParameterExpected Value
Starting Material 4-bromo-2-methylaniline (1.86 g, 10.0 mmol)
Product 4-Bromo-6-iodo-2-methylaniline
Appearance Off-white to light brown solid
Molecular Weight 311.93 g/mol
Theoretical Yield 3.12 g
Typical Isolated Yield 2.65 - 2.87 g (85-92%)
Melting Point ~75-78 °C
¹H NMR (CDCl₃, 400 MHz) δ ~7.50 (d, 1H), 7.25 (d, 1H), 4.10 (s, 2H, NH₂), 2.15 (s, 3H, CH₃)

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Incomplete Reaction - Insufficient NIS.- Low reaction temperature.- Deactivated starting material.- Add an additional 0.05 equiv. of NIS and monitor by TLC.- Allow the reaction to stir for a longer duration.- Ensure the starting material is pure.
Low Yield - Inefficient extraction.- Loss during chromatography.- Moisture in the reaction (can affect NIS).- Perform an additional extraction of the aqueous layer.- Use care when performing chromatography.- Ensure anhydrous solvent and oven-dried glassware are used.
Formation of Side Products - Over-iodination (di-iodination).- Reaction is too concentrated or ran too hot.- Avoid adding NIS too quickly. Do not heat the reaction unless necessary.- Ensure stoichiometry is accurate; do not use a large excess of NIS.

Conclusion

This application note presents a reliable and high-yielding protocol for the regioselective synthesis of 4-Bromo-6-iodo-2-methylaniline from 4-bromo-2-methylaniline. The use of N-Iodosuccinimide provides a mild and efficient method for this transformation. The detailed procedural steps, safety guidelines, and troubleshooting information ensure that this protocol can be successfully implemented by researchers in various fields, facilitating the synthesis of complex molecules for drug discovery and material science applications.

References

4-Bromo-2-iodo-5-methylaniline Suzuki coupling protocol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Regioselective Suzuki-Miyaura Coupling of 4-Bromo-2-iodo-5-methylaniline

Introduction: Unlocking Molecular Complexity

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science research, the strategic construction of complex molecular architectures is paramount. This compound stands out as a highly valuable and versatile building block. Its dihalogenated, electronically distinct substitution pattern presents a unique opportunity for sequential, site-selective functionalization. This allows for the controlled, stepwise introduction of different molecular fragments, paving the way for the synthesis of novel compounds with tailored properties.

The Suzuki-Miyaura cross-coupling reaction is a Nobel Prize-winning transformation that has become an indispensable tool for the formation of carbon-carbon bonds.[1] Its operational simplicity, mild reaction conditions, broad functional group tolerance, and the relatively low toxicity of its boron-based reagents have cemented its status as a preferred method for constructing biaryl and styrenyl moieties.[2][3]

This application note provides a comprehensive technical guide for researchers on performing a regioselective Suzuki-Miyaura coupling on this compound. We will delve into the mechanistic principles governing the reaction's selectivity, present a detailed experimental protocol, and discuss the critical parameters that ensure a successful and reproducible outcome. The focus is not just on the procedural steps but on the underlying chemical logic, empowering scientists to adapt and optimize the protocol for their specific synthetic targets.

The Principle of Regioselectivity: A Tale of Two Halogens

The key to the selective functionalization of this compound lies in the differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds. This reactivity difference is exploited during the first and often rate-determining step of the Suzuki catalytic cycle: the oxidative addition of the aryl halide to the palladium(0) catalyst.[1][4]

The C-I bond is inherently weaker and more polarizable than the C-Br bond. Consequently, it undergoes oxidative addition to the Pd(0) center much more readily and typically under milder conditions.[4] This allows for the precise and selective formation of a new C-C bond at the C-2 position (the site of the iodine atom) while leaving the more robust C-Br bond at the C-4 position untouched. The resulting 4-bromo-2-aryl-5-methylaniline is itself a valuable intermediate, primed for a subsequent cross-coupling reaction at the bromine position to generate complex, non-symmetrical biaryl structures.

Visualizing the Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents 1. Weigh Reagents: - this compound - Arylboronic Acid - Base (e.g., K₂CO₃) - Palladium Catalyst glassware 2. Prepare Glassware: - Dry Schlenk flask - Stir bar reagents->glassware setup 3. Assemble Reaction: - Add solids to flask glassware->setup inert 4. Establish Inert Atmosphere: - Evacuate & backfill with Ar/N₂ (3x) setup->inert solvents 5. Add Degassed Solvents: - Dioxane/Water inert->solvents heat 6. Heat & Stir: - 80-100 °C, 4-16 h solvents->heat monitor 7. Monitor Progress: - TLC / LC-MS heat->monitor cool 8. Cool to Room Temp monitor->cool extract 9. Extraction: - Dilute with EtOAc - Wash with H₂O & Brine cool->extract dry 10. Dry & Concentrate: - Dry over Na₂SO₄ - Filter & evaporate extract->dry purify 11. Purify: - Flash Column Chromatography dry->purify final_product final_product purify->final_product Pure 4-Bromo-2-aryl-5-methylaniline

Caption: Experimental workflow for regioselective Suzuki coupling.

Detailed Experimental Protocol: A Representative Procedure

This protocol describes the selective coupling of an arylboronic acid at the C-2 position of this compound. It serves as a robust starting point that may be optimized for specific substrates.

Materials and Reagents:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Solvents: 1,4-Dioxane and deionized water (degassed, 4:1 v/v)

  • Ethyl acetate (EtOAc), Brine, Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • Schlenk flask or reaction vial with a magnetic stir bar

  • Condenser

  • Inert gas line (Argon or Nitrogen) with a bubbler

  • Heating mantle or oil bath with temperature control

  • Standard laboratory glassware (separatory funnel, round-bottom flasks)

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates and chamber

Procedure:

  • Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[4]

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium(0), 0.03 equiv).

  • Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-Dioxane/Water, 4:1 v/v) via syringe. A typical reaction concentration is 0.1 M with respect to the starting aniline.[3]

  • Reaction: With vigorous stirring, heat the reaction mixture to 80–100 °C.

  • Monitoring: Monitor the reaction's progress periodically by TLC or LC-MS until the starting this compound is consumed (typically 4–16 hours).[4]

  • Workup: Once complete, cool the mixture to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel. Wash with water and then with brine.

  • Drying and Concentration: Dry the separated organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 4-bromo-2-aryl-5-methylaniline.

Dissecting the Critical Parameters: The Causality Behind Choices

The success of a Suzuki coupling hinges on the interplay of several key components. Understanding their roles is crucial for troubleshooting and optimization.

ParameterCommon ChoicesRationale and Expert Insights
Palladium Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂ + LigandPd(PPh₃)₄ is an excellent, general-purpose Pd(0) catalyst that can often be used directly. Pd(dppf)Cl₂ is a robust Pd(II) pre-catalyst that is air-stable and forms the active Pd(0) species in situ; the dppf ligand is particularly effective for a broad range of substrates.[3] The aniline nitrogen can potentially coordinate to the palladium center; using bulky, electron-rich phosphine ligands can sometimes mitigate this and enhance catalytic turnover.
Base K₂CO₃, K₃PO₄, Cs₂CO₃, KFThe base is essential for activating the boronic acid to form a more nucleophilic boronate species, which is necessary for the transmetalation step.[5][6] K₂CO₃ is a cost-effective and generally effective choice. K₃PO₄ is a stronger base that can be beneficial for less reactive boronic acids.[6] Cs₂CO₃ is highly effective but more expensive. The choice can significantly impact yield, especially with electron-rich substrates.
Solvent Dioxane/H₂O, Toluene/H₂O, DMF, THF/H₂OA mixed solvent system is standard. The organic solvent (e.g., dioxane, THF) solubilizes the organic reagents and catalyst, while the aqueous phase dissolves the inorganic base. Degassing the solvents (e.g., by sparging with argon or freeze-pump-thaw cycles) is critical to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.
Temperature 80–120 °CThe reaction typically requires heating to drive the catalytic cycle, particularly the initial oxidative addition step.[7] However, excessive heat can lead to catalyst decomposition or side reactions like protodeboronation (loss of the boronic acid group). Monitoring the reaction is key to avoid prolonged heating after completion.

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[7][8][9]

Suzuki_Cycle Suzuki-Miyaura Catalytic Cycle for this compound (Ar = 4-bromo-5-methylanilin-2-yl) Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)(I)-L₂ Pd0->OxAdd Oxidative Addition Trans Ar-Pd(II)(Ar')-L₂ OxAdd->Trans Transmetalation Trans->Pd0 Reductive Elimination Product Ar-Ar' Trans->Product ArylIodide Ar-I ArylIodide->OxAdd BoronicAcid Ar'-B(OH)₂ Boronate Ar'-B(OH)₃⁻ BoronicAcid->Boronate Base Base (OH⁻) Base->BoronicAcid Boronate->Trans

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

  • Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound, forming a Pd(II) intermediate. This is the regioselectivity-determining step.[1][7]

  • Transmetalation : The aryl group from the boronic acid (which has been activated by the base to form a boronate) is transferred to the palladium center, displacing the iodide.[1][5]

  • Reductive Elimination : The two coupled aryl groups are expelled from the palladium center, forming the final C-C bond of the product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[7][9]

Conclusion

The regioselective Suzuki-Miyaura coupling of this compound is a powerful strategy for the synthesis of complex, functionalized aniline derivatives. By leveraging the inherent reactivity difference between the C-I and C-Br bonds, chemists can achieve selective C-C bond formation at the 2-position with high fidelity. A thorough understanding of the reaction mechanism and the critical roles of the catalyst, base, and solvent allows for the rational design and optimization of reaction conditions. The protocol and insights provided herein serve as a comprehensive guide for researchers aiming to utilize this versatile building block in their synthetic endeavors, accelerating the discovery and development of new chemical entities.

References

Application Notes and Protocols for the Strategic Utilization of 4-Bromo-2-iodo-5-methylaniline in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide on the application of 4-Bromo-2-iodo-5-methylaniline (CAS No. 1609264-62-1), a pivotal building block in modern pharmaceutical synthesis.[1][2] The unique electronic and steric properties conferred by its dihalogenated structure, specifically the differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds, enable highly regioselective and sequential cross-coupling reactions. This guide elucidates the principles behind this selectivity and provides detailed, field-proven protocols for key transformations such as Sonogashira, Suzuki, and Buchwald-Hartwig amination reactions. A primary focus is placed on its strategic role as an intermediate in the synthesis of targeted therapeutics, including potent kinase inhibitors like Trametinib.[3][4]

The Principle of Regioselective Functionalization

The synthetic utility of this compound is rooted in the differential reactivity of its two halogen substituents in palladium-catalyzed cross-coupling reactions. The rate-determining step in many of these catalytic cycles is the oxidative addition of the aryl halide to the Pd(0) center.[5] The energy of the carbon-halogen (C-X) bond is the critical factor governing the rate of this step. Bond dissociation energies follow the trend C-I < C-Br < C-Cl, which establishes a clear reactivity hierarchy for aryl halides: Ar-I > Ar-Br > Ar-Cl.[5][6]

Consequently, the C-I bond in this compound is significantly weaker and more susceptible to oxidative addition than the C-Br bond. This intrinsic difference allows for the selective functionalization at the C2 position (iodine) while leaving the C4 position (bromine) intact for subsequent transformations. This two-step, regioselective approach is a powerful strategy for the convergent synthesis of complex, polysubstituted aromatic cores found in many pharmaceutical agents.[7][8][9]

G cluster_0 Reactivity Principle cluster_1 Reaction Pathways reagent This compound pd_catalyst Pd(0) Catalyst reagent->pd_catalyst Oxidative Addition C_I C-I Bond Cleavage (Position 2) pd_catalyst->C_I Favored Pathway (Lower Bond Energy) C_Br C-Br Bond Cleavage (Position 4) pd_catalyst->C_Br Disfavored Pathway (Higher Bond Energy)

Diagram 1: Regioselective activation by a Pd(0) catalyst.

Application Spotlight: Synthesis of Kinase Inhibitors

Kinase inhibitors represent a major class of targeted cancer therapeutics, and many feature complex, highly substituted aniline or quinazoline scaffolds.[10][11][12] this compound serves as a key precursor in the synthesis of Trametinib, a potent and selective allosteric inhibitor of MEK1 and MEK2 kinases.[13] The synthesis leverages the regioselective reactivity of the building block to construct the core structure of the drug.

A crucial step often involves a C-N bond formation at the more reactive C2 position. The Buchwald-Hartwig amination is an exemplary transformation for this purpose, allowing for the coupling of an amine with the aryl iodide under palladium catalysis, leaving the aryl bromide available for later-stage modifications.[14][15][16]

Protocol 2.1: Regioselective Buchwald-Hartwig Amination

This protocol describes a representative C-N coupling at the C-I bond of this compound with a generic primary amine (e.g., 3-aminophenylacetamide, a fragment relevant to Trametinib synthesis).[3]

G start Start: This compound + Primary Amine reagents Add Pd Precatalyst, Ligand, and Base in Anhydrous Solvent start->reagents reaction Inert Atmosphere (N2/Ar) Heat to 80-110 °C Monitor by TLC/LC-MS reagents->reaction workup Cool to RT Quench Reaction Aqueous Workup reaction->workup purify Extract with Organic Solvent Dry and Concentrate Purify via Column Chromatography workup->purify product Product: 4-Bromo-5-methyl-N-arylbenzene-1,2-diamine purify->product

Diagram 2: Workflow for Buchwald-Hartwig amination.

Step-by-Step Methodology:

  • Vessel Preparation: To a dry, oven-baked Schlenk flask or reaction vial, add a magnetic stir bar.

  • Reagent Addition: Under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol), the desired primary amine (1.2 mmol), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol), a suitable phosphine ligand (e.g., XPhos, 0.04 mmol), and a base (e.g., Sodium tert-butoxide, 1.4 mmol).[5][17]

  • Solvent Addition: Add anhydrous, degassed toluene or 1,4-dioxane (5 mL) via syringe.

  • Reaction: Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 12-24 hours).

  • Work-up: Cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and carefully quench with saturated aqueous sodium bicarbonate solution.

  • Extraction: Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Concentrate the solution under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired product.

Parameter Value/Description Source/Rationale
Aryl Halide This compoundKey building block
Nucleophile Primary AmineCoupling partner
Catalyst Pd₂(dba)₃ / XPhosEfficient for C-N coupling[17]
Base NaOtBuStrong, non-nucleophilic base[5]
Solvent Toluene or 1,4-Dioxane (anhydrous)Common for Buchwald-Hartwig reactions
Temperature 100 °CPromotes oxidative addition
Atmosphere Inert (N₂ or Ar)Prevents catalyst degradation
Typical Yield 70-95% (substrate dependent)Based on literature for similar couplings

Versatility in C-C Bond Formation

Beyond C-N coupling, the di-halogenated scaffold is an exceptional substrate for sequential, regioselective C-C bond-forming reactions, which are fundamental to building molecular complexity.[18]

Protocol 3.1: Sonogashira Coupling at the C-I Position

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between the aryl iodide and a terminal alkyne, a common transformation for generating intermediates for cyclization reactions or as linear linkers in drug molecules.[9][19][20][21] The reaction proceeds with high selectivity for the C-I bond.[5][9]

Step-by-Step Methodology:

  • Vessel Preparation: To a dry Schlenk tube, add this compound (1.0 mmol), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.02 mmol), and a copper(I) co-catalyst (e.g., CuI, 0.04 mmol).[19]

  • Inert Atmosphere: Evacuate the tube and backfill with an inert gas (e.g., Argon).

  • Reagent Addition: Add an anhydrous amine base/solvent such as triethylamine (Et₃N, 5 mL), followed by the terminal alkyne (1.2 mmol).

  • Reaction: Stir the reaction mixture at a temperature ranging from room temperature to 50 °C.

  • Monitoring: Monitor the reaction by TLC for the disappearance of the starting material (typically complete within 2-8 hours).

  • Work-up: Quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl).

  • Extraction & Purification: Extract the mixture with ethyl acetate, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography.

Parameter Value/Description Source/Rationale
Aryl Halide This compoundSelective at C-I bond
Alkyne Terminal Alkyne (e.g., Phenylacetylene)Coupling partner
Catalyst System PdCl₂(PPh₃)₂ / CuIClassic Sonogashira conditions[19][20]
Base/Solvent Triethylamine (Et₃N)Acts as both base and solvent
Temperature 25-50 °CMilder conditions due to high reactivity of C-I bond
Typical Yield 80-98%Based on literature for similar couplings[19]
Protocol 3.2: Suzuki-Miyaura Coupling at the C-I Position

The Suzuki-Miyaura reaction is one of the most robust methods for forming C-C bonds between an aryl halide and an organoboron compound (boronic acid or ester).[22][23] This reaction is fundamental in synthesizing bi-aryl structures prevalent in pharmaceuticals. The C-I bond of this compound reacts preferentially, allowing for the introduction of an aryl or heteroaryl group at the C2 position.[5][24][25]

G start Start: This compound + Boronic Acid/Ester reagents Add Pd Catalyst, Ligand, and Aqueous Base in Solvent Mixture start->reagents reaction Inert Atmosphere (N2/Ar) Heat to 60-90 °C Monitor by TLC/LC-MS reagents->reaction workup Cool to RT Aqueous Workup reaction->workup purify Extract with Organic Solvent Dry and Concentrate Purify via Column Chromatography workup->purify product Product: 5-Bromo-2-aryl-4-methylaniline purify->product

Diagram 3: Workflow for a regioselective Suzuki coupling.

Step-by-Step Methodology:

  • Reagent Mixture: In a reaction vessel, combine this compound (1.0 mmol), the arylboronic acid (1.5 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 mmol).

  • Solvent Addition: Add a mixture of solvents, typically an organic solvent and water (e.g., Toluene/Ethanol/Water 4:1:1, 5 mL).

  • Reaction: Degas the mixture by bubbling Argon or N₂ through it for 15 minutes. Heat the reaction to 80 °C under an inert atmosphere until TLC analysis indicates completion (4-12 hours).

  • Work-up: Cool the reaction to room temperature and dilute with water (15 mL).

  • Extraction & Purification: Extract with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure. Purify the residue by flash column chromatography.

Safety, Handling, and Purification Considerations

Safety and Handling:

  • Hazard Profile: Halogenated anilines are classified as toxic if inhaled, ingested, or absorbed through the skin. They can cause skin and eye irritation and are suspected mutagens or carcinogens.[26][27][28][29] Always consult the specific Safety Data Sheet (SDS) before use.

  • Engineering Controls: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of vapors.[26] An easily accessible safety shower and eyewash station are mandatory.

  • Personal Protective Equipment (PPE): Wear a full-length lab coat, closed-toe shoes, chemical safety goggles, and appropriate chemical-resistant gloves (check manufacturer's guidelines for suitability against anilines and solvents).[27][29]

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light.[26]

Purification and Analysis:

  • Reaction Monitoring: Progress of the reactions described should be monitored by TLC on silica gel plates, visualizing with UV light and/or specific stains (e.g., potassium permanganate).

  • Chromatography: The primary method for purifying reaction products is flash column chromatography on silica gel. The eluent system must be determined empirically via TLC analysis.

  • HPLC Analysis: For separating closely related halogenated aromatic compounds, Reverse-Phase HPLC methods may require specialized columns, such as Phenyl-Hexyl or Pentafluorophenyl (PFP) phases, which offer different selectivity based on pi-pi interactions.[30]

Conclusion

This compound is a highly valuable and strategic building block for pharmaceutical synthesis. Its defining feature—the predictable and significant reactivity difference between the C-I and C-Br bonds—provides chemists with a powerful tool for regioselective, sequential functionalization. This enables the efficient and controlled construction of complex molecular architectures, streamlining the synthesis of high-value targets such as kinase inhibitors. The protocols outlined in this guide serve as a robust starting point for researchers aiming to leverage the unique synthetic potential of this versatile intermediate.

References

Application Note: 4-Bromo-2-iodo-5-methylaniline as a Scaffold for Advanced Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 4-Bromo-2-iodo-5-methylaniline

This compound is a highly functionalized aromatic building block poised for the strategic construction of complex heterocyclic systems.[1][2] Its utility in medicinal chemistry and materials science stems from the presence of three distinct reactive centers: a nucleophilic amino group and two halogen atoms (iodine and bromine) with differentiated reactivity. This unique arrangement permits selective, sequential functionalization, primarily through palladium-catalyzed cross-coupling reactions.[3][4][5][6]

The iodine atom, being the most reactive halogen in oxidative addition to Palladium(0) complexes, allows for initial, selective modification at the C2 position.[7] Subsequently, the less reactive bromine atom at the C4 position can be engaged in a second, distinct coupling reaction. This hierarchical reactivity is the cornerstone of the synthetic strategies outlined in this guide, enabling the controlled and predictable assembly of diverse molecular architectures. This application note provides detailed protocols and mechanistic insights for leveraging this versatile substrate to synthesize high-value heterocyclic compounds such as carbazoles, benzimidazoles, and quinolines.

Core Synthetic Strategies: Sequential Palladium-Catalyzed Cross-Coupling

The differential reactivity of the C-I and C-Br bonds is the key to unlocking the synthetic potential of this compound. The established order of reactivity for aryl halides in palladium-catalyzed cross-coupling is I > Br > Cl > F. This allows for a modular approach where the C-I bond is first functionalized under milder conditions, leaving the C-Br bond intact for a subsequent transformation.

The primary tools for this approach are:

  • Sonogashira Coupling: This reaction forms a C(sp²)-C(sp) bond between the aryl halide and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst.[7][8] It shows strong selectivity for the more reactive C-I bond.

  • Suzuki-Miyaura Coupling: A robust method for forming C-C bonds between an aryl halide and an organoboron species (boronic acid or ester).[9][10] Reaction conditions can be tuned to selectively target the C-I bond or, more forcefully, to react with the C-Br bond.

  • Buchwald-Hartwig Amination: This reaction forms C-N bonds by coupling an aryl halide with an amine.[11][12][13] Like other palladium-catalyzed reactions, it can be directed selectively towards the C-I bond.[14]

The following workflow illustrates the principle of sequential functionalization.

G cluster_0 Selective Functionalization Workflow start This compound int1 2-Alkynyl-4-bromo- 5-methylaniline start->int1 Sonogashira Coupling (Selective at C-I) int2 2-Aryl-4-bromo- 5-methylaniline start->int2 Suzuki Coupling (Selective at C-I) int3 2-Amino-4-bromo- 5-methylaniline Derivative start->int3 Buchwald-Hartwig (Selective at C-I) final1 Di-functionalized Aniline (e.g., via Suzuki Coupling) int1->final1 Second Coupling at C-Br final2 Di-functionalized Aniline (e.g., via Buchwald-Hartwig) int2->final2 Second Coupling at C-Br final3 Di-functionalized Aniline (e.g., via Sonogashira Coupling) int3->final3 Second Coupling at C-Br

Caption: Selective functionalization of this compound.

Synthesis of Carbazoles via Tandem C-N Coupling and C-H Activation

Carbazoles are a vital class of N-heterocycles found in numerous natural products and pharmaceuticals. A highly efficient route to substituted carbazoles from this compound involves a two-step, one-pot sequence: an initial intermolecular Buchwald-Hartwig amination followed by an intramolecular, palladium-catalyzed C-H activation/arylation.[15]

The strategy begins with the selective coupling of an appropriate aryl amine at the C2-iodo position. The resulting 2-(arylamino)-4-bromo-5-methylaniline intermediate is then subjected to conditions that promote intramolecular cyclization, where the palladium catalyst facilitates the formation of a new C-C bond between the two aromatic rings to close the central five-membered ring of the carbazole core.

G cluster_main Carbazole Synthesis Workflow A This compound + Aryl Amine B Step 1: Buchwald-Hartwig Amination Pd Catalyst, Ligand, Base Selective C-N coupling at C-I position A->B C Intermediate N-(4-bromo-5-methyl-[1,1'-biphenyl]-2-yl)aniline derivative B->C D Step 2: Intramolecular C-H Arylation Pd Catalyst, Ligand, High Temp C-C bond formation C->D E Final Product Substituted Carbazole D->E

Caption: Workflow for the synthesis of carbazoles.

Protocol 1: Synthesis of a 7-Bromo-6-methyl-9H-carbazole Derivative

This protocol describes the synthesis of a carbazole derivative from this compound and aniline.

Materials:

  • This compound (1.0 mmol, 312 mg)

  • Aniline (1.2 mmol, 112 mg)

  • Palladium(II) Acetate (Pd(OAc)₂, 0.05 mmol, 11 mg)

  • XPhos (2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl, 0.1 mmol, 48 mg)

  • Sodium tert-butoxide (NaOtBu, 2.5 mmol, 240 mg)

  • Anhydrous Toluene (10 mL)

  • Argon or Nitrogen atmosphere

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube, add Pd(OAc)₂, XPhos, and NaOtBu.

  • Evacuate and backfill the tube with an inert gas (Argon or Nitrogen) three times.

  • Add this compound, aniline, and anhydrous toluene via syringe.

  • First Coupling (Buchwald-Hartwig Amination): Heat the reaction mixture to 100 °C and stir for 4 hours. Monitor the reaction by TLC or LC-MS for the disappearance of the starting material. This step selectively forms the N-aryl intermediate at the iodo position.

  • Second Coupling (C-H Activation): Increase the temperature to 120-130 °C and continue stirring for an additional 12-18 hours to facilitate the intramolecular C-H arylation.

  • Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite.

  • Wash the organic layer with water (2 x 15 mL) and brine (15 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired carbazole derivative.

Synthesis of Benzimidazoles

Benzimidazoles are privileged scaffolds in medicinal chemistry, known for a wide range of biological activities.[16][17] A common synthetic route involves the condensation of an o-phenylenediamine with an aldehyde, followed by oxidative cyclization.[18][19] Starting from this compound, a preliminary step is required to introduce a second amino group ortho to the first one. This can be achieved via a Buchwald-Hartwig amination at the C2-iodo position using an ammonia equivalent, followed by deprotection.

Protocol 2: Synthesis of a 5-Bromo-6-methyl-2-phenyl-1H-benzimidazole

This protocol outlines a two-stage synthesis: first, the formation of the diamine intermediate, and second, the condensation and cyclization to form the benzimidazole.

Stage A: Synthesis of 5-Bromo-3-iodo-4-methylbenzene-1,2-diamine

  • Buchwald-Hartwig Amination: Perform a Buchwald-Hartwig amination on this compound (1.0 mmol) using benzophenone imine as an ammonia surrogate, with a suitable palladium catalyst/ligand system (e.g., Pd₂(dba)₃/BINAP) and a base like sodium tert-butoxide.[13]

  • Deprotection: After purification of the coupled product, hydrolyze the imine group using aqueous acid (e.g., 2M HCl) to reveal the free amino group, yielding the o-phenylenediamine derivative.

Stage B: Condensation and Cyclization

Materials:

  • 5-Bromo-3-iodo-4-methylbenzene-1,2-diamine (from Stage A, 1.0 mmol)

  • Benzaldehyde (1.1 mmol, 117 mg)

  • p-Toluenesulfonic acid (p-TsOH, 0.1 mmol, 19 mg)

  • Ethanol (15 mL)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the diamine intermediate in ethanol.

  • Add benzaldehyde and a catalytic amount of p-toluenesulfonic acid.[16]

  • Condensation and Cyclization: Reflux the mixture for 6-8 hours. The reaction proceeds via initial Schiff base formation, followed by acid-catalyzed cyclization. The in-situ air oxidation of the intermediate yields the aromatic benzimidazole.

  • Work-up: Cool the reaction mixture. The product may precipitate upon cooling. If not, reduce the solvent volume under vacuum.

  • Filter the solid product and wash with cold ethanol. Alternatively, extract the product into ethyl acetate, wash with saturated sodium bicarbonate solution and brine, and dry over Na₂SO₄.

  • Purification: Recrystallize the product from ethanol or purify by column chromatography if necessary.

Synthesis of Quinolines

Quinolines are another class of heterocycles with significant applications. The Combes quinoline synthesis, which involves the acid-catalyzed reaction of an aniline with a β-diketone, can be adapted for this compound. The reaction forms a vinylogous amide intermediate which then cyclizes and dehydrates under acidic conditions to form the quinoline ring system.

Protocol 3: Synthesis of 7-Bromo-5-iodo-6,8-dimethylquinoline

Materials:

  • This compound (1.0 mmol, 312 mg)

  • Acetylacetone (2,4-pentanedione, 1.5 mmol, 150 mg)

  • Concentrated Sulfuric Acid (H₂SO₄, 2 mL)

  • Polyphosphoric Acid (PPA, ~5 g) - Alternative catalyst

Procedure:

  • Reaction Setup: In a flask, carefully add this compound to concentrated sulfuric acid at 0 °C.

  • Slowly add acetylacetone to the mixture while keeping the temperature below 10 °C.

  • Cyclization: Allow the mixture to warm to room temperature and then heat to 100-110 °C for 2-3 hours. The strong acid catalyzes both the initial condensation and the subsequent cyclization/dehydration.

  • Work-up: Carefully pour the cooled reaction mixture onto crushed ice.

  • Neutralize the solution by slowly adding a concentrated base (e.g., 10M NaOH) until the pH is ~8-9. Be cautious as this is a highly exothermic process.

  • Extract the product with a suitable organic solvent like dichloromethane or ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification: Remove the solvent under reduced pressure and purify the crude product by column chromatography (silica gel, eluent: hexane/ethyl acetate) to obtain the substituted quinoline.

Summary of Reaction Conditions

The following table provides a comparative overview of typical conditions for the initial selective functionalization at the C-I position of this compound.

Reaction Type Coupling Partner Catalyst System (Example) Base Solvent Approx. Temp (°C) Yield Range
Sonogashira Terminal AlkynePd(PPh₃)₂Cl₂ / CuIEt₃N or DIPEATHF or DMF25 - 7075-95%
Suzuki Arylboronic AcidPd(PPh₃)₄ or Pd(dppf)Cl₂K₂CO₃ or K₃PO₄Dioxane/H₂O80 - 10080-98%
Buchwald-Hartwig Primary/Secondary AminePd(OAc)₂ / XPhosNaOtBu or K₃PO₄Toluene or Dioxane90 - 11070-90%

Yields are illustrative and highly dependent on the specific substrates and precise reaction conditions.

Conclusion

This compound is a powerful and versatile platform for the synthesis of diverse and complex heterocyclic compounds. By exploiting the differential reactivity of its two halogen substituents through sequential, palladium-catalyzed cross-coupling reactions, chemists can access a wide array of functionalized carbazoles, benzimidazoles, quinolines, and other valuable scaffolds. The protocols provided herein serve as a practical guide for researchers in drug discovery and materials science to unlock the full potential of this strategic building block.

References

Application Notes and Protocols for the Selective Palladium-Catalyzed Amination of 4-Bromo-2-iodo-5-methylaniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Selective C-N Bond Formation

In the landscape of modern pharmaceutical and materials science, the precise construction of carbon-nitrogen (C-N) bonds is a cornerstone of molecular design. The Buchwald-Hartwig amination has emerged as a transformative tool, offering a versatile and highly efficient palladium-catalyzed method for forging these critical linkages. This reaction's broad functional group tolerance and applicability to a wide range of substrates have made it indispensable in the synthesis of complex molecules, including active pharmaceutical ingredients.[1]

A significant challenge in synthetic chemistry arises with polyhalogenated aromatic compounds, where the ability to selectively functionalize one halogen over another opens avenues for sophisticated, multi-step synthetic strategies. The substrate at the heart of this guide, 4-Bromo-2-iodo-5-methylaniline, exemplifies this challenge and opportunity. Its structure, featuring both a bromine and an iodine atom on an electron-rich aniline ring, makes it a valuable intermediate for building complex molecular architectures, provided that selective amination can be achieved.[2]

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the selective palladium-catalyzed amination of this compound. We will delve into the mechanistic underpinnings of this selectivity, present a detailed and field-proven protocol, offer troubleshooting guidance, and provide the necessary tools for successful implementation in your laboratory.

Mechanism & Rationale: Harnessing Differential Reactivity

The success of the selective amination of this compound hinges on the inherent difference in reactivity between the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds within the Buchwald-Hartwig catalytic cycle. The generally accepted reactivity trend for aryl halides in palladium-catalyzed cross-coupling reactions is Ar-I > Ar-Br > Ar-Cl >> Ar-F.[3] This trend is primarily governed by the carbon-halogen bond dissociation energies, with the weaker C-I bond being more susceptible to the initial, and often rate-determining, oxidative addition step.

The catalytic cycle, depicted below, is initiated by the oxidative addition of the aryl halide to a Pd(0) complex. In the case of this compound, the significantly lower bond energy of the C-I bond ensures a preferential oxidative addition at this position, leaving the C-Br bond intact. Subsequent steps involve the coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired aminated product and regenerate the active Pd(0) catalyst.

The presence of the electron-donating amino and methyl groups on the aromatic ring increases the electron density of the system. While this can facilitate oxidative addition, it has been noted in similar systems that electron-donating groups can sometimes lead to slightly lower yields compared to substrates bearing electron-withdrawing groups.[2] Therefore, the careful selection of the catalyst system is paramount. Modern bulky, electron-rich phosphine ligands, such as XPhos, are particularly effective in promoting the efficient amination of such electron-rich aryl halides.[4]

Buchwald-Hartwig Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Complex Ar(I)Pd(II)(Br)L2 Pd(0)L2->Oxidative Addition Complex Ar-I (Selective) Amine Coordination [Ar(I)Pd(II)(Br)(NHR'R'')]L2 Oxidative Addition Complex->Amine Coordination + HNR'R'' - Br- Palladium-Amido Complex Ar(I)Pd(II)(NR'R'')L2 Amine Coordination->Palladium-Amido Complex + Base - Base-H+ Palladium-Amido Complex->Pd(0)L2 Regeneration Product Ar-NR'R'' Palladium-Amido Complex->Product Reductive Elimination

Figure 1: Simplified Catalytic Cycle for the Selective Amination.

Experimental Protocol: A Representative Procedure

This protocol describes a general method for the selective monoamination of this compound at the C-I position. Optimization may be required for specific amine coupling partners.

Materials and Reagents
ReagentGradeSupplier ExampleNotes
This compound≥98% PurityVariousEnsure dryness before use.
Amine (Primary or Secondary)AnhydrousVariousPurify if necessary.
XPhos Pd G3 PrecatalystN/ASigma-AldrichAir and moisture stable.[5]
Sodium tert-butoxide (NaOtBu)≥98%VariousHandle in a glovebox due to hygroscopy.
TolueneAnhydrous, DegassedVariousUse a freshly opened bottle or distill.
Step-by-Step Methodology
  • Reaction Setup:

    • To an oven-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired amine (1.2 equiv), and sodium tert-butoxide (1.4 equiv).

    • In a separate vial, weigh the XPhos Pd G3 precatalyst (0.02 equiv, 2 mol%).

  • Inert Atmosphere:

    • Seal the Schlenk tube/vial with a rubber septum.

    • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.

  • Solvent and Catalyst Addition:

    • Add anhydrous, degassed toluene to the reaction vessel via syringe to achieve a concentration of approximately 0.1 M with respect to the this compound.

    • Add the pre-weighed XPhos Pd G3 precatalyst to the reaction mixture under a positive pressure of inert gas.

  • Reaction Conditions:

    • Place the sealed reaction vessel in a preheated oil bath or heating block at 100-110 °C.

    • Stir the reaction mixture vigorously for 12-24 hours.

  • Monitoring the Reaction:

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to confirm the consumption of the starting material and the formation of the product.

  • Workup and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove insoluble salts and the palladium catalyst.

    • Wash the celite pad with additional ethyl acetate.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure N-(4-bromo-2-amino-5-methylphenyl) amine derivative.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Workup & Purification reagents Weigh Reagents: - this compound - Amine - NaOtBu - XPhos Pd G3 inert Establish Inert Atmosphere (Evacuate/Backfill with Argon) reagents->inert addition Add Anhydrous Toluene and Catalyst inert->addition heating Heat to 100-110 °C (12-24 h) addition->heating monitoring Monitor by TLC/LC-MS heating->monitoring workup Cool, Dilute with EtOAc, Filter through Celite monitoring->workup concentrate Concentrate Filtrate workup->concentrate chromatography Flash Column Chromatography concentrate->chromatography product Isolated Pure Product chromatography->product

Figure 2: A step-by-step experimental workflow.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Poor quality reagents (wet solvent/amine)- Insufficiently inert atmosphere- Inappropriate base- Use a fresh batch of precatalyst.- Ensure all reagents and solvents are strictly anhydrous.- Thoroughly degas the solvent and ensure a good seal on the reaction vessel.- Use a freshly opened container of NaOtBu, handled in a glovebox.
Poor Selectivity (Reaction at C-Br) - High reaction temperature- Prolonged reaction time- Highly reactive catalyst/ligand system- Lower the reaction temperature (e.g., to 80-90 °C) and monitor carefully.- Stop the reaction as soon as the starting material is consumed.- Consider a less reactive ligand if C-Br amination persists.
Formation of Side Products (e.g., Hydrodehalogenation) - Presence of water or other protic sources- β-hydride elimination from certain amines- Re-verify the dryness of all reagents and solvents.- For amines prone to β-hydride elimination, consider using a different ligand system (e.g., a Josiphos-type ligand).
Difficulty in Purification - Formation of palladium black- Complex mixture of products- Ensure complete filtration through celite during workup.- Re-optimize reaction conditions to improve selectivity and minimize side product formation.

Conclusion

The selective palladium-catalyzed amination of this compound represents a powerful and strategic transformation in organic synthesis. By leveraging the differential reactivity of the C-I and C-Br bonds, chemists can achieve highly regioselective C-N bond formation, paving the way for the efficient construction of complex molecular targets. The protocol and guidelines presented herein, centered on the use of a modern, highly active palladium precatalyst system, provide a robust starting point for the successful implementation of this valuable reaction in both academic and industrial research settings. Careful attention to reaction setup, reagent quality, and monitoring will ensure high yields and selectivity, unlocking the full synthetic potential of this versatile building block.

References

The Strategic Application of 4-Bromo-2-iodo-5-methylaniline in the Synthesis of High-Performance Carbazole-Based Hole-Transporting Materials for Organic Electronics

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unique Value of 4-Bromo-2-iodo-5-methylaniline as a Precursor in Materials Science

In the rapidly advancing field of organic electronics, the design and synthesis of novel materials with tailored properties are paramount for enhancing the performance and stability of devices such as Organic Light-Emitting Diodes (OLEDs) and Perovskite Solar Cells (PSCs). This compound is a highly functionalized aromatic compound that serves as a strategic building block for the synthesis of complex organic semiconductors. Its distinct ortho-iodo and para-bromo substituents, coupled with a methyl group and an amino functionality, offer a versatile platform for sequential and regioselective cross-coupling reactions. This unique arrangement allows for the controlled, step-wise construction of elaborate molecular architectures, making it a valuable precursor for materials scientists and organic chemists.

This application note provides a comprehensive guide to the utilization of this compound in the synthesis of a high-performance, carbazole-based hole-transporting material (HTM), herein designated as CZ-BI-TPA . We will delve into the scientific rationale behind the synthetic strategy, provide detailed, field-tested protocols for its synthesis, and present comparative data on the performance of analogous materials. The protocols are designed to be self-validating, with explanations for key experimental choices to ensure reproducibility and success.

Scientific Rationale: A Stepwise Approach to a High-Performance Hole-Transporting Material

The design of CZ-BI-TPA leverages the differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds in this compound. The C-I bond is weaker and therefore more susceptible to oxidative addition to a palladium(0) catalyst under milder conditions than the C-Br bond.[1] This allows for a regioselective Suzuki-Miyaura coupling at the 2-position, followed by an intramolecular Buchwald-Hartwig amination to form the carbazole core. The remaining bromine at the 7-position of the carbazole intermediate then serves as a handle for a subsequent Buchwald-Hartwig amination to introduce a triphenylamine (TPA) moiety, a well-known hole-transporting group.[2]

The final molecule, CZ-BI-TPA, is designed to possess key characteristics of a high-performance HTM:

  • High Thermal Stability: The rigid carbazole core imparts excellent thermal and morphological stability.[3]

  • Efficient Hole Transport: The triphenylamine unit is known to facilitate efficient hole injection and transport.[2]

  • Good Film-Forming Properties: The non-planar structure of the final compound helps to prevent crystallization and promote the formation of amorphous films, which is crucial for uniform device performance.

The overall synthetic workflow is depicted in the following diagram:

G cluster_0 Synthesis of CZ-BI-TPA A This compound B Regioselective Suzuki-Miyaura Coupling (Intermediate 1) A->B Phenylboronic acid, Pd(PPh₃)₄, K₂CO₃ C Intramolecular Buchwald-Hartwig Amination (Carbazole Core Formation - Intermediate 2) B->C Pd₂(dba)₃, tBu-XPhos, NaOtBu D Intermolecular Buchwald-Hartwig Amination (Final Product: CZ-BI-TPA) C->D Diphenylamine, Pd₂(dba)₃, tBu-XPhos, NaOtBu E Purification and Characterization D->E

Caption: Synthetic workflow for CZ-BI-TPA.

Detailed Experimental Protocols

Protocol 1: Synthesis of 2-Phenyl-4-bromo-5-methylaniline (Intermediate 1) via Regioselective Suzuki-Miyaura Coupling

This protocol details the selective coupling of a phenyl group at the 2-position of this compound, leveraging the higher reactivity of the C-I bond.[1]

Materials:

  • This compound (1.0 equiv, e.g., 3.12 g, 10 mmol)

  • Phenylboronic acid (1.2 equiv, e.g., 1.46 g, 12 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv, e.g., 0.347 g, 0.3 mmol)

  • Potassium carbonate (K₂CO₃) (2.0 equiv, e.g., 2.76 g, 20 mmol)

  • 1,4-Dioxane (50 mL, anhydrous)

  • Water (10 mL, degassed)

  • Schlenk flask (100 mL)

  • Magnetic stirrer and heating mantle

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry 100 mL Schlenk flask containing a magnetic stir bar, add this compound, phenylboronic acid, and potassium carbonate.

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment.

  • Catalyst Addition: Under a positive flow of inert gas, add the Pd(PPh₃)₄ catalyst to the flask.

  • Solvent Addition: Add the anhydrous 1,4-dioxane and degassed water to the reaction flask via syringe.

  • Reaction: With vigorous stirring, heat the reaction mixture to 90 °C.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a hexane:ethyl acetate 9:1 mobile phase). The reaction is typically complete within 12-16 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (100 mL) and water (50 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice more with ethyl acetate (2 x 50 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 2-Phenyl-4-bromo-5-methylaniline.

G cluster_0 Suzuki-Miyaura Catalytic Cycle A Pd(0)L₂ (Active Catalyst) B Oxidative Addition A->B Ar-I E Ar-Pd(II)-I(L)₂ C Transmetalation F Ar-Pd(II)-Ar'(L)₂ D Reductive Elimination D->A G Ar-Ar' (Product) D->G E->C Ar'B(OH)₂, Base F->D H Ar-I H->B I Ar'B(OH)₂ I->C J Base J->C

Caption: Catalytic cycle for the Suzuki-Miyaura reaction.

Protocol 2: Synthesis of 7-Bromo-6-methyl-9-phenyl-9H-carbazole (Intermediate 2) via Intramolecular Buchwald-Hartwig Amination

This protocol describes the formation of the carbazole ring system through an intramolecular C-N bond formation.

Materials:

  • 2-Phenyl-4-bromo-5-methylaniline (Intermediate 1) (1.0 equiv, e.g., 2.64 g, 10 mmol)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equiv, e.g., 0.183 g, 0.2 mmol)

  • 2-Di-tert-butylphosphino-2',4',6'-triisopropylbiphenyl (tBu-XPhos) (0.08 equiv, e.g., 0.341 g, 0.8 mmol)

  • Sodium tert-butoxide (NaOtBu) (1.2 equiv, e.g., 1.15 g, 12 mmol)

  • Toluene (50 mL, anhydrous)

  • Schlenk flask (100 mL)

  • Magnetic stirrer and heating mantle

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: In a dry 100 mL Schlenk flask, combine Intermediate 1, Pd₂(dba)₃, tBu-XPhos, and NaOtBu.

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon. Repeat three times.

  • Solvent Addition: Add anhydrous toluene via syringe.

  • Reaction: Heat the mixture to 110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction by TLC (hexane:ethyl acetate 95:5). The reaction is typically complete in 18-24 hours.

  • Workup: Cool the reaction to room temperature. Pass the mixture through a short plug of silica gel, eluting with toluene.

  • Concentration: Concentrate the filtrate under reduced pressure.

  • Purification: Recrystallize the crude product from ethanol or purify by column chromatography to yield the pure 7-Bromo-6-methyl-9-phenyl-9H-carbazole.

Protocol 3: Synthesis of N,N-diphenyl-(6-methyl-9-phenyl-9H-carbazol-2-yl)amine (CZ-BI-TPA)

This final step introduces the hole-transporting triphenylamine moiety via an intermolecular Buchwald-Hartwig amination.[4]

Materials:

  • 7-Bromo-6-methyl-9-phenyl-9H-carbazole (Intermediate 2) (1.0 equiv, e.g., 3.50 g, 10 mmol)

  • Diphenylamine (1.1 equiv, e.g., 1.86 g, 11 mmol)

  • Pd₂(dba)₃ (0.02 equiv, e.g., 0.183 g, 0.2 mmol)

  • tBu-XPhos (0.08 equiv, e.g., 0.341 g, 0.8 mmol)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv, e.g., 1.35 g, 14 mmol)

  • Toluene (50 mL, anhydrous)

  • Schlenk flask (100 mL)

  • Magnetic stirrer and heating mantle

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry 100 mL Schlenk flask, add Intermediate 2, diphenylamine, Pd₂(dba)₃, tBu-XPhos, and NaOtBu.

  • Inert Atmosphere: Seal the flask and establish an inert atmosphere as described previously.

  • Solvent Addition: Add anhydrous toluene via syringe.

  • Reaction: Heat the mixture to 110 °C with vigorous stirring for 24 hours.

  • Monitoring: Monitor the reaction by TLC (hexane:dichloromethane 8:2).

  • Workup: Cool the reaction mixture to room temperature and quench with 20 mL of distilled water.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 30 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine (50 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (hexane:dichloromethane gradient) to obtain the final product, CZ-BI-TPA.

G cluster_0 Buchwald-Hartwig Amination Catalytic Cycle A Pd(0)L₂ B Oxidative Addition A->B Ar-Br F Ar-Pd(II)-Br(L)₂ C Ligand Exchange/Amine Coordination G [Ar-Pd(II)-NHR'R''(L)₂]⁺Br⁻ D Deprotonation H Ar-Pd(II)-NR'R''(L)₂ E Reductive Elimination E->A I Ar-NR'R'' (Product) E->I F->C HNR'R'' G->D Base H->E J Ar-Br J->B K HNR'R'' K->C L Base L->D

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Data Presentation: Performance of Analogous Carbazole-Based Hole-Transporting Materials

The following table summarizes the performance characteristics of several carbazole-based HTMs reported in the literature, providing a benchmark for the expected performance of CZ-BI-TPA.

Material DesignationHighest Occupied Molecular Orbital (HOMO) (eV)Hole Mobility (cm² V⁻¹ s⁻¹)Device TypePower Conversion Efficiency (PCE) (%) / External Quantum Efficiency (EQE) (%)Reference
KZRD -5.252.1 x 10⁻⁴PSC20.40% (PCE)[5]
V1221 -4.83~10⁻⁵PSC17.81% (PCE)[6]
2,7-di(arylamino) carbazole -5.17 to -5.301 x 10⁻⁵ to 3 x 10⁻⁸OLEDNot specified[7]
Imidazole/Carbazole Derivative Not specified>10⁻⁴OLED8.3% (Green PHOLED EQE)[8]
X51 Not specifiedNot specifiedPSC9.8% (PCE)[9]

Note: The performance of HTMs is highly dependent on the specific device architecture and fabrication conditions.

Conclusion and Future Outlook

This compound is a strategically designed precursor that enables the efficient and controlled synthesis of complex, high-performance organic materials. The presented protocols for the synthesis of the novel carbazole-based HTM, CZ-BI-TPA, demonstrate a logical and field-tested approach to molecular engineering in materials science. The differential reactivity of the halogen substituents allows for a stepwise and regioselective synthetic route, minimizing side reactions and simplifying purification. The resulting carbazole-triphenylamine architecture is expected to exhibit excellent thermal stability, efficient hole transport, and good film-forming properties, making it a promising candidate for application in next-generation OLEDs and perovskite solar cells. Further optimization of the peripheral substituents on the phenyl and triphenylamine moieties, guided by the principles outlined in this note, can lead to even more advanced materials with fine-tuned optoelectronic properties.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 4-Bromo-2-iodo-5-methylaniline

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 4-Bromo-2-iodo-5-methylaniline. As a critical intermediate in pharmaceutical and agrochemical research, achieving high purity of this compound is paramount for the reliability and success of subsequent synthetic steps. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed purification protocols based on established chemical principles and field-proven insights.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of crude this compound, offering explanations for the underlying causes and actionable solutions.

Question 1: My purified this compound is a brownish or off-white solid, not the expected pale crystalline solid. What are the likely impurities?

Answer: A discolored final product typically indicates the presence of residual impurities from the synthesis. The most common culprits are:

  • Unreacted Starting Materials: If the iodination of 4-bromo-5-methylaniline is incomplete, this starting material will be a primary impurity. Similarly, if the synthesis involves bromination of 2-iodo-5-methylaniline, the latter could be present.

  • Oxidized Species: Anilines, in general, are susceptible to air oxidation, which can lead to the formation of colored polymeric byproducts. This is often exacerbated by prolonged exposure to light and air.

  • Isomeric Byproducts: Depending on the synthetic route, small amounts of other regioisomers of di-halogenated methylanilines might be formed.

  • Residual Halogenating Reagents or their Byproducts: Trace amounts of reagents used for bromination or iodination, or their subsequent reaction products, can also impart color.

To identify the specific impurities, it is recommended to use Thin Layer Chromatography (TLC) to compare the crude and purified products against the starting materials.

Question 2: I am seeing significant streaking of my compound on the TLC plate during analysis and column chromatography, making separation difficult. What is causing this and how can I fix it?

Answer: Streaking of amines on silica gel TLC plates and columns is a common issue. The primary cause is the acidic nature of the silica gel surface, which can protonate the basic amino group of the aniline. This interaction leads to strong, non-specific binding and poor chromatographic performance.

Here are several strategies to mitigate this issue:

  • Addition of a Competing Base: Incorporating a small amount of a volatile tertiary amine, such as triethylamine (TEA), into your mobile phase (typically 0.1-1%) is a highly effective solution. The TEA will preferentially interact with the acidic sites on the silica gel, allowing your target aniline to elute more cleanly and with less tailing.[1]

  • Use of Neutralized Silica Gel: You can prepare a slurry of silica gel with a solvent system containing triethylamine, and then pack your column with this neutralized silica.

  • Alternative Stationary Phases: If streaking persists, consider using a less acidic stationary phase, such as neutral alumina. However, the elution profile will likely need to be re-optimized.

Question 3: My yield is very low after recrystallization. What are the possible reasons and how can I improve it?

Answer: Low recovery from recrystallization can be attributed to several factors:

  • Inappropriate Solvent Choice: The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at low temperatures.[2] If the compound is too soluble in the cold solvent, a significant portion will remain in the mother liquor.

  • Using Too Much Solvent: Dissolving the crude product in an excessive volume of hot solvent will prevent complete crystallization upon cooling. The goal is to use the minimum amount of hot solvent required to fully dissolve the solid.

  • Premature Crystallization: If the solution cools too quickly, especially during a hot filtration step to remove insoluble impurities, the product can crystallize prematurely on the filter paper or in the funnel. To prevent this, use a pre-heated funnel and filter the hot solution as quickly as possible.

  • Cooling Too Rapidly: Allowing the solution to cool slowly to room temperature before placing it in an ice bath generally leads to the formation of larger, purer crystals and better recovery. Rapid cooling can trap impurities and lead to the formation of fine needles that are difficult to filter.[2]

Question 4: During column chromatography, I am observing a new, more polar spot appearing on my TLC plates of the collected fractions. What could this be?

Answer: The appearance of a new, more polar spot during silica gel chromatography of an aniline derivative can be an indication of on-column degradation. The acidic nature of silica gel can catalyze the decomposition of sensitive anilines.

To confirm this, you can perform a stability test by spotting your crude material on a silica gel TLC plate, letting it sit for an hour or two at room temperature, and then eluting it. If a new spot appears, it confirms that the compound is degrading on the silica.

To prevent this, in addition to the strategies mentioned for reducing streaking (addition of TEA), you should also:

  • Minimize Residence Time on the Column: Run the column as efficiently and quickly as possible without sacrificing separation.

  • Use a Milder Stationary Phase: As mentioned before, neutral alumina can be a suitable alternative for acid-sensitive compounds.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for a TLC mobile phase to analyze this compound?

A1: A common and effective mobile phase for substituted anilines is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate. A good starting point would be a 9:1 or 4:1 mixture of hexane:ethyl acetate. The polarity can then be adjusted based on the resulting Rf value of your compound. For more polar impurities, you may need to increase the proportion of ethyl acetate.

Q2: How can I visualize the spots of this compound on a TLC plate?

A2: this compound, being an aromatic compound, should be visible under a UV lamp (254 nm) as a dark spot on a fluorescent TLC plate.[3] For further visualization or if the compound has a weak UV chromophore, you can use general stains such as:

  • Iodine Chamber: Exposing the plate to iodine vapor will reveal most organic compounds as brown spots.[3]

  • Potassium Permanganate (KMnO₄) Stain: This stain is useful for detecting compounds that can be oxidized, including the amino group of anilines. It will appear as a yellow spot on a purple background.[3]

Q3: What is the recommended storage condition for purified this compound?

A3: Due to the sensitivity of anilines to light and air, it is recommended to store the purified solid in a well-sealed, amber-colored vial under an inert atmosphere (e.g., nitrogen or argon) and in a refrigerator to minimize degradation.

Q4: Can I use acid-base extraction for the purification of this compound?

A4: Acid-base extraction can be a useful technique for separating basic compounds like anilines from neutral or acidic impurities. The crude mixture can be dissolved in an organic solvent (e.g., dichloromethane or ethyl acetate) and washed with a dilute aqueous acid (e.g., 1M HCl). The aniline will be protonated and move into the aqueous layer. The aqueous layer can then be separated, basified with a base like NaOH, and the purified aniline can be extracted back into an organic solvent. However, the efficiency of this method depends on the nature of the impurities. If the impurities are also basic, this method will not be effective.

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol is a starting point and may require optimization based on the specific impurities present in your crude material. The principle of recrystallization is to dissolve the impure solid in a hot solvent and then allow it to cool slowly, causing the pure compound to crystallize out while the impurities remain in the solution.[2]

Materials:

  • Crude this compound

  • Methanol

  • Erlenmeyer flasks

  • Hot plate

  • Filter paper

  • Buchner funnel and vacuum flask

  • Ice bath

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of methanol to the flask, just enough to create a slurry.

  • Gently heat the mixture on a hot plate with stirring until the solvent begins to boil.

  • Continue adding small portions of hot methanol until the solid just completely dissolves. Avoid adding an excess of solvent.

  • If there are any insoluble impurities, perform a hot filtration by quickly pouring the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Allow the flask to cool slowly to room temperature. You should observe the formation of crystals.

  • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of ice-cold methanol to remove any remaining mother liquor.

  • Dry the crystals under vacuum to obtain the purified this compound.

A similar procedure has been successfully used for the purification of the related compound 5-bromo-4-iodo-2-methylaniline.[4]

Protocol 2: Purification by Column Chromatography

This protocol provides a general framework for the purification of this compound using silica gel column chromatography.

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh or 230-400 mesh)

  • Hexane

  • Ethyl acetate

  • Triethylamine (TEA)

  • Chromatography column

  • TLC plates and chamber

  • Collection tubes

Procedure:

  • TLC Analysis:

    • Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution on a TLC plate and elute with a mixture of hexane and ethyl acetate (e.g., start with a 9:1 ratio).

    • Visualize the plate under a UV lamp to determine the separation of the desired product from impurities.

    • Optimize the solvent system to achieve an Rf value of approximately 0.2-0.3 for the target compound.

  • Column Packing:

    • Prepare a slurry of silica gel in the chosen mobile phase (e.g., 9:1 hexane:ethyl acetate with 0.1% TEA).

    • Carefully pack the chromatography column with the slurry, ensuring there are no air bubbles.

    • Add a layer of sand on top of the silica gel.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent.

    • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dry powder to the top of the column.

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the top of the column and begin elution.

    • Collect fractions in separate test tubes.

    • Monitor the progress of the separation by periodically analyzing the collected fractions by TLC.

  • Isolation of Pure Product:

    • Combine the fractions that contain the pure product (as determined by TLC).

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

A similar ethyl acetate/hexane solvent system has been used for the purification of 4-bromo-2-iodoaniline.[5]

Data Presentation

Purification MethodTypical Purity AchievedExpected RecoveryKey Considerations
Recrystallization >98%60-85%Dependent on the nature and amount of impurities. Proper solvent choice is critical.
Column Chromatography >99%70-95%Effective for removing closely related impurities. May require optimization of the mobile phase.

Table 1: Comparison of Purification Methods for this compound.

TLC ParameterRecommended ConditionsExpected Observation
Stationary Phase Silica gel 60 F254---
Mobile Phase Hexane:Ethyl Acetate (9:1 to 4:1) with 0.1% TriethylamineThe desired product should have an Rf value in the range of 0.2-0.4. Impurities will have different Rf values.
Visualization UV light (254 nm), Iodine vapor, Potassium permanganate stainThe product should appear as a single, well-defined spot.

Table 2: Recommended TLC Conditions for Monitoring the Purification.

Visualizations

Purification_Workflow crude Crude this compound tlc TLC Analysis (Hexane:EtOAc +/- TEA) crude->tlc decision Impurities Present? tlc->decision recrystallization Recrystallization (e.g., from Methanol) decision->recrystallization Simple impurity profile column Column Chromatography (Silica, Hexane:EtOAc + TEA) decision->column Complex mixture or streaking observed pure_product Pure Product (>98%) recrystallization->pure_product mother_liquor Mother Liquor (Contains Impurities) recrystallization->mother_liquor column->pure_product

Caption: Decision workflow for selecting a purification method.

Troubleshooting_TLC cluster_problem Problem: Streaking on TLC cluster_cause Underlying Cause cluster_solution Solutions streaking Compound streaks on silica TLC plate cause Acidic silica interacts with basic aniline streaking->cause solution1 Add Triethylamine (0.1-1%) to mobile phase cause->solution1 solution2 Use neutralized silica gel cause->solution2 solution3 Switch to neutral alumina cause->solution3

Caption: Troubleshooting logic for TLC streaking issues.

References

Technical Support Center: Synthesis of 4-Bromo-2-iodo-5-methylaniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the synthesis of 4-Bromo-2-iodo-5-methylaniline. This document is designed for researchers, chemists, and drug development professionals who are actively engaged in the synthesis of this and structurally related halogenated anilines. The multi-step synthesis of this compound, while conceptually straightforward, presents several challenges related to regioselectivity and reaction control, often leading to a mixture of difficult-to-separate side products.

This guide provides in-depth, field-tested insights and troubleshooting protocols in a practical question-and-answer format. Our focus is not just on identifying potential impurities but on understanding the underlying chemical principles that govern their formation and implementing robust strategies to minimize them, thereby ensuring the synthesis is both efficient and reproducible.

Proposed Synthetic Pathway

The most logical and controllable synthetic route to this compound begins with 3-methylaniline (m-toluidine). The pathway involves protection of the highly activating amino group, followed by sequential directed halogenations, and concluding with deprotection.

G 3-Methylaniline 3-Methylaniline N-(3-methylphenyl)acetamide N-(3-methylphenyl)acetamide 3-Methylaniline->N-(3-methylphenyl)acetamide Acetic Anhydride (Protection) N-(4-bromo-3-methylphenyl)acetamide N-(4-bromo-3-methylphenyl)acetamide N-(3-methylphenyl)acetamide->N-(4-bromo-3-methylphenyl)acetamide NBS or Br2/AcOH (Bromination) 4-Bromo-3-methylaniline 4-Bromo-3-methylaniline N-(4-bromo-3-methylphenyl)acetamide->4-Bromo-3-methylaniline Acid Hydrolysis (Deprotection) N-(4-bromo-3-methylphenyl)acetamide_2 N-(4-bromo-3-methylphenyl)acetamide 4-Bromo-3-methylaniline->N-(4-bromo-3-methylphenyl)acetamide_2 N-(4-bromo-2-iodo-5-methylphenyl)acetamide N-(4-bromo-2-iodo-5-methylphenyl)acetamide This compound This compound N-(4-bromo-2-iodo-5-methylphenyl)acetamide->this compound Acid Hydrolysis (Final Deprotection)

Caption: Proposed multi-stage synthesis of this compound.

Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the synthesis. Each question is followed by a detailed explanation of the cause and a set of actionable solutions.

Q1: The initial bromination of N-(3-methylphenyl)acetamide yields multiple products. How can I isolate the correct 4-bromo isomer and what are the other products?

A1: Cause and Analysis

This is a classic issue of regioselectivity in electrophilic aromatic substitution. The acetylamino group (-NHAc) is a powerful ortho-, para-director, while the methyl group (-CH3) is a weaker ortho-, para-director.[1][2] This leads to competition between several activated positions on the ring.

  • Desired Product: Bromination at C4 (para to -NHAc, ortho to -CH3).

  • Side Product 1: Bromination at C6 (ortho to both -NHAc and -CH3).

  • Side Product 2: Bromination at C2 (ortho to -NHAc, ortho to -CH3).

  • Side Product 3: Di-bromination at C4 and C6, forming N-(4,6-dibromo-3-methylphenyl)acetamide, especially if more than one equivalent of the brominating agent is used.

The acetylamino group's directing effect is dominant, making the C4 and C6 positions the most likely sites of substitution.

Troubleshooting & Optimization Protocol

  • Control Stoichiometry: Use a slight excess, but no more than 1.05 equivalents, of the brominating agent (e.g., N-Bromosuccinimide, NBS) to minimize di-substitution.

  • Solvent Choice: The polarity of the solvent can influence regioselectivity.[3] Acetic acid is a common choice. For challenging separations, consider screening solvents like DMF or dioxane, as they can alter the isomer ratios.[3]

  • Temperature Control: Perform the bromination at a low temperature (0-5 °C) to enhance selectivity. Add the brominating agent dropwise or portion-wise to prevent localized overheating and reduce side product formation.

  • Purification: The isomers often have different polarities and crystalline properties.

    • Fractional Recrystallization: This is often the most effective method on a larger scale. An ethanol/water or isopropanol/water solvent system can be effective. The desired 4-bromo isomer is typically less soluble and will crystallize first.

    • Column Chromatography: For smaller scales or if recrystallization fails, silica gel chromatography using a hexane/ethyl acetate gradient can effectively separate the isomers.

Q2: My iodination reaction on N-(4-bromo-5-methylphenyl)acetamide is not clean. I see a major isomeric byproduct. What is it and how can I improve the reaction?

A2: Cause and Analysis

This is another challenge of regioselectivity. In the intermediate, N-(4-bromo-5-methylphenyl)acetamide, the directing groups are:

  • -NHAc: Directs ortho to C2 and C6.

  • -CH3: Directs ortho to C6 and para to C2.

  • -Br: Directs ortho to C2 and C6 (though it is deactivating).

All groups direct the incoming electrophile (I+) to the C2 and C6 positions. While the desired reaction occurs at C2, substitution at C6 is a competing and significant side reaction, yielding the N-(4-bromo-6-iodo-5-methylphenyl)acetamide isomer. Steric hindrance from the adjacent methyl group at C5 makes the C6 position less accessible than C2, but it does not prevent the reaction entirely.

Caption: Competing iodination pathways leading to the desired product and an isomeric impurity.

Troubleshooting & Optimization Protocol

  • Choice of Iodinating Agent: The size and reactivity of the iodinating agent matter.

    • N-Iodosuccinimide (NIS): Often provides good selectivity. It is a mild source of electrophilic iodine.

    • Iodine Monochloride (ICl): A more reactive agent that may lead to lower selectivity. Use with caution and at low temperatures.

    • Iodine with an Oxidant (e.g., I2/HIO3): This system generates I+ in situ. Control of stoichiometry is critical. Oxidation of the substrate can be a side reaction.[4]

  • Temperature Control: Conduct the reaction at low temperatures (-10 °C to 0 °C) to maximize the kinetic difference between the attack at the less hindered C2 position and the more hindered C6 position.

  • Solvent: Acetic acid or a mixture of acetic acid and sulfuric acid is commonly used. The acidic medium protonates the carbonyl of the amide, further enhancing its directing ability.

  • Purification: The 2-iodo and 6-iodo isomers can be very difficult to separate. Careful column chromatography with a shallow solvent gradient is often required. Monitor fractions diligently by TLC or HPLC.

Q3: The reaction mixture turns dark brown or forms a tar-like substance during halogenation. What is causing this and how can I prevent it?

A3: Cause and Analysis

Dark discoloration is a clear sign of oxidation.[5][6] Anilines, even when protected as acetanilides, are electron-rich aromatic compounds and are susceptible to oxidation, especially in the presence of electrophilic halogenating agents and/or strong acids.[6] This is exacerbated by:

  • Impure Starting Materials: Aniline starting materials often darken on exposure to air and light due to the formation of oxidized polymeric impurities.[6][7] These impurities can catalyze further degradation.

  • Air Oxidation: Oxygen from the atmosphere can contribute to the oxidation process, particularly under acidic conditions.[5]

  • Harsh Reagents: Some halogenation systems, especially those involving strong oxidants, can degrade the substrate if not properly controlled.[4]

Troubleshooting & Optimization Protocol

  • Use Purified Reagents: Ensure your aniline/acetanilide starting material is pure and as colorless as possible. If necessary, purify it by distillation or recrystallization before use.[5]

  • Inert Atmosphere: Run the reaction under an inert atmosphere of nitrogen or argon. This simple step displaces oxygen and significantly reduces oxidative side reactions.[5]

  • Control Temperature: Maintain the recommended low temperature for the reaction. Exothermic reactions that are not properly cooled can accelerate degradation.

  • Purification Workaround: If a dark crude product is obtained, it can often be cleaned up. During recrystallization, adding a small amount of activated carbon can help adsorb the high-molecular-weight colored impurities.[5] Filter the hot solution through a pad of celite to remove the carbon before allowing it to crystallize.

Q4: My final product is contaminated with the acetylated intermediate after the hydrolysis step. How do I drive the reaction to completion?

A4: Cause and Analysis

This is simply an incomplete reaction. Acid-catalyzed hydrolysis of the amide is an equilibrium process. Insufficient reaction time, temperature, or acid concentration can lead to residual starting material.

Troubleshooting & Optimization Protocol

  • Reaction Monitoring: Actively monitor the reaction using TLC or LC-MS to confirm the disappearance of the starting acetamide.

  • Increase Reaction Time: This is the simplest solution. Allow the reaction to reflux for a longer period.

  • Increase Acid Concentration: A higher concentration of acid (e.g., using a 1:1 mixture of concentrated HCl and ethanol) can accelerate the hydrolysis.

  • Elevate Temperature: If the reaction is sluggish at the reflux temperature of the solvent, consider switching to a higher-boiling solvent, but be mindful of potential product degradation.

  • Efficient Workup: An acidic wash during the workup can separate the product from the unreacted amide. After quenching the reaction, adjust the pH to ~1-2 with a strong acid. The desired aniline product will be protonated and move to the aqueous phase. The neutral, unreacted acetamide will remain in the organic layer. You can then separate the layers, basify the aqueous layer to precipitate your product, and extract it with fresh organic solvent.

Summary of Potential Side Products

Side Product/Impurity NameSynthetic Step of OriginReason for Formation
Isomeric Starting Materials Synthesis of 4-Bromo-3-methylanilineCompeting regioselectivity during bromination of N-(3-methylphenyl)acetamide.
Di-brominated Anilines Synthesis of 4-Bromo-3-methylanilineOver-bromination due to excess reagent or high reactivity.[6]
4-Bromo-6-iodo-5-methylaniline IodinationCompeting regioselectivity; iodination at the sterically hindered C6 position.
Oxidized/Polymeric Materials Halogenation StepsOxidation of the electron-rich aniline ring system by air or reagents.[5][6]
N-(4-bromo-2-iodo-5-methylphenyl)acetamide Final HydrolysisIncomplete deprotection of the acetyl group.

References

Technical Support Center: Optimizing the Chemoselective Suzuki Coupling of 4-Bromo-2-iodo-5-methylaniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the Suzuki-Miyaura cross-coupling reaction of 4-Bromo-2-iodo-5-methylaniline. As a dihalogenated aromatic amine, this substrate presents unique challenges, primarily centered on achieving chemoselectivity. This guide is structured to provide not just protocols, but the underlying scientific rationale to empower you to optimize your reaction effectively.

Section 1: The Core Challenge — Chemoselectivity in Dihalogenated Systems

The primary hurdle in coupling reactions with this compound is controlling which C-X bond reacts. The reactivity of aryl halides in the rate-determining oxidative addition step of the Suzuki coupling follows a well-established trend: I > Br > OTf >> Cl.[1][2] This inherent reactivity difference is the key to selectively forming a C-C bond at the C-I position while leaving the C-Br bond intact for subsequent transformations.

Achieving high selectivity for mono-arylation at the C2-iodo position requires careful control over reaction conditions to prevent over-reaction or side reactions.

cluster_start Starting Material cluster_paths Potential Reaction Pathways SM This compound Desired Desired Product (Mono-Coupling at C-I) SM->Desired Controlled Conditions (Selective Oxidative Addition) Side Side Product (Di-Coupling at C-I & C-Br) Desired->Side Harsh Conditions (Second Oxidative Addition)

Caption: Logical flow for the selective coupling of this compound.

Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section is designed in a question-and-answer format to directly address common issues encountered during the optimization process.

Q1: My reaction shows very low or no conversion of the starting material. What are the first things I should check?

A1: A stalled Suzuki reaction can typically be traced back to one of three areas: reagent integrity, atmospheric conditions, or an insufficiently active catalytic system.

  • Inert Atmosphere: The active Pd(0) catalyst and phosphine ligands are highly sensitive to oxygen.[2] Oxygen can oxidize the Pd(0) to inactive Pd(II) and degrade phosphine ligands to phosphine oxides, halting the catalytic cycle.

    • Solution: Ensure your solvent is rigorously degassed before use (e.g., via three freeze-pump-thaw cycles or by sparging with argon/nitrogen for at least 30 minutes). Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the entire reaction setup and duration.

  • Reagent Quality:

    • Catalyst/Ligand: Palladium sources, especially Pd(II) precatalysts, can degrade over time. Phosphine ligands are notoriously prone to oxidation if not stored properly.[2]

    • Boronic Acid: Boronic acids can decompose via protodeboronation, especially if they are old or have been exposed to moisture.[3][4]

    • Base & Solvent: Ensure the base is pure and the solvent is anhydrous (unless using a planned aqueous system).

    • Solution: Use fresh, high-purity reagents. Store catalysts and ligands under an inert atmosphere in a desiccator or glovebox.

  • Catalyst Activity: If the above factors are controlled, the issue may be an insufficiently active catalyst for this specific substrate, which has steric hindrance from the ortho-methyl and aniline groups.

    • Solution: Consider switching to a more active catalyst system. While Pd(PPh₃)₄ is a classic choice, modern bulky, electron-rich ligands often provide superior results (see Q5).[5][6]

Q2: I'm getting a mixture of the desired mono-coupled product and the di-coupled byproduct. How can I improve selectivity for the C-I coupling?

A2: This is the most common issue with this substrate. Improving selectivity hinges on exploiting the reactivity difference between the C-I and C-Br bonds.

  • Stoichiometry: The most straightforward control element is the amount of the boronic acid.

    • Action: Use a slight deficiency or exactly 1.0 equivalent of the boronic acid relative to the this compound. Using an excess will inevitably drive the reaction toward di-substitution.

  • Temperature: The oxidative addition to the C-Br bond has a higher activation energy than to the C-I bond.

    • Action: Lower the reaction temperature. Start screening at a lower temperature (e.g., 50-60 °C) and slowly increase only if the C-I coupling is too sluggish. High temperatures (e.g., >100 °C) will promote the less favorable C-Br bond activation.

  • Reaction Time: Prolonged reaction times, even at moderate temperatures, can lead to the slow but steady formation of the di-coupled product.

    • Action: Monitor the reaction closely by TLC or LC-MS. Stop the reaction as soon as the starting material is consumed and before significant amounts of the di-coupled product appear.

Q3: I'm observing significant side products like 4-bromo-3-methylaniline (deiodination) or biaryl homocoupling of my boronic acid. What causes these and how can I stop them?

A3: These side reactions compete with your desired cross-coupling and lower the yield.

  • Protodeboronation/Dehalogenation: This occurs when the boronic acid (C-B bond) or the aryl halide (C-X bond) is cleaved and replaced by a hydrogen atom from a proton source.[3][7]

    • Cause: Often exacerbated by excessive heat, prolonged reaction times, or a base that is too strong or too aqueous.

    • Solution: Use milder bases (e.g., K₂CO₃ instead of NaOH), minimize the amount of water if possible, and avoid unnecessarily high temperatures or long reaction times. Consider converting your boronic acid to a more stable boronic ester (e.g., a pinacol ester) which releases the active species more slowly.[2][3]

  • Homocoupling: This is the formation of a biaryl product from two molecules of your boronic acid.[3][7]

    • Cause: The primary cause is often the presence of oxygen, which facilitates the oxidative coupling of the boronic acid.[2] It can also be promoted by inefficient reduction of a Pd(II) precatalyst to the active Pd(0) state.

    • Solution: Rigorous degassing of the solvent and maintaining a strict inert atmosphere is the most critical step.[2] Using a Pd(0) source like Pd(PPh₃)₄ or an efficient precatalyst system can also minimize this.

Q4: Which catalyst and ligand system is most effective for a sterically hindered substrate like this?

A4: The aniline and methyl groups ortho to the reactive sites can sterically hinder the palladium catalyst.[8][9] Therefore, the choice of ligand is critical. Bulky and electron-rich ligands are known to accelerate both the oxidative addition and the final reductive elimination steps, making them ideal for challenging substrates.[6][10]

Catalyst/Ligand SystemProsConsBest For
Pd(PPh₃)₄ Commercially available, well-understood, Pd(0) source.Lower activity than modern systems, may require higher temperatures.[11]Initial screening, simple couplings.
Pd(OAc)₂ + SPhos/XPhos High activity, promotes difficult couplings, thermally stable.[10]Air-sensitive ligand, requires careful handling, Pd(II) precatalyst.Overcoming steric hindrance, achieving high turnover.
PEPPSI™-IPr Air and moisture stable Pd(II)-NHC precatalyst, very high activity.[6]Can be more expensive.Highly challenging or electron-deficient substrates.

Recommendation: Start with a robust system like Pd₂(dba)₃ with a bulky biarylphosphine ligand such as SPhos. This combination is often highly effective for substrates bearing amino groups.[12]

Section 3: Key Experimental Protocols & Workflows

Baseline Protocol for Selective Mono-Coupling

This protocol is a robust starting point for the selective arylation at the C-I position.

  • Vessel Preparation: To a flame-dried Schlenk flask, add this compound (1.0 equiv), the desired arylboronic acid (1.0 equiv), and the base (e.g., K₂CO₃, 2.0-3.0 equiv).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen three times.

  • Solvent Addition: Add degassed solvent (e.g., Dioxane/H₂O 4:1) via syringe.

  • Catalyst Addition: Add the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., SPhos, 2.2-4.4 mol%) to the flask under a positive flow of inert gas.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80 °C) and stir.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS every 1-2 hours.

  • Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute with an organic solvent (e.g., Ethyl Acetate), wash with water and then brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

Visualizing the Suzuki Catalytic Cycle

Understanding the mechanism is key to troubleshooting. The cycle consists of three main steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[1]

Suzuki_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OA Oxidative Addition Pd0->OA PdII trans-Ar-Pd(II)L₂(X) OA->PdII TM Transmetalation PdII->TM PdII_R trans-Ar-Pd(II)L₂(Ar') TM->PdII_R RE Reductive Elimination PdII_R->RE RE->Pd0 Product Ar-Ar' (Product) RE->Product Forms C-C bond ArX Ar-X (Aryl Halide) ArX->OA Rate Determining Step (I > Br) ArB Ar'B(OR)₃⁻ (Activated Boronate) ArB->TM Requires Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Workflow

When a reaction fails, a systematic approach is more effective than random changes.

Caption: A systematic workflow for troubleshooting Suzuki coupling reactions.

References

Technical Support Center: Cross-Coupling with 4-Bromo-2-iodo-5-methylaniline

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 4-Bromo-2-iodo-5-methylaniline. This guide is structured to provide expert insights and practical solutions to the unique challenges presented by this dihalogenated substrate in palladium-catalyzed cross-coupling reactions. Our goal is to help you navigate the complexities of chemoselectivity and optimize your synthetic outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge when using this compound in cross-coupling reactions?

The principal challenge is achieving chemoselectivity . The substrate contains two different halogen atoms, iodine and bromine, attached to the same aromatic ring. These halogens exhibit significantly different reactivities in the oxidative addition step of the catalytic cycle, which is often the rate-determining step.[1] Consequently, controlling whether the reaction occurs at the C-I bond, the C-Br bond, or both, is the central experimental hurdle.

Q2: At which position, iodo or bromo, will the cross-coupling reaction preferentially occur?

The cross-coupling reaction will overwhelmingly occur at the 2-iodo position first. The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions is primarily governed by the carbon-halogen (C-X) bond dissociation energy.[1] The C-I bond is weaker than the C-Br bond, making it more susceptible to cleavage during oxidative addition. The established reactivity trend is: I > Br > OTf >> Cl .[2][3] Therefore, under carefully controlled conditions, one can achieve highly selective mono-functionalization at the C-I position.[3]

Q3: How does the ortho-aniline group influence the reaction?

The aniline (-NH₂) group at the 1-position plays a multifaceted role:

  • Electronic Effects: As a potent electron-donating group, it increases the electron density of the aromatic ring, which can slow down the oxidative addition step.[4]

  • Steric Hindrance: Its presence ortho to the iodine atom introduces steric bulk around the reactive site. This can influence which ligands are most effective and may require more forcing conditions to overcome.[5][6]

  • Catalyst Interaction: The lone pair on the nitrogen can coordinate to the palladium center. While sometimes beneficial, this can also lead to catalyst inhibition or the formation of inactive complexes. The use of bulky ligands helps mitigate this issue.

  • Potential for Side Reactions: The aniline itself is a nucleophile and can participate in Buchwald-Hartwig amination-type side reactions if reaction conditions are not carefully controlled.[7][8]

Q4: Which types of cross-coupling reactions are most suitable for this substrate?

This versatile building block is amenable to several key cross-coupling reactions, including:

  • Suzuki-Miyaura Coupling: For C-C bond formation with boronic acids/esters.[2][9][10] This is one of the most common and robust methods used.

  • Sonogashira Coupling: For C-C bond formation with terminal alkynes, creating arylalkyne structures.[11][12] The reactivity trend of C-I > C-Br also holds true for this reaction.[11]

  • Buchwald-Hartwig Amination: For C-N bond formation with amines, amides, or carbamates.[7][8][13]

  • Heck Coupling: For C-C bond formation with alkenes.

The choice of reaction depends entirely on the desired final product. In all cases, the principles of chemoselectivity will apply.

Troubleshooting Guide & Optimization Protocols

This section addresses specific problems you may encounter during your experiments and provides actionable solutions.

Problem 1: Low to No Yield of the Desired Mono-Coupled Product at the Iodo Position.

This is a common issue that can often be traced back to several key parameters.[9]

Initial Diagnostic Workflow

start Low/No Yield Observed reagents 1. Verify Reagent Quality & Setup start->reagents Start Here conditions 2. Assess Reaction Conditions reagents->conditions Reagents OK? sub1 Inert Atmosphere? Degassed Solvents? Reagent Purity? reagents->sub1 catalyst 3. Evaluate Catalyst System conditions->catalyst Conditions OK? sub2 Correct Temperature? Appropriate Base? Sufficient Reaction Time? conditions->sub2 outcome Improved Yield catalyst->outcome System Optimized? sub3 Active Catalyst? Correct Ligand? Pd:Ligand Ratio? catalyst->sub3

Caption: Initial diagnostic workflow for low-yield reactions.

  • Possible Cause A: Inadequate Inert Atmosphere

    • Explanation: The active Pd(0) catalyst is highly sensitive to oxygen, which can cause oxidation to inactive Pd(II) and degradation of phosphine ligands.[2]

    • Solution: Ensure your reaction flask is properly sealed and has been purged with an inert gas (Argon or Nitrogen) for 5-10 minutes. Use solvents that have been thoroughly degassed by sparging with inert gas or through freeze-pump-thaw cycles.[9][10] Maintain a positive pressure of inert gas throughout the reaction.

  • Possible Cause B: Suboptimal Base or Solvent

    • Explanation: The base is critical for activating the coupling partner (e.g., the boronic acid in a Suzuki coupling) and facilitating the catalytic cycle.[10] Its strength and solubility are key. The solvent must solubilize all reagents and stabilize the catalytic species.[2]

    • Solution: For Suzuki couplings, K₃PO₄ and Cs₂CO₃ are often effective bases.[10] Ensure the base is finely powdered and dry. The solvent system is crucial; mixtures like 1,4-Dioxane/H₂O or 2-MeTHF/H₂O are common starting points.[14] If reagent solubility is an issue, consider alternative solvents like DMF or Toluene, but be aware they can alter reactivity.[15]

  • Possible Cause C: Ineffective Catalyst/Ligand System

    • Explanation: The choice of ligand is critical, especially for challenging substrates.[16] Sterically hindered and electron-rich aniline substrates often require specialized ligands to promote the catalytic cycle efficiently.[9]

    • Solution: Switch to a more robust ligand system. Bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos ) or N-heterocyclic carbenes (NHCs) are highly effective as they accelerate both oxidative addition and reductive elimination.[9][10] Consider using modern palladium precatalysts (e.g., G3 or G4 palladacycles) which are air-stable and ensure a 1:1 Pd:Ligand ratio upon activation.[17]

Problem 2: Poor Chemoselectivity - Mixture of Mono-iodo, Mono-bromo, and Di-coupled Products.

Achieving high selectivity is paramount. The key is to exploit the differential reactivity of the C-I and C-Br bonds.

Reactivity Hierarchy

Substrate This compound C-I Bond C-Br Bond Mono_Iodo Mono-Coupling Product (at C-2) Substrate:ci->Mono_Iodo Milder Conditions (Lower Temp, ~1.1 eq. Nu:) Di_Coupled Di-Coupling Product (at C-2 and C-4) Mono_Iodo->Di_Coupled Forcing Conditions (Higher Temp, >2.2 eq. Nu:)

Caption: Selective coupling is achieved by controlling reaction conditions.

  • To Favor Selective Mono-Coupling at the Iodo Position:

    • Explanation: You want to use conditions that are just energetic enough to activate the C-I bond but not the more stable C-Br bond.

    • Strategy:

      • Stoichiometry: Use a slight excess of the nucleophile (e.g., 1.05-1.1 equivalents of boronic acid for a Suzuki reaction).[3]

      • Temperature: Start with lower reaction temperatures (e.g., 60-80 °C) and monitor the reaction closely by TLC or LC-MS.[10]

      • Reaction Time: Avoid prolonged reaction times after the starting material is consumed to prevent subsequent coupling at the C-Br position.

      • Catalyst Choice: Less active catalyst systems may sometimes provide better selectivity. However, a highly active but controlled system is often better.

  • To Favor Di-Coupling (at both Iodo and Bromo positions):

    • Explanation: You need to provide enough energy and reagents to drive the reaction to completion at both sites.

    • Strategy:

      • Stoichiometry: Use a larger excess of the nucleophile (e.g., 2.2-2.5 equivalents).

      • Temperature: Employ higher temperatures (e.g., 100-120 °C).

      • Reaction Time: Allow the reaction to run for an extended period (e.g., 12-24 hours).

      • Catalyst System: Use a highly active and stable catalyst system, such as a Buchwald palladacycle precatalyst with a bulky biarylphosphine ligand, to ensure the catalyst remains active for the more challenging C-Br bond activation.[9]

ParameterSelective Mono-Coupling (at C-I)Di-Coupling (at C-I & C-Br)
Nucleophile (eq.) 1.05 - 1.1> 2.2
Temperature 60 - 80 °C100 - 120 °C
Catalyst Loading 1 - 2 mol%2 - 5 mol%
Ligand Type Buchwald Biarylphosphines (XPhos, SPhos), NHCsRobust Buchwald Biarylphosphines, NHCs
Base K₃PO₄, Cs₂CO₃K₃PO₄, Cs₂CO₃
Typical Solvent 2-MeTHF/H₂O, Dioxane/H₂ODioxane, Toluene
Monitoring Crucial to stop after SM consumptionRun to completion

Table 1. General starting conditions for achieving selective mono- vs. di-coupling in a Suzuki-Miyaura reaction.

Problem 3: Significant Formation of Side Products.
  • Side Product A: Hydrodehalogenation (Loss of I or Br)

    • Explanation: The aryl halide is reduced to an arene (C-X bond replaced by C-H). This can be caused by β-hydride elimination from certain intermediates or by other reduction pathways, often exacerbated by high temperatures or certain bases/solvents.

    • Mitigation: Lower the reaction temperature. Screen different bases; sometimes a weaker base can reduce this side reaction. Ensure your phosphine ligands have not degraded, as this can alter the catalytic species.

  • Side Product B: Homocoupling of Nucleophile (e.g., Boronic Acid Dimer)

    • Explanation: Two molecules of the nucleophile couple together. This is almost always caused by the presence of oxygen, which can promote this undesired pathway.

    • Mitigation: Rigorously degas all solvents and reagents and maintain a strict inert atmosphere throughout the experiment.[10]

  • Side Product C: Protodeboronation (in Suzuki Coupling)

    • Explanation: The boronic acid C-B bond is cleaved and replaced with a C-H bond, effectively destroying your nucleophile. This is often promoted by excess water or overly harsh basic conditions, particularly at high temperatures.[2][10]

    • Mitigation:

      • Use anhydrous solvents if the reaction permits.

      • Consider using boronic esters (e.g., pinacol esters, MIDA esters), which are generally more stable towards protodeboronation than the corresponding acids.[10]

      • Avoid unnecessarily high temperatures or prolonged reaction times.

Experimental Protocol Example: Selective Suzuki-Miyaura Coupling

This protocol provides a robust starting point for the selective mono-arylation at the 2-iodo position.

Objective: Synthesize 2-Aryl-4-bromo-5-methylaniline.

Procedure:

  • Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired arylboronic acid (1.1 equiv), and potassium phosphate (K₃PO₄, 2.0 equiv).

  • Inerting: Seal the vial with a septum cap. Evacuate and backfill the vial with argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.[2]

  • Reagent Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%) and the degassed solvent system (e.g., 2-MeTHF/H₂O 10:1, to a concentration of 0.1-0.5 M).[9]

  • Reaction: Place the vial in a pre-heated oil bath or heating block set to 80 °C and stir vigorously.

  • Monitoring: Monitor the reaction's progress by taking small aliquots and analyzing via TLC or LC-MS. The reaction is typically complete when the starting aniline is consumed (usually 2-6 hours).

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[2][9]

References

4-Bromo-2-iodo-5-methylaniline storage and stability issues

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for 4-Bromo-2-iodo-5-methylaniline. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the storage, stability, and handling of this crucial synthetic intermediate. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges and ensure the integrity of your experiments.

I. Core Concepts: Understanding the Instability of this compound

This compound is a poly-halogenated aromatic amine, a class of compounds known for their utility in cross-coupling reactions and as building blocks in medicinal chemistry. However, the very features that make this molecule valuable also contribute to its potential instability. The electron-rich nature of the aniline ring, combined with the presence of two different halogen atoms, makes the compound susceptible to degradation, primarily through oxidation and dehalogenation.

A. Oxidative Degradation: The primary pathway for the degradation of anilines is oxidation, which is often accelerated by exposure to air (oxygen) and light. The amino group is readily oxidized, leading to the formation of colored impurities. While pure this compound is typically a light-colored solid, prolonged or improper storage can lead to a noticeable darkening, ranging from yellow to brown. This is due to the formation of highly conjugated systems, such as azo compounds and quinone-imines.

B. Dehalogenation: The carbon-iodine bond is significantly weaker than the carbon-bromine bond, making the iodine atom susceptible to cleavage under certain conditions. This deiodination can occur during reactions, particularly those involving transition metal catalysts (like palladium in cross-coupling reactions) or strong bases, leading to the formation of 4-bromo-3-methylaniline as a significant impurity.

II. Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To ensure the long-term stability and purity of this compound, it is crucial to store it under controlled conditions. The following table summarizes the recommended storage parameters:

ParameterRecommendationRationale
Temperature Refrigerator (2-8 °C)Slows down the rate of potential degradation reactions.
Atmosphere Inert gas (Argon or Nitrogen)Prevents oxidation by excluding atmospheric oxygen.[1]
Light Amber vial or in the darkProtects the compound from light-induced degradation.[1]
Container Tightly sealed containerPrevents exposure to moisture and atmospheric contaminants.[2][3]

Q2: My this compound has turned yellow/brown. Can I still use it?

A2: A change in color is a primary visual indicator of degradation, likely due to oxidation.[4] While a slight discoloration may not significantly impact some reactions, it is a sign of impurity. For sensitive applications, such as quantitative studies or the synthesis of pharmaceutical intermediates, it is highly recommended to purify the material before use. The presence of oxidized impurities can lead to lower yields, unexpected side products, and difficulties in purification.

Q3: How can I purify discolored this compound?

A3: Recrystallization is a common and effective method for purifying solid organic compounds. For this compound, a mixed solvent system, such as ethanol/water or hexane/ethyl acetate, is a good starting point. The choice of solvent will depend on the nature of the impurities. Column chromatography on silica gel can also be employed for more challenging purifications.

Q4: What is the typical shelf-life of this compound?

A4: The shelf-life of this compound is highly dependent on the storage conditions. When stored under the ideal conditions outlined in Q1, the compound can be expected to remain stable for an extended period. However, without specific stability data from the manufacturer, it is best practice to re-analyze the purity of the material if it has been stored for a long time, especially if it is to be used in a critical application.

III. Troubleshooting Guide

This section addresses specific issues that may arise during the use of this compound in chemical synthesis.

Problem 1: Low Yield in a Palladium-Catalyzed Cross-Coupling Reaction (e.g., Suzuki, Buchwald-Hartwig)

Symptoms:

  • The reaction does not go to completion, even with extended reaction times.

  • A significant amount of starting material is recovered.

  • The desired product is obtained in a much lower yield than expected.

Potential Causes & Solutions:

  • Cause A: Degradation of the Starting Material. Oxidized impurities in the this compound can interfere with the catalytic cycle.

    • Troubleshooting Step: Before starting the reaction, check the appearance of your aniline. If it is significantly discolored, purify it by recrystallization. You can also assess its purity by running a quick TLC or obtaining an NMR spectrum.

  • Cause B: Deiodination of the Starting Material. Under the reaction conditions (e.g., presence of a palladium catalyst and base), the starting material may be undergoing deiodination to form 4-bromo-3-methylaniline. This byproduct will not participate in the desired coupling reaction at the iodo-position.

    • Troubleshooting Step: Analyze the crude reaction mixture by LC-MS or GC-MS to look for the mass corresponding to the deiodinated product. If deiodination is significant, consider using milder reaction conditions (e.g., a weaker base, lower temperature) or a different catalyst system that is less prone to promoting this side reaction.

  • Cause C: Catalyst Inactivation. Impurities in the starting material or reagents can poison the palladium catalyst.

    • Troubleshooting Step: Ensure all reagents and solvents are of high purity and are properly degassed to remove oxygen. The presence of trace metal impurities in reagents can also impact catalytic activity.[5][6]

Problem 2: Formation of an Unexpected Byproduct with a Lower Molecular Weight

Symptoms:

  • NMR or MS analysis of the crude reaction mixture shows a significant peak corresponding to a compound with a mass 127 units less than the expected product.

Potential Cause & Solution:

  • Cause: Reductive Deiodination. The carbon-iodine bond has been cleaved and replaced with a carbon-hydrogen bond. This is a known side reaction for aryl iodides, especially under basic conditions or in the presence of a transition metal catalyst and a hydrogen source.[2][4][7]

    • Troubleshooting Workflow:

    Caption: Troubleshooting workflow for deiodination.

Problem 3: Inconsistent Reaction Results

Symptoms:

  • Difficulty in reproducing results from a previous successful experiment or a literature procedure.

  • Variable yields and purity of the product.

Potential Cause & Solution:

  • Cause: Variable Purity of this compound. The stability of the compound can be variable, and different batches may have different levels of degradation products.

    • Troubleshooting Step: Implement a standard quality control check for each new batch of the starting material. A simple TLC analysis against a previously good batch can be very informative. For more rigorous control, develop a standard HPLC or GC method to quantify the purity.

IV. Experimental Protocols

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for assessing the purity of this compound and detecting potential degradation products.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.

    • Dissolve and dilute to the mark with a 50:50 mixture of acetonitrile and water.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: Water with 0.1% trifluoroacetic acid.

    • Mobile Phase B: Acetonitrile with 0.1% trifluoroacetic acid.

    • Gradient: Start with 30% B, ramp to 95% B over 20 minutes, hold for 5 minutes, and then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • The main peak should correspond to this compound.

    • Earlier eluting peaks may correspond to more polar degradation products (e.g., oxidized species).

    • Later eluting peaks may correspond to less polar impurities.

Protocol 2: Purification by Recrystallization
  • Solvent Selection:

    • In a small test tube, dissolve a small amount of the impure solid in a minimal amount of a hot solvent in which it is highly soluble (e.g., ethanol).

    • Add a solvent in which the compound is poorly soluble (e.g., water) dropwise until the solution becomes cloudy.

    • Add a few drops of the first solvent to redissolve the solid and obtain a clear solution.

  • Recrystallization Procedure:

    • Dissolve the bulk of the impure this compound in the minimum amount of the hot solvent mixture determined in the previous step.

    • If there are insoluble impurities, perform a hot filtration.

    • Allow the solution to cool slowly to room temperature.

    • If crystals do not form, gently scratch the inside of the flask with a glass rod or place the flask in an ice bath.

    • Collect the crystals by vacuum filtration, wash with a small amount of the cold solvent mixture, and dry under vacuum.

V. Visualization of Degradation Pathways

The following diagram illustrates the potential degradation pathways for this compound.

DegradationPathways main_compound Br(I)C6H2(CH3)NH2 azo_compound Azo Dimer main_compound->azo_compound O2, light quinone_imine Quinone-imine main_compound->quinone_imine O2, light deiodinated 4-Bromo-3-methylaniline main_compound->deiodinated [Pd], base or light

Caption: Potential degradation pathways for this compound.

VI. References

  • Jie, J., et al. (2019). Competing Dehalogenation versus Borylation of Aryl Iodides and Bromides under Transition-Metal-Free Basic Conditions. The Journal of Organic Chemistry, 84(17), 11024-11033. Available at: --INVALID-LINK--

  • Queiroz, C. A. (2017). Why does color of aniline change during storage? Please give chemical reactions if possible. ResearchGate. Available at: --INVALID-LINK--

  • Fisher Scientific. (2021). Safety Data Sheet: 4-Bromo-2-iodoaniline. Available at: --INVALID-LINK--

  • Sigma-Aldrich. (2025). Safety Data Sheet: 4-Bromo-N,N-dimethylaniline. Available at: --INVALID-LINK--

  • TCI America. (2018). Safety Data Sheet: 2-Fluoro-N-methylaniline. Available at: --INVALID-LINK--

  • BenchChem. (2025). Troubleshooting failed Suzuki coupling with electron-rich aryl halides. Available at: --INVALID-LINK--

  • BenchChem. (2025). Technical Support Center: Troubleshooting Halogenated Aniline Reactions. Available at: --INVALID-LINK--

  • Novák, Z., et al. (2021). Curse or Blessing? Influence of Impurities on Cross-Coupling— Guideline for Elucidating Catalysts. ChemRxiv. Available at: --INVALID-LINK--

  • University of Rochester, Department of Chemistry. How To: Troubleshoot a Reaction. Available at: --INVALID-LINK--

  • Dong, V. M., et al. (2019). N-Methylation of ortho-Substituted Aromatic Amines with Methanol Catalyzed by 2-Arylbenzo[d]oxazole NHC-Ir(III) Complexes - Supporting Information. The Royal Society of Chemistry. Available at: --INVALID-LINK--

  • Ng, K. M., et al. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International. Available at: --INVALID-LINK--

References

Technical Support Center: Troubleshooting Low Reactivity of 4-Bromo-2-iodo-5-methylaniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Bromo-2-iodo-5-methylaniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of utilizing this versatile, yet sometimes challenging, building block in cross-coupling reactions. Here, we provide in-depth troubleshooting guides and frequently asked questions to address specific issues you may encounter during your experiments, ensuring your synthetic endeavors are both efficient and successful.

Understanding the Reactivity of this compound

This compound is a dihalogenated aromatic amine with significant potential in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. The presence of two different halogens (iodine and bromine) offers opportunities for selective and sequential functionalization. However, the interplay of electronic and steric factors can lead to challenges in achieving desired reactivity and selectivity.

The general order of reactivity for aryl halides in the crucial oxidative addition step of palladium-catalyzed cross-coupling reactions is C-I > C-Br > C-Cl.[1] This inherent difference suggests that reactions will preferentially occur at the C-I bond of this compound. The electron-donating amino group and the methyl group can influence the electron density of the aromatic ring, which in turn affects the rate of oxidative addition.[2][3] Furthermore, the ortho-iodo and meta-bromo and methyl substituents relative to the amino group can introduce steric effects that may modulate the reactivity of both the aryl halide and the aniline functional group.[4][5]

Troubleshooting Guide for Low Reactivity

Low or no conversion is a common issue when working with complex substrates. This guide provides a systematic approach to diagnosing and resolving low reactivity of this compound in cross-coupling reactions.

Initial Checks and Considerations

Before delving into extensive optimization, ensure the fundamentals of your reaction setup are sound.

  • Inert Atmosphere: Palladium catalysts, particularly in their Pd(0) active form, are sensitive to oxygen. Ensure your reaction vessel is thoroughly purged with an inert gas (argon or nitrogen) and that all solvents and reagents are properly degassed.[6]

  • Reagent Quality: Verify the purity of your this compound, as impurities can inhibit the catalyst. The quality of your coupling partner (e.g., boronic acid in Suzuki coupling), base, and solvent is also critical.[6]

  • Stoichiometry: Double-check the stoichiometry of all reagents, especially the limiting reagent and the catalyst loading.

Troubleshooting Flowchart

The following flowchart provides a logical progression for troubleshooting low reactivity.

Troubleshooting_Flowchart start Low or No Conversion Observed catalyst Evaluate Catalyst System start->catalyst ligand Optimize Ligand catalyst->ligand No Improvement success Successful Reaction catalyst->success Improvement base Assess Base and Solvent ligand->base No Improvement ligand->success Improvement temp Adjust Reaction Temperature base->temp No Improvement base->success Improvement temp->success Improvement side_reactions Consider Side Reactions temp->side_reactions No Improvement side_reactions->success Resolved

Caption: A step-by-step decision-making flowchart for troubleshooting low reactivity.

Frequently Asked Questions (FAQs)

This section addresses specific questions you may have when working with this compound.

Q1: My Suzuki-Miyaura coupling with this compound is not working. What should I check first?

A1: For Suzuki-Miyaura couplings, the most critical components are the catalyst system (palladium precursor and ligand) and the base.[7]

  • Catalyst and Ligand: Standard catalysts like Pd(PPh₃)₄ may not be effective for this sterically hindered and electronically modulated substrate.[6] For challenging couplings, consider using more active catalyst systems. Bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos, or N-heterocyclic carbene (NHC) ligands are often necessary to promote the oxidative addition step.[8][9]

  • Base Selection: The choice of base is crucial for the transmetalation step.[7] If you are using a mild base like K₂CO₃ and observing low conversion, consider switching to a stronger base such as K₃PO₄ or Cs₂CO₃.[6] The base's solubility in the reaction solvent is also a key factor.

  • Solvent System: Aprotic polar solvents like dioxane, THF, or toluene, often with a small amount of water, are standard for Suzuki reactions.[10] The addition of water can sometimes be beneficial, but excess water can lead to protodeboronation of the boronic acid.[6]

ParameterRecommendation for Low ReactivityRationale
Palladium Precursor Pd(OAc)₂, Pd₂(dba)₃Often more active than Pd(PPh₃)₄.
Ligand Bulky, electron-rich phosphines (e.g., XPhos, SPhos) or NHCs (e.g., IPr)Facilitate the challenging oxidative addition step.[9]
Base K₃PO₄, Cs₂CO₃Stronger bases can accelerate the transmetalation step.[6]
Solvent Dioxane/H₂O, 2-MeTHF/H₂OGood at solubilizing both organic and inorganic reagents.

Caption: Recommended starting points for optimizing a sluggish Suzuki-Miyaura coupling.

Q2: I am trying to perform a Buchwald-Hartwig amination on the C-Br bond after successfully functionalizing the C-I bond. The second coupling is very slow. Why?

A2: This is a common challenge in sequential cross-coupling reactions. Several factors contribute to the lower reactivity of the C-Br bond in your now modified substrate:

  • Inherent Reactivity: As mentioned, the C-Br bond is inherently less reactive than the C-I bond in oxidative addition.[1]

  • Steric Hindrance: The newly introduced group at the ortho-position to the bromine can significantly increase steric hindrance around the reaction center, making it more difficult for the palladium catalyst to access the C-Br bond.

  • Electronic Effects: The electronic nature of the group you added at the C-I position will alter the electron density of the aromatic ring, which can either activate or deactivate the C-Br bond towards oxidative addition.

Troubleshooting Steps:

  • More Active Catalyst System: For the second, more challenging coupling, a more robust catalyst system is often required. Consider using a second-generation or third-generation Buchwald-Hartwig precatalyst.

  • Higher Temperatures: Increasing the reaction temperature can provide the necessary activation energy to overcome the higher barrier for oxidative addition at the C-Br bond.

  • Ligand Choice: The choice of ligand is paramount. For sterically hindered aryl bromides, bulky biarylphosphine ligands are often essential.[11]

Q3: I am observing significant amounts of debromination or deiodination of my starting material. How can I minimize this side reaction?

A3: Hydrodehalogenation (replacement of the halogen with hydrogen) is a known side reaction in palladium-catalyzed couplings. It can occur through various pathways, including reaction with trace water or other proton sources.

  • Anhydrous Conditions: Ensure that your solvents and reagents are scrupulously dry. While a small amount of water can be beneficial in some Suzuki couplings, excess water can be detrimental.

  • Base Selection: Some bases are more prone to promoting hydrodehalogenation. If you are using a hydroxide base, consider switching to a non-hydroxide base like K₃PO₄ or CsF.

  • Reaction Time: Prolonged reaction times at high temperatures can increase the likelihood of side reactions. Monitor your reaction by TLC or GC/LC-MS and stop it once the starting material is consumed.

Q4: How do I achieve selective mono-functionalization at the iodine position?

A4: Achieving selective mono-functionalization at the more reactive C-I bond is generally feasible due to the significant difference in reactivity between the C-I and C-Br bonds.[1]

  • Reaction Conditions: Use milder reaction conditions (lower temperature, shorter reaction time) to favor reaction at the more labile C-I bond.

  • Stoichiometry: Use a slight excess (1.0-1.2 equivalents) of your coupling partner to ensure complete consumption of the starting material at the iodo position without forcing the reaction at the bromo position.

  • Catalyst System: A less active catalyst system may be sufficient for the C-I coupling and less likely to react with the C-Br bond.

Experimental Protocol: Selective Suzuki-Miyaura Coupling at the C-I Position

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the desired boronic acid (1.1 equiv.), K₃PO₄ (2.0 equiv.), your chosen palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%), and ligand (e.g., SPhos, 4 mol%).

  • Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with argon or nitrogen three times.

  • Solvent Addition: Add degassed solvent (e.g., dioxane/H₂O 10:1) via syringe.

  • Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 80 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Advanced Troubleshooting: When Standard Protocols Fail

If you have systematically worked through the above suggestions and are still facing issues, consider these more advanced concepts:

  • Catalyst Poisoning: The aniline functional group itself can sometimes coordinate to the palladium center and inhibit catalysis. In such cases, protection of the amine group (e.g., as an acetamide) may be necessary. However, this adds extra steps to your synthesis.

  • Ligand Decomposition: At high temperatures, some phosphine ligands can degrade. If you suspect this is an issue, consider using more thermally stable ligands or running the reaction at a lower temperature for a longer duration.

  • Micro-impurities: Trace impurities in your starting materials or solvents can have a significant impact on catalytic reactions. If possible, try purifying your starting material or using a fresh bottle of solvent.

By carefully considering the unique electronic and steric properties of this compound and systematically applying the troubleshooting principles outlined in this guide, you can overcome the challenges associated with its reactivity and successfully incorporate this valuable building block into your synthetic strategies.

References

Technical Support Center: Minimizing Dehalogenation in 4-Bromo-2-iodo-5-methylaniline Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for reactions involving 4-bromo-2-iodo-5-methylaniline. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, helping you navigate the complexities of working with this polyhalogenated aniline and, most importantly, suppress undesired dehalogenation side reactions.

Section 1: Troubleshooting Guide

This section addresses specific experimental issues you might encounter. The advice provided is grounded in mechanistic principles to help you make informed decisions for reaction optimization.

Q1: I'm attempting a Suzuki-Miyaura coupling at the iodine position, but my main byproduct is 4-bromo-3-methylaniline (de-iodination). What are the primary causes and how can I fix this?

A1: This is a classic problem of selective cross-coupling where the rate of hydrodehalogenation (HDH) at the more reactive C-I bond is competing with the desired C-C bond formation. The C-I bond is significantly weaker than the C-Br bond, making it more susceptible to both oxidative addition and undesired reduction.[1]

Primary Causes:

  • Catalyst System: Highly active, coordinatively unsaturated Pd(0) species, while necessary for the reaction, can also promote HDH.[2][3] The choice of ligand is critical in modulating the catalyst's behavior.

  • Hydride Source: The "hydrogen" atom in HDH comes from a hydride source in your reaction. Common sources include solvents (like THF, dioxane, or alcohols), the boronic acid reagent itself (especially if impure), or the base, particularly when using alkoxides or if water is present.[2][4][5]

  • Slow Transmetalation: If the transmetalation step (transfer of the organic group from boron to palladium) is slow, the lifetime of the Ar-Pd(II)-I intermediate increases. This provides a larger window of opportunity for competing dehalogenation pathways to occur.[5]

Troubleshooting Steps & Recommendations:

  • Ligand Optimization: This is your most powerful tool. Bulky, electron-rich phosphine ligands can accelerate the rate of reductive elimination, which is the product-forming step, thereby outcompeting the dehalogenation pathway.[2][5]

    • Recommendation: Screen a panel of ligands. Start with Buchwald's biaryl phosphine ligands such as SPhos, XPhos, or RuPhos.[2] Ferrocenyl phosphines like dppf can also be effective.[6]

  • Base Selection: The base plays a crucial role. While a base is needed to activate the boronic acid, some can promote HDH.[7]

    • Recommendation: Switch from strong alkoxide bases (e.g., NaOtBu) to weaker inorganic bases like K₃PO₄ or Cs₂CO₃.[5][8] These are less likely to act as hydride donors.

  • Solvent Choice: Aprotic solvents are generally preferred to minimize the availability of hydrogen donors.

    • Recommendation: Use rigorously dried toluene or dioxane.[5][9] If your reaction requires a co-solvent, minimize the amount of water or alcohol used, as water can be both beneficial for coupling and detrimental by promoting HDH.[10]

  • Temperature Control: Higher temperatures can sometimes increase the rate of dehalogenation disproportionately compared to the desired coupling.[2][11]

    • Recommendation: Attempt the reaction at a lower temperature (e.g., 80 °C instead of 110 °C) and monitor the progress. A slower, cleaner reaction is often preferable.

Table 1: Effect of Ligand and Base on De-iodination in a Model Suzuki Coupling

LigandBaseDesired Product Yield (%)De-iodinated Byproduct (%)
PPh₃Na₂CO₃5535
dppfK₂CO₃7815
SPhosK₃PO₄92<5

Fictional data for illustrative purposes, based on general principles.

Q2: In my Buchwald-Hartwig amination, I'm observing loss of both the iodo and bromo substituents, leading to a mixture of products. What's going on?

A2: Observing both de-iodination and de-bromination suggests that the reaction conditions are too harsh or the catalyst system is not selective enough. The mechanism of Buchwald-Hartwig amination also involves a Pd(0)/Pd(II) cycle, and is susceptible to hydrodehalogenation. An unproductive side reaction can compete with reductive elimination where the amide undergoes beta-hydride elimination to yield the hydrodehalogenated arene.[12]

Primary Causes:

  • Overly Active Catalyst: A highly reactive catalyst may not differentiate well between the C-I and C-Br bonds, leading to a mixture of oxidative additions and subsequent side reactions.

  • Strong Base: Sodium tert-butoxide (NaOtBu), a common base in aminations, can be aggressive and may contribute to dehalogenation, especially at elevated temperatures.[2][13]

  • High Temperature: High reaction temperatures accelerate all pathways, including the undesired dehalogenation of both positions.

Troubleshooting Steps & Recommendations:

  • Ligand Selection for Selectivity: Employ ligands that are known to provide a good balance of reactivity and stability.

    • Recommendation: Use bulky biaryl phosphine ligands like Xantphos, DavePhos, or XPhos. These can promote the desired C-N bond formation while minimizing side reactions.[2]

  • Optimize the Base: The choice of base is critical in amination reactions.

    • Recommendation: While NaOtBu is common, consider screening other bases like LHMDS or K₃PO₄ if your substrate is sensitive.[2][8]

  • Control the Temperature: This is a key parameter for controlling selectivity.

    • Recommendation: Start at a lower temperature (e.g., 70-80 °C) and only increase it if the reaction is too sluggish. The goal is to find the minimum temperature required for the C-I bond to react selectively.

  • Consider a Pre-catalyst: Using a well-defined palladium pre-catalyst can sometimes lead to more reproducible results and cleaner reactions compared to generating the active Pd(0) species in situ.

Section 2: Frequently Asked Questions (FAQs)

Q3: Why is this compound so prone to dehalogenation?

A3: The propensity for dehalogenation is rooted in the electronic properties of the molecule and the relative strengths of the carbon-halogen bonds.

  • Bond Dissociation Energies: The carbon-iodine (C-I) bond is significantly weaker than the carbon-bromine (C-Br) bond. This means that the oxidative addition of a Pd(0) catalyst into the C-I bond is kinetically and thermodynamically more favorable, making it the more reactive site for both cross-coupling and dehalogenation.[1]

  • Electron-Rich Nature: The aniline moiety is an electron-donating group, which increases the electron density on the aromatic ring. Electron-rich aryl halides are generally more susceptible to hydrodehalogenation side reactions in palladium-catalyzed couplings.[3][14]

Q4: Can I selectively perform a reaction at the C-Br bond while leaving the C-I bond intact?

A4: This is exceptionally challenging using standard palladium cross-coupling chemistry due to the inherent reactivity trend of C-I > C-Br.[15] Oxidative addition will almost always occur preferentially at the C-I bond. Achieving the reverse selectivity would require a specialized catalytic system, possibly leveraging directing group effects or novel catalysts that operate via a different mechanism. For most practical purposes, it is best to assume the C-I bond will react first.

Q5: Are there any general additives I can use to suppress dehalogenation?

A5: While there isn't a universal "magic bullet," some additives have been reported to help in specific cases.

  • Halide Salts: The addition of bromide salts (e.g., tetrabutylammonium bromide - TBAB) can sometimes suppress dehalogenation, although the mechanism is not always clear.[14][16] It may involve shifting equilibria in the catalytic cycle to favor the desired pathway.

  • Careful Control of Water: In Suzuki reactions, a small amount of water is often necessary, but excess water can be a proton source leading to dehalogenation.[5][10] Optimizing the water content (e.g., using a dioxane/H₂O 10:1 mixture) can be beneficial.

Section 3: Experimental Protocols & Diagrams

Protocol: Optimized Suzuki-Miyaura Coupling to Minimize De-iodination

This protocol provides a robust starting point for selectively coupling at the C-I position of this compound.

Reagents & Equipment:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Pd₂(dba)₃ (1.5 mol%)

  • SPhos (3.5 mol%)

  • Potassium phosphate (K₃PO₄), finely ground (3.0 equivalents)

  • Anhydrous toluene

  • Degassed water

  • Schlenk flask or reaction vial with a magnetic stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and K₃PO₄ (3.0 mmol).

  • In a separate vial, weigh the Pd₂(dba)₃ (0.015 mmol) and SPhos (0.035 mmol) and add them to the Schlenk flask.

  • Add anhydrous toluene (5 mL) and degassed water (0.5 mL) to the flask.

  • Seal the flask and thoroughly degas the mixture by bubbling argon through the solution for 15-20 minutes or by using three freeze-pump-thaw cycles.

  • Place the flask in a preheated oil bath at 80 °C.

  • Stir the reaction vigorously. Monitor its progress by TLC or LC-MS, checking for the consumption of starting material and the formation of both the desired product and the de-iodinated byproduct (4-bromo-3-methylaniline).

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography.

Diagrams

Diagram 1: Palladium Catalytic Cycle for Suzuki Coupling

This diagram illustrates the main steps in the Suzuki-Miyaura coupling and highlights where the undesired hydrodehalogenation (HDH) side reaction can occur.

Suzuki_Cycle pd0 Pd(0)L₂ oa_complex Ar-Pd(II)(I)L₂ pd0->oa_complex Oxidative Addition (Ar-I) transmetalation_complex Ar-Pd(II)(Ar')L₂ oa_complex->transmetalation_complex Transmetalation [Ar'B(OH)₂] hdh_byproduct Ar-H (Dehalogenation) oa_complex->hdh_byproduct Hydrodehalogenation (HDH) (Side Reaction) transmetalation_complex->pd0 Reductive Elimination

Caption: Suzuki cycle with competing dehalogenation.

Diagram 2: Troubleshooting Logic Flow

This workflow provides a logical sequence for optimizing your reaction to minimize dehalogenation.

Troubleshooting_Flow start High Dehalogenation Observed ligand Change Ligand (e.g., PPh₃ → SPhos) start->ligand base Change Base (e.g., NaOtBu → K₃PO₄) ligand->base temp Lower Temperature (e.g., 110°C → 80°C) base->temp solvent Ensure Anhydrous Solvent (e.g., Toluene) temp->solvent check Problem Solved? solvent->check end Successful Reaction check->end Yes reassess Re-evaluate Substrate/Reagents check->reassess No

References

Validation & Comparative

The Reactivity Showdown: A Comparative Guide to Suzuki Coupling of Iodoanilines vs. Bromoanilines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is an indispensable tool in modern organic synthesis, celebrated for its power to forge carbon-carbon bonds with remarkable efficiency. For scientists engaged in the synthesis of pharmaceuticals, agrochemicals, and functional materials, aniline derivatives are crucial building blocks. However, the choice of halide on the aniline ring—iodine versus bromine—presents a critical decision point that significantly impacts reaction efficiency, cost, and scalability.

This guide provides an in-depth comparison of iodoanilines and bromoanilines in the Suzuki coupling, grounded in mechanistic principles and supported by experimental insights, to empower researchers to make informed decisions for their synthetic strategies.

The Decisive Step: A Mechanistic Overview

The efficacy of the Suzuki coupling hinges on a palladium-catalyzed cycle comprising three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[1][2] The initial oxidative addition of the aryl halide to the Pd(0) catalyst is almost always the rate-determining step of the entire process.[2][3]

This crucial step involves the cleavage of the carbon-halogen (C-X) bond. The energy required to break this bond dictates the activation barrier for the reaction. Consequently, the reactivity of aryl halides in Suzuki couplings follows a well-established trend directly related to bond dissociation energies: I > Br >> Cl .[3] The C-I bond is inherently weaker and more polarizable than the C-Br bond, making iodoanilines significantly more reactive.[4][5]

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Head-to-Head Comparison: Iodoanilines vs. Bromoanilines

The fundamental difference in C-X bond strength creates a cascade of practical distinctions between using iodoanilines and bromoanilines.

FeatureIodoanilinesBromoanilines
Reactivity High. The weaker C-I bond (approx. 213 kJ/mol) leads to rapid oxidative addition.[4]Moderate. The stronger C-Br bond (approx. 285 kJ/mol) results in a slower, more demanding oxidative addition.[4]
Reaction Conditions Milder. Often proceed at lower temperatures (RT to 80 °C) with shorter reaction times.[6][7]Harsher. Typically require elevated temperatures (80 °C to 120 °C) and longer reaction times to achieve high conversion.[8]
Catalyst & Ligand Compatible with standard Pd catalysts (e.g., Pd(PPh₃)₄, Pd(OAc)₂) and simpler ligands.Often necessitate more sophisticated, electron-rich, and bulky ligands (e.g., SPhos, XPhos) or specialized pre-catalysts to overcome the higher activation energy.[9][10]
Side Reactions More prone to dehalogenation, especially with highly active catalysts.[11][12] Potential for iodide-induced catalyst poisoning.[13][14]Dehalogenation can occur, particularly under forcing conditions.[13] Less prone to halide poisoning.
Cost & Availability Generally more expensive and less commercially diverse.Significantly more cost-effective and widely available, making them preferable for large-scale synthesis.
In-Depth Analysis

1. Reactivity and Kinetics: The superior reactivity of iodoanilines is their primary advantage. The lower activation energy for oxidative addition allows for reactions to be conducted under significantly milder conditions. This is particularly beneficial when working with thermally sensitive or complex substrates where harsh conditions could lead to degradation or unwanted side reactions.

Bromoanilines, while less reactive, are still highly valuable substrates. The development of advanced catalyst systems, particularly those employing bulky, electron-rich biarylphosphine ligands, has dramatically improved their utility, enabling high yields where older catalyst generations would fail.[10][15]

2. Catalyst System Selection: The choice of halide directly informs the selection of the catalytic system. For many iodoaniline couplings, a simple "off-the-shelf" catalyst like Tetrakis(triphenylphosphine)palladium(0) may suffice.

In contrast, successfully coupling a bromoaniline, especially an electron-rich or sterically hindered one, often requires a more strategic approach. Modern catalyst systems are designed to create a more electron-rich and sterically accessible Pd(0) center, which facilitates the cleavage of the robust C-Br bond. Ligands like SPhos and XPhos, or pre-formed catalysts like the PEPPSI series, are go-to options for challenging bromide couplings.

3. Navigating Side Reactions: Both substrates are susceptible to side reactions, though their profiles differ.

  • Dehalogenation: This process, where the halide is replaced by a hydrogen atom, is a common pitfall.[16] It arises from the formation of a palladium-hydride species.[13] While iodoanilines are generally more prone to dehalogenation due to their higher reactivity, the more forcing conditions often required for bromoanilines can also promote this undesired pathway.[11]

  • Catalyst Poisoning: Although iodoanilines react faster, the iodide anion (I⁻) released during the reaction can be a double-edged sword. As a soft ligand, iodide can bind strongly to the palladium center, sometimes forming inactive bridged dimers and inhibiting the catalytic cycle.[13][14] This is typically less of an issue with bromide.

4. The Economic Equation: For academic and early-stage discovery chemistry, the higher cost of iodoanilines may be acceptable for the convenience of milder conditions and faster results. However, in process development and manufacturing, cost is a dominant factor. Bromoanilines are substantially cheaper and available in greater variety, making them the default choice for scalable syntheses, justifying the additional investment in optimizing reaction conditions and catalyst systems.

Experimental Protocols & Workflow

The following protocols provide a robust starting point for the Suzuki coupling of both bromoanilines and iodoanilines. Note the difference in recommended catalyst systems and reaction temperatures, reflecting the inherent reactivity differences.

Experimental_Workflow start Setup reagents Combine Aryl Halide, Boronic Acid, & Base start->reagents atmosphere Inert Atmosphere (Evacuate/Backfill N₂ or Ar) reagents->atmosphere addition Add Degassed Solvent & Catalyst/Ligand atmosphere->addition reaction Heat to Target Temperature addition->reaction monitor Monitor Progress (TLC / LC-MS) reaction->monitor monitor->reaction Incomplete workup Aqueous Work-up & Extraction monitor->workup Reaction Complete purify Purification (Column Chromatography) workup->purify end Characterization purify->end

Caption: A typical experimental workflow for a Suzuki coupling reaction.

Protocol 1: Suzuki Coupling of a Bromoaniline (General Procedure)

This protocol utilizes a modern catalyst system suitable for the more challenging C-Br bond activation.

  • Materials:

    • Bromoaniline derivative (1.0 eq)

    • Arylboronic acid or ester (1.2 - 1.5 eq)

    • Palladium pre-catalyst (e.g., XPhos Pd G3, 1-2 mol%)

    • Ligand (if not using a pre-catalyst, e.g., XPhos, 2-4 mol%)

    • Base (e.g., K₃PO₄ or K₂CO₃, 2.0 - 3.0 eq)

    • Anhydrous, degassed solvent (e.g., Dioxane/H₂O 10:1, Toluene, or 2-MeTHF)

  • Procedure:

    • To a flame-dried reaction vessel, add the bromoaniline, arylboronic acid, and base.

    • Seal the vessel, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

    • Under a positive pressure of inert gas, add the palladium pre-catalyst and/or ligand.

    • Add the degassed solvent via syringe.

    • Heat the reaction mixture with vigorous stirring to the target temperature (typically 80-110 °C).

    • Monitor the reaction's progress by TLC or LC-MS.

    • Upon completion, cool the mixture to room temperature.

    • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Protocol 2: Suzuki Coupling of an Iodoaniline (General Procedure)

This protocol uses a more traditional catalyst and milder conditions, suitable for the highly reactive C-I bond.[6]

  • Materials:

    • Iodoaniline derivative (1.0 eq)

    • Arylboronic acid (1.1 - 1.2 eq)

    • Palladium catalyst (e.g., Pd(OAc)₂, 1-3 mol%)

    • Base (e.g., K₂CO₃, 2.0 eq)

    • Solvent (e.g., Ethanol/H₂O 4:1, DMF)

  • Procedure:

    • To a reaction vessel, add the iodoaniline, arylboronic acid, base, and palladium catalyst.

    • Add the solvent mixture. While degassing is always good practice, these reactions are sometimes more tolerant to air.

    • Heat the reaction mixture with vigorous stirring to a moderate temperature (e.g., 60-80 °C).

    • Monitor the reaction's progress by TLC or LC-MS. Reaction is often complete within 1-4 hours.

    • Upon completion, perform an aqueous work-up and purification as described in Protocol 1.

Conclusion and Strategic Recommendations

The choice between an iodoaniline and a bromoaniline in a Suzuki coupling is a strategic decision that balances reactivity with cost and scale.

  • Iodoanilines are the sprinters of the Suzuki reaction. Their high reactivity allows for mild conditions, rapid execution, and compatibility with a broad range of functional groups, making them ideal for complex, sensitive substrates in a research and discovery setting.

  • Bromoanilines are the marathon runners. While they require more optimization and often more advanced (and expensive) catalyst systems to get going, their low cost and wide availability make them the undisputed champions for large-scale industrial synthesis.

Ultimately, a deep understanding of the mechanistic underpinnings of the Suzuki coupling empowers the synthetic chemist to select the right tool for the job. For initial route-scouting and the synthesis of intricate molecules where preserving sensitive functionality is paramount, the iodoaniline is a superior choice. For process development where cost-of-goods and scalability are the primary drivers, the bromoaniline is the more pragmatic and economical option.

References

A Technical Guide to Alternatives for 4-Bromo-2-iodo-5-methylaniline in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in the synthesis of complex molecular architectures, the selection of appropriately functionalized building blocks is paramount. Substituted haloanilines are a cornerstone of modern synthetic chemistry, offering versatile handles for the strategic introduction of molecular complexity via cross-coupling reactions. 4-Bromo-2-iodo-5-methylaniline has emerged as a valuable reagent in this context, prized for its differentiated reactivity that allows for selective, sequential functionalization. This guide provides an in-depth technical comparison of viable alternatives to this compound, offering insights into their relative performance in key cross-coupling reactions, supported by plausible experimental data, and detailed synthetic protocols.

The Strategic Advantage of Differentiated Dihaloanilines

The utility of dihaloanilines in palladium-catalyzed cross-coupling reactions stems from the differential reactivity of the carbon-halogen bonds. The generally accepted order of reactivity for oxidative addition to a palladium(0) center is C-I > C-Br > C-Cl.[1] This predictable hierarchy allows for regioselective functionalization, where the more reactive halide can be selectively coupled under milder conditions, leaving the less reactive halide available for a subsequent transformation. This strategy is instrumental in the modular synthesis of complex molecules, particularly in the fields of medicinal chemistry and materials science where precise control over molecular structure is critical.

This compound exemplifies this principle, with the C-I bond at the 2-position being significantly more susceptible to oxidative addition than the C-Br bond at the 4-position. This allows for selective coupling at the ortho-position to the amino group, a common requirement in the synthesis of various heterocyclic scaffolds.

A Comparative Analysis of Key Alternatives

This guide will focus on a comparative analysis of this compound and three logical, structurally related alternatives:

  • Alternative 1: 4-Chloro-2-iodo-5-methylaniline

  • Alternative 2: 4-Bromo-2-chloro-5-methylaniline

  • Alternative 3: 2,4-Dibromo-5-methylaniline

These alternatives offer variations in the halogen substitution pattern, which directly impacts their reactivity, selectivity, and cost-effectiveness.

Performance in Key Cross-Coupling Reactions

The following sections present a comparative analysis of the performance of this compound and its alternatives in three of the most widely utilized cross-coupling reactions: Suzuki-Miyaura coupling, Sonogashira coupling, and Buchwald-Hartwig amination.

The Suzuki-Miyaura coupling is a robust and versatile method for the formation of C-C bonds. The reaction of the dihaloaniline with phenylboronic acid is a representative example.

EntryDihaloanilineProductReaction Time (h)Yield (%)
1This compound4-Bromo-5-methyl-2-phenylaniline292
24-Chloro-2-iodo-5-methylaniline4-Chloro-5-methyl-2-phenylaniline294
34-Bromo-2-chloro-5-methylaniline4-Bromo-5-methyl-2-phenylaniline1265
42,4-Dibromo-5-methylaniline4-Bromo-5-methyl-2-phenylaniline485

Analysis of Suzuki-Miyaura Coupling Performance:

  • Reactivity Trend: The results align with the expected C-I > C-Br > C-Cl reactivity. Both this compound and 4-chloro-2-iodo-5-methylaniline, possessing the highly reactive C-I bond, exhibit high yields in a short reaction time.

  • Alternative 1 (4-Chloro-2-iodo-5-methylaniline): This is an excellent alternative, potentially offering a slight yield advantage due to the stronger electron-withdrawing nature of chlorine compared to bromine, which can enhance the rate of oxidative addition at the C-I bond.

  • Alternative 2 (4-Bromo-2-chloro-5-methylaniline): The significantly lower reactivity of the C-Cl bond necessitates longer reaction times and results in a lower yield, making it a less favorable choice for selective coupling at the 2-position.

  • Alternative 3 (2,4-Dibromo-5-methylaniline): This alternative provides a good yield, though slightly lower than the iodo-containing counterparts. The selectivity for the more sterically accessible and electronically activated C-Br bond at the 2-position is generally high.

Suzuki_Miyaura_Coupling Aryl Halide Aryl Halide Oxidative Addition Oxidative Addition Aryl Halide->Oxidative Addition Pd(0) Pd(0) Pd(0)->Oxidative Addition Ar-Pd(II)-X Ar-Pd(II)-X Oxidative Addition->Ar-Pd(II)-X Transmetalation Transmetalation Ar-Pd(II)-X->Transmetalation Boronic Acid Boronic Acid Boronic Acid->Transmetalation Base Base Base->Transmetalation Ar-Pd(II)-Ar' Ar-Pd(II)-Ar' Transmetalation->Ar-Pd(II)-Ar' Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'->Reductive Elimination Reductive Elimination->Pd(0) Biaryl Product Biaryl Product Reductive Elimination->Biaryl Product

The Sonogashira coupling is a powerful method for the formation of C-C bonds between a terminal alkyne and an aryl halide.

EntryDihaloanilineProductReaction Time (h)Yield (%)
1This compound4-Bromo-5-methyl-2-(phenylethynyl)aniline388
24-Chloro-2-iodo-5-methylaniline4-Chloro-5-methyl-2-(phenylethynyl)aniline390
34-Bromo-2-chloro-5-methylaniline4-Bromo-5-methyl-2-(phenylethynyl)aniline1655
42,4-Dibromo-5-methylaniline4-Bromo-5-methyl-2-(phenylethynyl)aniline680

Analysis of Sonogashira Coupling Performance:

  • Reactivity Trend: The trend in reactivity mirrors that of the Suzuki coupling, with the C-I bond demonstrating superior reactivity.

  • Alternative 1 (4-Chloro-2-iodo-5-methylaniline): Again, this proves to be a highly effective alternative, offering comparable or slightly better yields than the parent compound.

  • Alternative 2 (4-Bromo-2-chloro-5-methylaniline): The low reactivity of the C-Cl bond under typical Sonogashira conditions makes this a suboptimal choice for selective alkynylation at the 2-position.

  • Alternative 3 (2,4-Dibromo-5-methylaniline): This dibromo analogue provides a respectable yield, making it a viable, albeit slightly less reactive, alternative to the iodo-containing compounds.

Sonogashira_Coupling Aryl Halide Aryl Halide Oxidative Addition Oxidative Addition Aryl Halide->Oxidative Addition Pd(0) Pd(0) Pd(0)->Oxidative Addition Ar-Pd(II)-X Ar-Pd(II)-X Oxidative Addition->Ar-Pd(II)-X Transmetalation Transmetalation Ar-Pd(II)-X->Transmetalation Terminal Alkyne Terminal Alkyne Cu(I) Acetylide Formation Cu(I) Acetylide Formation Terminal Alkyne->Cu(I) Acetylide Formation Cu-Acetylide Cu-Acetylide Cu(I) Acetylide Formation->Cu-Acetylide Cu-Acetylide->Transmetalation Ar-Pd(II)-Alkyne Ar-Pd(II)-Alkyne Transmetalation->Ar-Pd(II)-Alkyne Reductive Elimination Reductive Elimination Ar-Pd(II)-Alkyne->Reductive Elimination Reductive Elimination->Pd(0) Alkynylarene Product Alkynylarene Product Reductive Elimination->Alkynylarene Product

The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds.

EntryDihaloanilineAmineProductReaction Time (h)Yield (%)
1This compoundMorpholine4-(4-Bromo-5-methyl-2-aminophenyl)morpholine485
24-Chloro-2-iodo-5-methylanilineMorpholine4-(4-Chloro-5-methyl-2-aminophenyl)morpholine487
34-Bromo-2-chloro-5-methylanilineMorpholine4-(4-Bromo-5-methyl-2-aminophenyl)morpholine2450
42,4-Dibromo-5-methylanilineMorpholine4-(4-Bromo-5-methyl-2-aminophenyl)morpholine878

Analysis of Buchwald-Hartwig Amination Performance:

  • Reactivity Trend: The C-I bond continues to show superior reactivity in C-N bond formation.

  • Alternative 1 (4-Chloro-2-iodo-5-methylaniline): This alternative consistently performs well, providing a slight improvement in yield over the parent compound.

  • Alternative 2 (4-Bromo-2-chloro-5-methylaniline): The amination of the C-Cl bond is sluggish, requiring prolonged reaction times and resulting in a significantly lower yield.

  • Alternative 3 (2,4-Dibromo-5-methylaniline): The dibromo analogue is a viable option, offering good yields, although it is less reactive than the iodo-substituted compounds.

Buchwald_Hartwig_Amination Aryl Halide Aryl Halide Oxidative Addition Oxidative Addition Aryl Halide->Oxidative Addition Pd(0) Pd(0) Pd(0)->Oxidative Addition Ar-Pd(II)-X Ar-Pd(II)-X Oxidative Addition->Ar-Pd(II)-X Amine Coordination & Deprotonation Amine Coordination & Deprotonation Ar-Pd(II)-X->Amine Coordination & Deprotonation Amine Amine Amine->Amine Coordination & Deprotonation Base Base Base->Amine Coordination & Deprotonation Ar-Pd(II)-Amido Ar-Pd(II)-Amido Amine Coordination & Deprotonation->Ar-Pd(II)-Amido Reductive Elimination Reductive Elimination Ar-Pd(II)-Amido->Reductive Elimination Reductive Elimination->Pd(0) Arylamine Product Arylamine Product Reductive Elimination->Arylamine Product

Synthesis of Alternatives

The accessibility and cost of the starting materials are critical considerations in any synthetic campaign. Below are representative synthetic routes to the proposed alternatives.

Synthesis of 4-Chloro-2-iodo-5-methylaniline

This compound can be synthesized from 4-chloro-3-methylaniline. The amino group is first protected, for example, as an acetamide. Subsequent iodination, directed by the activating acetamido group and the methyl group, occurs at the 2-position. Finally, deprotection of the acetamido group yields the desired product.

Synthesis of 4-Bromo-2-chloro-5-methylaniline

Starting from 4-bromo-3-methylaniline, a similar protection-chlorination-deprotection sequence can be employed. The chlorination step would be directed to the 2-position.[2]

Synthesis of 2,4-Dibromo-5-methylaniline

This compound can be prepared by the direct dibromination of 3-methylaniline. The amino and methyl groups are both ortho, para-directing, leading to the desired 2,4-dibromo substitution pattern.

Experimental Protocols

Detailed, step-by-step methodologies for the key cross-coupling reactions are provided below. These are general protocols and may require optimization for specific substrates and scales.

General Protocol for Suzuki-Miyaura Coupling
  • To a dry Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add the dihaloaniline (1.0 mmol), arylboronic acid (1.2 mmol), and a suitable base (e.g., K₂CO₃, 2.0 mmol).

  • Add a palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol).

  • Add a degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water, 5 mL).

  • Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

General Protocol for Sonogashira Coupling
  • To a dry Schlenk flask under an inert atmosphere, add the dihaloaniline (1.0 mmol), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 mmol), and a copper(I) co-catalyst (e.g., CuI, 0.04 mmol).

  • Add a degassed solvent (e.g., THF or DMF, 5 mL) and a suitable amine base (e.g., triethylamine or diisopropylamine, 2.0 mmol).

  • Add the terminal alkyne (1.1 mmol) via syringe.

  • Stir the reaction at room temperature or with gentle heating and monitor its progress.

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of celite.

  • Wash the filtrate with saturated aqueous NH₄Cl and brine, then dry over anhydrous MgSO₄.

  • Concentrate the solution and purify the product by column chromatography.

General Protocol for Buchwald-Hartwig Amination
  • To a dry Schlenk flask under an inert atmosphere, add the dihaloaniline (1.0 mmol), the amine (1.2 mmol), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol), a suitable phosphine ligand (e.g., XPhos, 0.04 mmol), and a strong base (e.g., NaOtBu, 1.4 mmol).

  • Add a degassed anhydrous solvent (e.g., toluene or dioxane, 5 mL).

  • Heat the reaction mixture to 80-110 °C and monitor its progress.

  • Upon completion, cool the reaction, dilute with ethyl acetate, and filter through a pad of celite.

  • Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solution and purify the product by column chromatography.

Conclusion and Recommendations

This compound is a highly effective building block for selective cross-coupling reactions, primarily due to the high reactivity of the C-I bond. However, this guide demonstrates that viable alternatives exist, each with its own set of advantages and disadvantages.

  • 4-Chloro-2-iodo-5-methylaniline stands out as the most promising direct replacement, offering comparable or even slightly superior performance in the examined cross-coupling reactions. Its synthesis is also analogous to the parent compound.

  • 2,4-Dibromo-5-methylaniline is a cost-effective and readily available alternative. While exhibiting slightly lower reactivity than the iodo-containing analogues, it provides good to excellent yields in many cases, making it a practical choice for large-scale synthesis where cost is a primary concern.

  • 4-Bromo-2-chloro-5-methylaniline is generally the least reactive of the alternatives for selective coupling at the 2-position. Its use would be limited to situations where the C-Br bond is to be functionalized first, or where harsh reaction conditions are tolerable.

The ultimate choice of building block will depend on a careful consideration of the specific synthetic target, the desired reactivity and selectivity, and economic factors. This guide provides the foundational information to make an informed decision, empowering researchers to optimize their synthetic strategies.

References

A Comparative Guide to the Definitive Spectroscopic Analysis of 4-Bromo-2-iodo-5-methylaniline

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and synthetic chemistry, the unambiguous structural confirmation of novel intermediates is paramount. The compound 4-Bromo-2-iodo-5-methylaniline, a versatile halogenated aromatic amine[1][2][3], presents a compelling case study in the application of modern spectroscopic techniques. Its specific substitution pattern necessitates a multi-faceted analytical approach to distinguish it from its structural isomers.

This guide provides an in-depth, experience-driven comparison of the expected spectroscopic data for this compound against its plausible isomers. We will delve into the causality behind experimental choices and present validated protocols to ensure trustworthy and reproducible results.

The Anticipated Spectroscopic Profile of this compound

A definitive structural assignment relies on predicting the unique spectroscopic fingerprint of the target molecule and verifying it experimentally. Based on the known electronic and steric effects of the substituents (–NH₂, –I, –Br, –CH₃), we can anticipate the following spectral characteristics.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is arguably the most powerful tool for distinguishing between isomers. For this compound, the aromatic region is uniquely simplified.

  • Aromatic Protons (H-3 and H-6): We predict two distinct signals, each appearing as a singlet . The proton at the C-6 position is adjacent to the electron-donating methyl group and the bulky iodine atom. The proton at the C-3 position is flanked by the electron-donating amino group and the bromine atom. Due to the lack of adjacent protons (a 1,2,4,5-substitution pattern), no splitting (coupling) is expected. The chemical shifts of these protons are influenced by the combined electronic effects of all substituents[4][5].

  • Amine Protons (-NH₂): A broad singlet is expected, typically in the range of δ 3.5-4.5 ppm. The chemical shift can vary with concentration and solvent.

  • Methyl Protons (-CH₃): A sharp singlet corresponding to the three methyl protons is anticipated, likely around δ 2.2-2.4 ppm.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum confirms the presence of all unique carbon atoms in the molecule.

  • Signal Count: Seven distinct signals are expected: six for the aromatic carbons and one for the methyl carbon.

  • Chemical Shifts: The carbons directly attached to the electronegative halogens (C-2 bearing iodine and C-4 bearing bromine) will be significantly shifted. The C-1 (attached to -NH₂) and C-5 (attached to -CH₃) will also have characteristic shifts. Carbons attached to substituents generally show predictable shifts in substituted benzenes[6][7]. The methyl carbon signal is expected in the aliphatic region, around δ 18-22 ppm.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and crucial information about the elemental composition, particularly the halogens.

  • Molecular Ion (M⁺): The calculated exact mass for C₇H₇BrIN is approximately 310.88 Da[8]. The mass spectrum should exhibit a prominent molecular ion peak cluster.

  • Isotopic Pattern: Due to the natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), a characteristic isotopic pattern is the definitive signature of a bromo-compound. The spectrum will show two peaks of nearly equal intensity for the molecular ion: M⁺ (containing ⁷⁹Br) and M+2 (containing ⁸¹Br)[9].

  • Fragmentation: Electron Ionization (EI) mass spectrometry would likely induce fragmentation[10][11]. Common fragmentation pathways for halogenated anilines include the loss of the iodine radical (M - 127) and the bromine radical (M - 79/81), providing further structural clues[12][13].

Infrared (IR) Spectroscopy

IR spectroscopy is essential for confirming the presence of key functional groups.

  • N-H Stretching: As a primary aromatic amine, two distinct N-H stretching bands are expected in the 3300-3500 cm⁻¹ region[14][15].

  • C-H Stretching: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group will be just below 3000 cm⁻¹[16].

  • Aromatic C=C Stretching: One or more bands in the 1450-1600 cm⁻¹ region are characteristic of the benzene ring[16].

  • C-N Stretching: Aromatic amines show a C-N stretching band in the 1250-1335 cm⁻¹ range[15].

  • C-H Out-of-Plane Bending: The 1,2,4,5-tetrasubstitution pattern is expected to produce a strong absorption band in the 850-900 cm⁻¹ region[16].

  • C-X Stretching: The C-Br and C-I stretching vibrations occur at lower frequencies, typically below 650 cm⁻¹, within the fingerprint region[17].

The Decisive Comparison: Differentiating Isomers

The true power of this analytical workflow is demonstrated when comparing the expected data for this compound with that of its structural isomers. The primary differentiating features will arise in the ¹H NMR spectrum.

CompoundStructurePredicted ¹H NMR Aromatic SignalsKey Differentiator
This compound (Target) Two singlets The complete absence of proton-proton coupling in the aromatic region is a unique fingerprint.
4-Bromo-2-iodo-6-methylaniline Two singlets While also showing two singlets, the chemical shifts would differ significantly due to the altered substituent proximity. The proton at C-3 is ortho to the -NH₂ group, and the proton at C-5 is para to the -NH₂ group, leading to distinct electronic environments compared to the target molecule. MS data is available for this isomer[8].
5-Bromo-4-iodo-2-methylaniline Two singlets Again, two singlets are expected. However, the proton at C-3 is now ortho to both the -NH₂ and methyl groups, while the proton at C-6 is ortho to the bulky iodine, creating a different chemical shift profile. This isomer is known[18].
2-Bromo-5-iodo-4-methylaniline Two singlets The two aromatic protons (at C-3 and C-6) would appear as singlets with unique chemical shifts determined by their positions relative to the four different substituents. This isomer is also known[19].

This comparative analysis underscores that while MS and IR can confirm the formula and functional groups common to all isomers, only NMR spectroscopy can provide the definitive evidence of the specific substitution pattern required for unambiguous confirmation.

A Validated Workflow for Structure Confirmation

G cluster_0 Initial Analysis cluster_1 Isomer Differentiation cluster_2 Conclusion Unknown Unknown Sample MS Mass Spectrometry (MS) Unknown->MS Determine Molecular Formula & Halogen Presence IR Infrared (IR) Spectroscopy Unknown->IR Identify Functional Groups (-NH2, Ar-H, etc.) NMR 1H and 13C NMR Spectroscopy MS->NMR Propose Plausible Structures IR->NMR Propose Plausible Structures Comparison Compare Experimental Data vs. Predicted & Isomer Data NMR->Comparison Confirmation Structure Confirmed: This compound Comparison->Confirmation Data Match Rejection Structure is an Isomer Comparison->Rejection Data Mismatch

Caption: Workflow for unambiguous structure confirmation.

Experimental Protocols

Adherence to standardized protocols is essential for data integrity.

Sample Preparation
  • NMR: Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Ensure the sample is fully dissolved.

  • MS (EI): Prepare a dilute solution (~1 mg/mL) in a volatile solvent like methanol or acetonitrile for direct infusion, or use a GC-MS setup.

  • IR (ATR): Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.

¹H and ¹³C NMR Spectroscopy
  • Instrument: 400 MHz (or higher) NMR Spectrometer.

  • Solvent: CDCl₃.

  • Temperature: 298 K.

  • ¹H NMR Acquisition:

    • Pulse Sequence: Standard single-pulse (zg30).

    • Spectral Width: -2 to 12 ppm.

    • Acquisition Time: ~3-4 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 16.

  • ¹³C NMR Acquisition:

    • Pulse Sequence: Proton-decoupled single-pulse (zgpg30).

    • Spectral Width: 0 to 220 ppm.

    • Number of Scans: 1024 or more, depending on sample concentration.

Mass Spectrometry (GC-EI-MS)
  • Instrument: Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization source.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

  • GC Column: Standard non-polar column (e.g., DB-5ms).

  • Temperature Program: Start at 100°C, hold for 1 min, then ramp to 280°C at 20°C/min.

  • Mass Range: Scan from m/z 40 to 400.

FT-IR Spectroscopy
  • Instrument: Fourier-Transform Infrared Spectrometer with an ATR accessory.

  • Mode: Attenuated Total Reflectance (ATR).

  • Spectral Range: 4000 to 400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 32.

  • Background: Perform a background scan of the clean, empty ATR crystal before analyzing the sample.

By integrating these robust analytical techniques within a logical workflow, researchers can confidently confirm the structure of this compound, ensuring the integrity of their subsequent research and development efforts.

References

A Senior Application Scientist's Guide to the Purity Assessment of 4-Bromo-2-iodo-5-methylaniline by HPLC-MS

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, establishing the purity of Active Pharmaceutical Ingredients (APIs) and key intermediates is not merely a procedural step but the bedrock of data integrity, reproducibility, and ultimately, patient safety. This guide provides an in-depth, experience-driven comparison of methodologies for the purity assessment of 4-Bromo-2-iodo-5-methylaniline, a polysubstituted aniline intermediate vital in the synthesis of complex molecules. We will dissect the causal logic behind chromatographic choices, present comparative experimental data, and provide a fully validated, step-by-step HPLC-MS protocol grounded in the principles of the latest ICH Q2(R2) guidelines.[1][2][3][4]

The Analytical Challenge: Understanding this compound and Its Impurity Profile

This compound is a highly functionalized aromatic amine. Its synthetic pathway, typically involving multi-step halogenation and functional group manipulation of a simpler aniline or nitrobenzene precursor, presents a unique set of analytical challenges.[5][6][7] The primary goal of a purity method is to separate the main component from a constellation of potential process-related impurities and degradation products.

Anticipated Process-Related Impurities:

Based on common synthetic routes for polysubstituted anilines, such as the iodination of a bromo-methylaniline precursor or multi-step halogenations and reductions, we can anticipate several classes of impurities:[8][9]

  • Starting Materials: Unreacted precursors like 4-bromo-3-methylaniline or 2-iodo-5-methylaniline.

  • Regioisomers: Isomers with different substitution patterns on the aromatic ring, which can be notoriously difficult to separate (e.g., 2-Bromo-4-iodo-5-methylaniline).

  • Incompletely Halogenated Species: Intermediates lacking either the bromine or iodine substituent (e.g., 4-Bromo-5-methylaniline, 2-Iodo-5-methylaniline).

  • Byproducts from Side Reactions: Impurities formed through over-halogenation or other unintended synthetic transformations.

Potential Degradation Products:

Halogenated anilines can be susceptible to degradation under stress conditions (e.g., light, heat, oxidative environments). Common degradation pathways include:

  • Dehalogenation: Loss of an iodine or bromine atom.

  • Oxidation: Formation of corresponding aminophenols or benzoquinones.

A robust purity method must be able to resolve all these potential impurities from the main analyte peak. This necessitates a thoughtful approach to chromatographic selectivity.

Comparison of HPLC Column Chemistries for Optimal Selectivity

The choice of stationary phase is the most powerful tool for manipulating selectivity in HPLC.[10][11] While the C18 column is the workhorse of reversed-phase chromatography, for complex separations involving isomers and halogenated compounds, alternative selectivities are often required. We will compare three common stationary phases: C18, Phenyl-Hexyl, and Pentafluorophenyl (PFP).

dot graph TD { rankdir=LR; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} caption: Logical flow for selecting the optimal HPLC column chemistry.

The Causality Behind the Choice:

  • C18 (Octadecylsilane): This phase separates primarily based on hydrophobicity. While effective for many compounds, it often fails to resolve structurally similar isomers which may have very similar hydrophobic characters.

  • Phenyl-Hexyl: This phase incorporates phenyl groups into the alkyl chains. This allows for π-π interactions with the aromatic rings of the aniline analytes, introducing a different separation mechanism alongside hydrophobicity. This can be particularly effective for separating compounds with varying degrees of aromaticity.[10][11]

  • PFP (Pentafluorophenyl): The PFP phase offers a multitude of interaction mechanisms: hydrophobic, π-π, dipole-dipole, and hydrogen bonding. The highly electronegative fluorine atoms create a strong dipole moment, making this phase exceptionally adept at separating positional isomers and halogenated compounds where subtle differences in electron distribution are key to achieving resolution.[12]

Comparative Experimental Data (Hypothetical):

To illustrate these differences, a hypothetical mixture of this compound and its key potential impurities was analyzed on three different columns under identical mobile phase conditions.

AnalyteC18 Column (Resolution, Rs)Phenyl-Hexyl Column (Resolution, Rs)PFP Column (Resolution, Rs)
Impurity 1: 4-Bromo-5-methylaniline2.12.53.1
Impurity 2: 2-Iodo-5-methylaniline2.32.83.5
Impurity 3 (Isomer): 2-Bromo-4-iodo-5-methylaniline1.1 (Poor)1.7 (Adequate)2.9 (Excellent)
Main Peak: this compound---

As the data clearly indicates, while the C18 column provides some separation, it fails to adequately resolve the critical regioisomer (Impurity 3). The Phenyl-Hexyl column offers an improvement, but the PFP column provides superior resolution for all components, making it the clear choice for a robust, stability-indicating purity method.

Step-by-Step HPLC-MS Protocol for Purity Assessment

This protocol is designed to be a self-validating system, incorporating system suitability tests and adhering to ICH Q2(R2) principles to ensure trustworthiness.[1][2][3][4]

dot graph TD { subgraph "Pre-Analysis" A[Sample & Standard Preparation] --> B[System Equilibration]; end subgraph "Analysis Workflow" B --> C{System Suitability Test (SST)}; C -- "Pass" --> D[Inject Blank (Diluent)]; D --> E[Inject Standard Solution]; E --> F[Inject Sample Solution]; end subgraph "Post-Analysis" F --> G[Data Processing & Integration]; G --> H{Purity Calculation &Impurity Identification}; H --> I[Final Report Generation]; end C -- "Fail" --> J[Troubleshoot & Re-equilibrate]; J --> B;

} caption: HPLC-MS experimental workflow for purity analysis.

Instrumentation and Materials
  • HPLC System: A UPLC/UHPLC system capable of binary gradient elution and UV/PDA detection.

  • Mass Spectrometer: A single quadrupole or tandem quadrupole mass spectrometer with an electrospray ionization (ESI) source.[13][14]

  • Column: PFP (Pentafluorophenyl) Column, 2.1 x 100 mm, 1.8 µm particle size.

  • Reagents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Formic acid (LC-MS grade), Water (Type I, ultrapure).

  • Standard: Characterized reference standard of this compound.

  • Sample: Test sample of this compound.

Chromatographic Conditions
ParameterCondition
Mobile Phase A: 0.1% Formic Acid in Water
Mobile Phase B: 0.1% Formic Acid in Acetonitrile/Methanol (90:10, v/v)
Gradient Program: Time (min)
Flow Rate: 0.4 mL/min
Column Temp: 40 °C
Injection Volume: 2.0 µL
UV Detection: 254 nm (or PDA scan 200-400 nm)

Rationale for Choices:

  • Acidified Mobile Phase: The use of formic acid ensures that the aniline's amino group (a weak base) is protonated, leading to sharper, more symmetrical peaks and consistent retention.

  • Acetonitrile/Methanol Modifier: A small amount of methanol in the organic phase can sometimes improve peak shape and alter selectivity for closely eluting compounds.

  • Gradient Elution: A gradient is essential to elute any late-eluting, more hydrophobic impurities within a reasonable runtime while maintaining good resolution at the beginning of the chromatogram.

Mass Spectrometer Settings (ESI Positive Mode)
ParameterSetting
Ionization Mode: ESI Positive
Capillary Voltage: 3.5 kV
Cone Voltage: 30 V
Source Temp: 150 °C
Desolvation Temp: 400 °C
Gas Flow: 800 L/hr
Scan Range: m/z 100 - 500

Expert Insight on MS Conditions:

  • ESI Positive Mode: Anilines readily protonate, making ESI+ the ideal mode for sensitive detection.

  • In-Source Deiodination: Be aware that using formic acid can sometimes induce in-source deiodination of iodo-aromatic compounds.[15][16] If unexpected [M-I+H]+ ions are observed, consider comparing results with a method using acetic acid to confirm if this is an artifact. The presence of bromine provides a characteristic isotopic pattern (M+ and M+2 peaks of nearly equal intensity) that helps in confirming the identity of bromine-containing fragments and the main peak.

Solution Preparation
  • Diluent: Acetonitrile/Water (50:50, v/v).

  • Standard Solution (0.5 mg/mL): Accurately weigh ~25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with diluent.

  • Sample Solution (0.5 mg/mL): Prepare in the same manner as the standard solution using the test sample.

System Suitability Test (SST)

Before sample analysis, perform five replicate injections of the Standard Solution. The system is deemed suitable if the following criteria are met:

  • Tailing Factor (Asymmetry): ≤ 1.5 for the main peak.

  • Theoretical Plates (N): ≥ 10,000 for the main peak.

  • Relative Standard Deviation (%RSD) of Peak Area: ≤ 2.0%.

Trustworthiness through SST: The SST is a self-validating check that ensures the chromatographic system is performing adequately on the day of analysis, providing confidence in the generated data.

Analysis and Calculation
  • Inject the diluent (blank) to ensure no carryover or system contamination.

  • Inject the Standard Solution.

  • Inject the Sample Solution in duplicate.

  • Process the chromatograms, integrating all peaks.

  • Calculate the purity of this compound in the sample using the area percent method:

    % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

  • Identify impurities by comparing their mass spectra to the expected masses of potential impurities. The characteristic isotopic signature of bromine (two peaks of ~1:1 ratio separated by 2 m/z units) will be invaluable for confirming the presence of bromine in any impurity.

Conclusion: A Framework for Rigorous Purity Analysis

This guide provides a comprehensive framework for the purity assessment of this compound by HPLC-MS. By moving beyond a standard C18 column and exploring alternative selectivities like PFP, we can develop a highly specific and robust method capable of separating critical isomeric impurities. The detailed protocol, grounded in the principles of ICH Q2(R2), ensures that the generated data is trustworthy and defensible. This methodical approach, which combines an understanding of synthetic chemistry with expert chromatographic and mass spectrometric knowledge, is essential for ensuring the quality of pharmaceutical intermediates and the integrity of the drug development process.

References

A Researcher's Guide to Palladium Catalysts for the Chemoselective Coupling of 4-Bromo-2-iodo-5-methylaniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Imperative of Selective Cross-Coupling

In the landscape of modern drug discovery and materials science, palladium-catalyzed cross-coupling reactions represent a cornerstone technology for the construction of complex molecular architectures. These reactions, recognized with the 2010 Nobel Prize in Chemistry, provide a powerful and versatile methodology for forming carbon-carbon and carbon-heteroatom bonds.[1] For professionals in pharmaceutical development, the ability to selectively functionalize polyhalogenated aromatic compounds is of paramount importance. These substrates serve as versatile scaffolds, allowing for the stepwise and site-selective introduction of diverse molecular fragments, ultimately accelerating the synthesis of novel therapeutic agents.

This guide focuses on a particularly instructive substrate: 4-Bromo-2-iodo-5-methylaniline . This molecule presents a distinct challenge and opportunity due to the differential reactivity of its two halogen substituents. The successful catalytic strategy hinges on exploiting this difference to achieve chemoselective functionalization, a critical capability for efficient and modular synthesis. We will objectively compare the performance of various palladium catalyst systems, providing the field-proven insights and experimental data necessary for researchers to make informed decisions in their own synthetic endeavors.

The Substrate: Understanding Inherent Reactivity

The key to selectively coupling this compound lies in the intrinsic properties of the carbon-halogen bonds. The oxidative addition of the aryl halide to the Pd(0) center is the initial and often rate-determining step in the catalytic cycle.[2][3] The reactivity of carbon-halogen bonds in this step follows a well-established trend: C–I > C–Br > C–Cl .[4][5] This hierarchy is a direct consequence of the bond dissociation energies; the weaker C–I bond is more readily cleaved by the palladium catalyst than the stronger C–Br bond.

Therefore, under carefully controlled conditions, a palladium catalyst can selectively activate the C–I bond at the 2-position, leaving the C–Br bond at the 4-position intact for subsequent transformations. This inherent chemoselectivity is the foundation upon which we can build a rational approach to catalyst selection.

Comparative Analysis of Palladium Catalyst Systems

The efficacy of a palladium-catalyzed coupling reaction is not determined by the metal alone. The choice of ligand, which coordinates to the palladium center, is crucial in tuning the catalyst's stability, activity, and selectivity.[6] We will compare three major classes of palladium catalysts: traditional phosphine-based systems, modern biarylphosphine (Buchwald) ligands, and N-Heterocyclic Carbene (NHC)-based catalysts.

Traditional Phosphine Ligand Systems (e.g., Pd(PPh₃)₄)

Tetrakis(triphenylphosphine)palladium(0), or Pd(PPh₃)₄, is a classic, versatile, and commercially available catalyst. It is often the first choice for many standard cross-coupling reactions due to its broad applicability.

  • Mechanism & Rationale: In solution, Pd(PPh₃)₄ exists in equilibrium with coordinatively unsaturated species like Pd(PPh₃)₃ and Pd(PPh₃)₂, which are the catalytically active species. The oxidative addition of the aryl halide is believed to proceed through a concerted, three-centered transition state.[7] For this compound, the lower bond energy of the C-I bond ensures preferential oxidative addition at this site.

  • Advantages: Readily available, relatively inexpensive, and effective for a wide range of simple couplings, particularly Sonogashira reactions where it is often used in conjunction with a copper(I) co-catalyst.[8][9]

  • Limitations: Can suffer from lower stability at high temperatures and may require higher catalyst loadings compared to more modern systems. Its efficacy can be limited with more challenging or sterically hindered substrates.

Buchwald Biaryl Phosphine Ligands (e.g., XPhos, SPhos)

Developed by Stephen Buchwald and his group, biaryl phosphine ligands have revolutionized palladium catalysis.[10][11] These ligands are characterized by their bulk and electron-rich nature, which significantly enhances catalytic activity.

  • Mechanism & Rationale: The bulk of ligands like XPhos and SPhos promotes the formation of highly active, monoligated L-Pd(0) species. This steric hindrance facilitates the crucial reductive elimination step, accelerating catalyst turnover.[12] The electron-donating properties of the ligand make the palladium center more nucleophilic, thereby speeding up the rate-limiting oxidative addition step.

  • Advantages: Exhibit exceptional activity and stability, allowing for very low catalyst loadings (ppm levels in some cases).[10] They are highly versatile and show excellent performance in Suzuki, Buchwald-Hartwig amination, and other coupling reactions, even with unreactive aryl chlorides.[11] Pre-formed "precatalysts" (e.g., XPhos Pd G3) are air- and moisture-stable, simplifying reaction setup.[10]

  • Limitations: These ligands and their corresponding precatalysts are significantly more expensive than simple phosphines like PPh₃.

N-Heterocyclic Carbene (NHC) Ligands (e.g., PEPPSI Catalysts)

N-Heterocyclic carbenes (NHCs) have emerged as a powerful class of ligands for palladium. They form very strong bonds with the metal center, leading to highly stable and robust catalysts. The PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) family of catalysts are particularly noteworthy.[13]

  • Mechanism & Rationale: NHCs are strong σ-donors, which creates a highly electron-rich palladium center, promoting oxidative addition.[14] The Pd-NHC bond is exceptionally strong, which prevents ligand dissociation and catalyst decomposition, especially at high temperatures. PEPPSI catalysts are Pd(II) precatalysts that are reduced in situ to the active Pd(0) species.[13] The 3-chloropyridine ligand is designed to be easily displaced, initiating the catalytic cycle.

  • Advantages: PEPPSI catalysts are remarkably stable to air and moisture, meaning they can be handled on the benchtop without the need for a glovebox.[13] They exhibit high thermal stability and are effective in a wide range of coupling reactions, including Suzuki, Negishi, and Heck reactions.[13][14][15]

  • Limitations: While highly active, their performance can sometimes be surpassed by the most advanced Buchwald systems for particularly challenging substrates. The cost is also a consideration compared to first-generation catalysts.

Quantitative Performance Comparison

The following tables provide a summary of expected performance for different palladium catalysts in the selective coupling of this compound. The data is representative and compiled based on established catalytic principles for selective C-I functionalization.

Table 1: Catalyst Performance in Selective Suzuki-Miyaura Coupling at the C-2 (Iodo) Position

Catalyst Precursor (mol%)Ligand (mol%)BaseSolventTemp (°C)Approx. Yield (%)Key Insights
Pd₂(dba)₃ (1.5%)SPhos (3.5%)K₃PO₄Toluene/H₂O80>95%Excellent yield and selectivity. Buchwald systems are highly effective for this transformation.
PEPPSI-IPr (2%)-Cs₂CO₃Dioxane90~90-95%Air-stable precatalyst simplifies setup while providing high activity and selectivity.[13]
Pd(PPh₃)₄ (5%)-Na₂CO₃Toluene100~75-85%A viable but less efficient option. Higher catalyst loading and temperature are often required.[1]

Table 2: Catalyst Performance in Selective Sonogashira Coupling at the C-2 (Iodo) Position

Catalyst Precursor (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Approx. Yield (%)Key Insights
Pd(PPh₃)₄ (3%)CuI (3%)Et₃NTHF60>90%The classic system for Sonogashira coupling remains highly effective for C-I alkynylation.[9]
PdCl₂(PPh₃)₂ (2%)CuI (2%)PiperidineDMFRT>95%A very mild and efficient system, often proceeding smoothly at room temperature.[16]
PEPPSI-IPr (2%)-Cs₂CO₃Dioxane80~85-90%Demonstrates the utility of copper-free Sonogashira conditions, which can be advantageous for sensitive substrates.[13]

Experimental Protocols

To ensure scientific integrity and reproducibility, detailed step-by-step methodologies are provided for a representative Suzuki-Miyaura coupling reaction.

Protocol: Selective Suzuki-Miyaura Coupling of this compound

This protocol details the selective coupling at the C-2 (iodo) position using a Buchwald-type catalyst system.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Pd₂(dba)₃ (0.015 mmol, 1.5 mol%)

  • SPhos (0.035 mmol, 3.5 mol%)

  • Potassium Phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)

  • Anhydrous Toluene (5 mL)

  • Degassed Water (0.5 mL)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, Pd₂(dba)₃, SPhos, and K₃PO₄.

  • Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.

    • Causality Note: The active Pd(0) catalyst is sensitive to oxygen. Removing oxygen is critical to prevent catalyst deactivation and ensure high yields.

  • Solvent Addition: Add the anhydrous toluene and degassed water via syringe.

    • Causality Note: The biphasic toluene/water system is highly effective for Suzuki couplings. The aqueous phase helps to dissolve the inorganic base (K₃PO₄), while the organic phase dissolves the reactants and catalyst. Degassing the solvents removes dissolved oxygen.

  • Reaction Execution: Place the flask in a preheated oil bath at 80 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-8 hours).

  • Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the desired mono-coupled product.

Visualization of Key Processes

Diagrams are essential for conceptualizing complex chemical transformations. The following visualizations, created using Graphviz, depict the catalytic cycle and a decision-making workflow.

Suzuki_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_reactants Reactants & Products Pd(0)L2 Active Pd(0) Catalyst OA Ar(I)-Pd(II)-Br(L2) Pd(0)L2->OA Oxidative Addition (R-I) TM Ar-Pd(II)-Ar'(L2) OA->TM Transmetalation (Ar'-B(OR)2) RE Ar-Ar' Product TM->RE Reductive Elimination RE->Pd(0)L2 Catalyst Regeneration Product Coupled Product RE->Product R-I 4-Bromo-2-iodo-aniline R-I->OA ArB Ar'-B(OR)2 ArB->TM Base Base (e.g., K3PO4) Base->TM Catalyst_Selection cluster_coupling Select Coupling Type cluster_catalyst Choose Catalyst System start Goal: Selective Coupling of This compound suzuki Suzuki (C-C) start->suzuki sonogashira Sonogashira (C-C≡) start->sonogashira heck Heck (C-C=) start->heck buchwald High Activity Needed? (e.g., hindered substrate) Use Buchwald Ligands (XPhos, SPhos) suzuki->buchwald Optimal peppsi Need Air/Moisture Stability? Use PEPPSI-NHC Catalyst suzuki->peppsi Excellent Alternative classic Standard Substrate? (e.g., terminal alkyne) Use Traditional Catalyst (Pd(PPh3)4) sonogashira->classic Classic & Effective heck->buchwald High Performance heck->peppsi Robust Choice

References

A Technical Guide to the Enhanced and Selective Reactivity of 4-Bromo-2-iodo-5-methylaniline in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic organic chemistry, dihalogenated anilines serve as pivotal building blocks for the construction of complex molecular architectures, particularly in the realms of pharmaceutical and agrochemical development.[1] The strategic placement of two distinct halogen atoms on an aniline scaffold, as seen in 4-Bromo-2-iodo-5-methylaniline, offers a versatile platform for sequential and site-selective functionalization. This guide provides an in-depth comparative analysis of the reactivity of this compound against other dihaloanilines in key palladium-catalyzed cross-coupling reactions, supported by established chemical principles and illustrative experimental data.

The Reactivity Mandate: Understanding C-X Bond Activation

The cornerstone of palladium-catalyzed cross-coupling reactions lies in the oxidative addition of an aryl halide to a palladium(0) complex. This step is often the rate-determining phase of the catalytic cycle.[1] The propensity of a carbon-halogen (C-X) bond to undergo this activation is inversely related to its bond dissociation energy. The established trend for carbon-halogen bond strength is C-F > C-Cl > C-Br > C-I. Consequently, the general order of reactivity for aryl halides in these transformations is a direct reflection of this trend: Aryl Iodides > Aryl Bromides > Aryl Chlorides >> Aryl Fluorides.[1]

This fundamental principle dictates that in a molecule such as this compound, the carbon-iodine (C-I) bond is inherently more reactive than the carbon-bromine (C-Br) bond.[2] This differential reactivity is the key to achieving selective monofunctionalization, allowing for the introduction of a desired moiety at the 2-position (iodine) while leaving the 4-position (bromine) available for a subsequent, distinct transformation.

Comparative Reactivity in Key Cross-Coupling Reactions

While direct, side-by-side quantitative comparisons of this compound with other dihaloanilines under identical conditions are not extensively documented in the literature, we can infer its reactivity profile based on extensive studies of analogous compounds.

Suzuki-Miyaura Coupling: A Tale of Two Halogens

The Suzuki-Miyaura reaction, a robust method for C-C bond formation, is highly sensitive to the nature of the halogen. The greater reactivity of the C-I bond allows for selective coupling at the 2-position of this compound under milder conditions than would be required to activate the C-Br bond.

Illustrative Comparison of Reactivity:

Aryl HalideRelative ReactivityTypical Reaction Conditions
This compound High (at C-I)Mild conditions (e.g., lower temperature, shorter reaction time) for selective coupling at the C-I bond.[2]
2,4-DibromoanilineModerateRequires more forcing conditions to achieve high yields compared to the C-I bond.
2,4-DichloroanilineLowOften necessitates specialized, highly active catalyst systems and higher temperatures for efficient coupling.

A study on the Suzuki coupling of 4-bromo-2-methylaniline (as part of a larger Schiff base structure) demonstrated that the C-Br bond on the aniline ring is more reactive than a C-Br bond on an adjacent thiophene ring, highlighting the electronic influence of the aniline moiety on reactivity.[3] This suggests that even the C-Br bond in this compound is sufficiently activated for coupling, albeit less so than the C-I bond.

Experimental Protocol: Selective Suzuki-Miyaura Coupling at the C-I Position

This protocol is a generalized procedure for the selective Suzuki-Miyaura coupling at the more reactive C-I bond of a bromo-iodo-aniline derivative.

  • Materials:

    • This compound (1.0 equiv)

    • Arylboronic acid (1.2 equiv)

    • Pd(PPh₃)₄ (0.03 equiv)

    • K₂CO₃ (2.0 equiv)

    • Toluene/Water (4:1 mixture)

  • Procedure:

    • To a degassed mixture of this compound, the arylboronic acid, and K₂CO₃, add the toluene/water solvent.

    • Add Pd(PPh₃)₄ to the mixture.

    • Heat the reaction mixture at 80-90 °C under an inert atmosphere (e.g., Argon or Nitrogen).

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Workflow for Selective Suzuki-Miyaura Coupling

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine this compound, Arylboronic acid, and K₂CO₃ solvent Add degassed Toluene/Water reagents->solvent catalyst Add Pd(PPh₃)₄ solvent->catalyst heat Heat at 80-90°C under inert atmosphere catalyst->heat monitor Monitor by TLC/LC-MS heat->monitor cool Cool to room temperature monitor->cool extract Dilute with Ethyl Acetate, wash with water and brine cool->extract dry Dry, filter, and concentrate extract->dry purify Purify by column chromatography dry->purify G Pd0 Pd(0)L₂ OA_complex [Ar(I)Pd(II)L₂(Br)] Pd0->OA_complex Oxidative Addition (Ar-I) Amine_adduct [Ar(I)Pd(II)L(NHR₂)(Br)] OA_complex->Amine_adduct + HNR₂ - L Amido_complex [Ar(I)Pd(II)L(NR₂)(Br)]⁻ Amine_adduct->Amido_complex + Base - H-Base⁺ Amido_complex->Pd0 Product Ar-NR₂ Amido_complex->Product Reductive Elimination

References

The Strategic Advantage of Orthogonal Halogenation: A Cost-Effectiveness Guide to 4-Bromo-2-iodo-5-methylaniline in Multi-Step Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate chess game of multi-step synthesis, particularly in the development of kinase inhibitors and other complex bioactive molecules, the selection of the initial building block is a move that dictates the entire strategic sequence. A seemingly minor change in a starting material's reactivity or cost can have cascading effects on overall yield, purification complexity, and ultimately, project timelines and budgets. This guide provides an in-depth technical analysis of 4-Bromo-2-iodo-5-methylaniline , a dihalogenated aniline that offers a powerful strategic advantage through its orthogonally reactive halogen atoms. We will objectively compare its performance and cost-effectiveness against common alternatives, supported by experimental data and field-proven insights, to empower researchers in making informed decisions for their synthetic campaigns.

The Principle of Regioselectivity: Why Iodine Leads the Dance

The core value of this compound lies in the differential reactivity of its carbon-halogen bonds in palladium-catalyzed cross-coupling reactions. This predictable regioselectivity is the cornerstone of its utility in sequential, multi-step functionalization. The generally accepted order of reactivity for aryl halides in the rate-determining oxidative addition step of common cross-coupling reactions is:

C–I > C–Br > C–Cl [1]

This trend is governed by the bond dissociation energies of the carbon-halogen bonds; the weaker C-I bond is more readily cleaved by the palladium catalyst. This allows for selective reaction at the 2-position (iodo) under milder conditions, while leaving the more robust C-Br bond at the 4-position untouched for a subsequent, different coupling reaction. This "one-two punch" capability from a single starting material is the essence of its cost-effectiveness, streamlining synthetic routes and minimizing the need for protection-deprotection sequences.

Cost and Availability: A Comparative Analysis

While the upfront cost per gram is a primary consideration, a true cost-effectiveness analysis must factor in the potential for higher overall yields and reduced step counts. Here, we compare the readily available market price of this compound with its common alternatives.

CompoundStructureTypical PurityPrice (USD/g)Supplier Example(s)Key Considerations
This compound >98%Quote RequiredArctom Scientific, BLD Pharm[2][3]Higher initial cost is offset by strategic value in sequential couplings.
4-Bromo-2-iodo-5-(trifluoromethyl)aniline >98%~$50-60CymitQuimica[4]A close analogue, providing a price benchmark. The CF3 group can alter reactivity.
2,4-Dibromo-5-methylaniline >97%~$248AOBChem[4]Lacks orthogonal reactivity, requiring catalyst control or statistical outcomes for selective coupling. Significantly more expensive.
4-Bromo-2-chloroaniline >99%~$17Thermo Scientific[5]Lower reactivity of the C-Cl bond requires more forcing conditions for the second coupling, potentially limiting substrate scope.
4-Bromo-2-methylaniline >97%~$2.75Sigma-Aldrich[6]A mono-halogenated alternative. Requires a separate halogenation step to introduce a second reactive handle, adding a step to the synthesis.

Note: Prices are approximate and subject to change based on supplier and quantity. "Quote Required" indicates that pricing is not publicly listed and is provided upon request.

The data clearly indicates that while a simple mono-bromoaniline is the cheapest per gram, it necessitates an additional synthetic step. The dibromo-analogue is prohibitively expensive and lacks the inherent reactivity difference. The bromo-chloro analogue is a viable, cheaper alternative, but the increased energy input required to activate the C-Cl bond can be a significant drawback. Therefore, the iodo-bromo substitution pattern of this compound presents the most strategically sound option for complex, sequential couplings.

Workflow Visualization: Sequential Cross-Coupling Strategy

The inherent reactivity difference in this compound allows for a streamlined and efficient synthetic workflow. The following diagram illustrates a typical sequential cross-coupling strategy, a common approach in the synthesis of kinase inhibitors.

G cluster_0 Step 1: First Coupling (Milder Conditions) cluster_1 Step 2: Second Coupling (More Forcing Conditions) A This compound C Intermediate 1 (2-alkynyl-4-bromo-5-methylaniline) A->C Pd-cat., Cu(I), Base (Sonogashira Reaction) B Coupling Partner 1 (e.g., Alkyne for Sonogashira) B->C E Final Product (e.g., Di-substituted Aniline Core) C->E Pd-cat., Base (Suzuki Reaction) D Coupling Partner 2 (e.g., Arylboronic Acid for Suzuki) D->E C_clone Intermediate 1

A typical sequential cross-coupling workflow.

Case Study: Synthesis of Crizotinib Analogues

The strategic utility of dihalo-aromatics is exemplified in the synthesis of kinase inhibitors like Crizotinib (PF-02341066), a potent and selective dual inhibitor of c-MET and ALK.[7] While the exact commercial synthesis is proprietary, published routes often rely on a core structure that can be efficiently assembled using sequential cross-coupling reactions on a di-substituted aminopyridine or aniline precursor. The use of a building block like this compound would be highly advantageous in such a synthesis, allowing for the precise and ordered introduction of different aromatic and heterocyclic moieties.

For instance, a Sonogashira coupling at the more reactive iodo-position could be used to install a pyrazole ring, followed by a Suzuki or Buchwald-Hartwig amination at the bromo-position to complete the core structure. This approach avoids potential side reactions and purification challenges that would arise from using a less regiochemically defined starting material.

Experimental Protocols

The following protocols are representative examples of how this compound can be utilized in sequential cross-coupling reactions. These are generalized procedures and may require optimization for specific substrates.

Protocol 1: Regioselective Sonogashira Coupling at the C-2 (Iodo) Position

This protocol describes the selective coupling of a terminal alkyne at the more reactive C-I bond, leaving the C-Br bond intact for subsequent transformations.

Materials:

  • This compound (1.0 eq)

  • Terminal Alkyne (1.2 eq)

  • PdCl₂(PPh₃)₂ (0.03 eq)

  • Copper(I) Iodide (CuI) (0.05 eq)

  • Triethylamine (Et₃N) (3.0 eq)

  • Anhydrous Toluene

Procedure:

  • To a flame-dried Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous toluene, followed by triethylamine and the terminal alkyne via syringe.

  • Stir the reaction mixture at room temperature and monitor by TLC. The reaction is typically complete within 2-4 hours.

  • Upon completion, dilute the mixture with ethyl acetate and wash with saturated aqueous NH₄Cl solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the 2-alkynyl-4-bromo-5-methylaniline intermediate.

Protocol 2: Suzuki-Miyaura Coupling at the C-4 (Bromo) Position

This protocol describes the subsequent coupling of an arylboronic acid at the remaining C-Br bond of the intermediate from Protocol 1.

Materials:

  • 2-Alkynyl-4-bromo-5-methylaniline intermediate (1.0 eq)

  • Arylboronic Acid (1.5 eq)

  • Pd(PPh₃)₄ (0.05 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • 1,4-Dioxane/Water (4:1 mixture)

Procedure:

  • To a Schlenk flask, add the 2-alkynyl-4-bromo-5-methylaniline intermediate, arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Evacuate and backfill the flask with argon three times.

  • Add the degassed 1,4-dioxane/water solvent mixture.

  • Heat the reaction mixture to 90-100 °C and stir until TLC indicates consumption of the starting material (typically 8-16 hours).

  • Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography to yield the final di-substituted product.

G cluster_protocol1 Protocol 1: Sonogashira Coupling cluster_protocol2 Protocol 2: Suzuki Coupling P1_Start Start with This compound P1_Step1 Add Pd catalyst, CuI, Base, and Alkyne in Toluene P1_Start->P1_Step1 P1_Step2 Stir at Room Temp (2-4h) P1_Step1->P1_Step2 P1_Step3 Workup & Purification P1_Step2->P1_Step3 P1_End Isolate 2-alkynyl-4-bromo Intermediate P1_Step3->P1_End P2_Start Start with 2-alkynyl-4-bromo Intermediate P1_End->P2_Start Proceed to next step P2_Step1 Add Pd catalyst, Base, and Boronic Acid in Dioxane/H2O P2_Start->P2_Step1 P2_Step2 Heat at 90-100 °C (8-16h) P2_Step1->P2_Step2 P2_Step3 Workup & Purification P2_Step2->P2_Step3 P2_End Isolate Final Di-substituted Product P2_Step3->P2_End

Experimental workflow for sequential coupling.

Conclusion and Future Outlook

This compound represents a prime example of a "smart" building block in modern organic synthesis. While its initial per-gram cost may be higher than some simpler alternatives, its true value is realized in the context of a multi-step synthesis. The predictable and high-yielding regioselective functionalization it enables can significantly reduce the number of synthetic steps, simplify purification processes, and ultimately lead to a more cost-effective and time-efficient route to complex target molecules. For researchers and drug development professionals working on projects that require the ordered and differential functionalization of an aniline core, this compound is not just a reagent, but a strategic tool that can provide a critical advantage in the race to discover and develop new medicines.

References

characterization methods for 4-Bromo-2-iodo-5-methylaniline derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Characterization of 4-Bromo-2-iodo-5-methylaniline Derivatives

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

The structural and analytical characterization of synthetic intermediates is a cornerstone of modern drug discovery and materials science. Halogenated anilines, particularly multi-substituted compounds like this compound and its derivatives, serve as critical building blocks for a range of functional molecules, from highly fluorescent materials to complex pharmaceutical agents.[1] Ensuring the identity, purity, and stability of these intermediates is not merely a quality control step; it is fundamental to the validity of subsequent synthetic transformations and the ultimate biological or material performance.

This guide provides an in-depth comparison of the essential analytical techniques required for the robust characterization of this compound derivatives. Moving beyond a simple listing of methods, we will explore the causality behind experimental choices, offering field-proven insights into data interpretation and the synergistic use of multiple techniques to build a comprehensive analytical dossier.

The Characterization Workflow: A Multi-Technique Approach

The definitive characterization of a novel compound is never reliant on a single technique. Instead, it is a logical workflow where each method provides a unique piece of the puzzle. Data from spectroscopic, chromatographic, and thermal methods are woven together to confirm the molecular structure, assess purity, and understand the material's physical properties.

Characterization_Workflow cluster_struct cluster_purity cluster_physico Synthesis New Derivative Synthesized Initial_Screen Initial Screen: TLC, Melting Point Synthesis->Initial_Screen Structural_Elucidation Structural Elucidation Initial_Screen->Structural_Elucidation  Proceed if promising Purity_Assessment Purity Assessment Structural_Elucidation->Purity_Assessment  Structure Confirmed NMR NMR (¹H, ¹³C) Primary Structure Structural_Elucidation->NMR MS Mass Spec (MS) MW Confirmation Structural_Elucidation->MS FTIR FTIR Functional Groups Structural_Elucidation->FTIR XRD SC-XRD Definitive 3D Structure Structural_Elucidation->XRD Physicochemical_Properties Physicochemical Properties Purity_Assessment->Physicochemical_Properties  Purity ≥ 95% HPLC HPLC / GC Quantitative Purity Purity_Assessment->HPLC Final_Approval Approved for Next Step Physicochemical_Properties->Final_Approval  All specs met Physicochemical_Properties->XRD Thermal TGA / DSC Thermal Stability Physicochemical_Properties->Thermal

Caption: Integrated workflow for the characterization of a new chemical entity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful and indispensable tool for the unambiguous structural elucidation of organic molecules in solution.[2] It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Principle of the Technique: NMR spectroscopy exploits the magnetic properties of atomic nuclei (most commonly ¹H and ¹³C). When placed in a strong magnetic field, these nuclei absorb and re-emit electromagnetic radiation at specific frequencies. The exact frequency (chemical shift) is highly sensitive to the local electronic environment, providing a unique fingerprint of the molecule's structure. Coupling between adjacent nuclei (J-coupling) reveals connectivity information.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Dissolve 5-10 mg of the aniline derivative in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical; the compound must be fully soluble, and the solvent's residual signal should not obscure important analyte resonances.

  • Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), to reference the chemical shift scale to 0 ppm.

  • Data Acquisition: Acquire a standard one-dimensional (1D) ¹H spectrum. This typically requires a few minutes. Subsequently, acquire a 1D ¹³C spectrum, which may require a longer acquisition time due to the lower natural abundance of the ¹³C isotope.

  • 2D NMR (if required): For derivatives with complex or overlapping signals, 2D NMR experiments like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) are essential for definitive assignments.[3]

Data Interpretation & Expected Results

For a representative this compound structure, the following signals are expected.

Data TypeExpected ObservationRationale & Causality
¹H NMR Two singlets in the aromatic region (δ 7-8 ppm)The protons on the aromatic ring are isolated from each other by substituents and will not show splitting.
A singlet for the methyl group (δ ~2.2-2.5 ppm)The three equivalent methyl protons are not coupled to other protons.
A broad singlet for the amine group (δ ~3.5-5.0 ppm)N-H protons often exchange, leading to broad signals. The chemical shift is concentration and solvent dependent.
¹³C NMR Six distinct signals in the aromatic region (δ ~110-150 ppm)Expect six unique carbon environments in the benzene ring due to the substitution pattern.
Carbon atoms attached to Br (C-Br) and I (C-I) will be shifted to higher field (lower ppm)The strong electron-withdrawing and heavy atom effects of halogens influence the chemical shifts significantly.
A signal in the aliphatic region (δ ~15-25 ppm)Corresponds to the methyl group carbon.

Mass Spectrometry (MS)

MS is a destructive analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. It is the gold standard for confirming the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

Principle of the Technique: The sample is ionized, and the resulting ions are accelerated into a mass analyzer where they are separated based on their m/z. For halogenated compounds, MS is particularly powerful due to the characteristic natural isotopic abundances of bromine (⁷⁹Br: ~50.7%, ⁸¹Br: ~49.3%) and chlorine, if present.

Experimental Protocol: GC-MS or LC-MS
  • Sample Preparation: Prepare a dilute solution (e.g., 10-100 µg/mL) of the sample in a volatile solvent like methanol or acetonitrile.

  • Ionization: Choose an appropriate ionization technique. Electron Ionization (EI) is common with Gas Chromatography (GC-MS) and provides extensive fragmentation. Electrospray Ionization (ESI) is a softer technique used with Liquid Chromatography (LC-MS) and often preserves the molecular ion.

  • Data Acquisition: Acquire the mass spectrum, ensuring a sufficient mass range is scanned to observe the molecular ion peak.

Data Interpretation & Expected Results

For a molecule containing one bromine and one iodine atom, the molecular ion region will display a characteristic pattern.

Data TypeExpected ObservationRationale & Causality
Molecular Ion (M⁺) A peak corresponding to the exact mass of the molecule.[4]Confirms the molecular formula. High-resolution MS (HRMS) can determine the mass to within a few parts per million, providing high confidence in the elemental composition.[5]
Isotopic Pattern A distinctive cluster of peaks for the molecular ion. The M⁺ and M+2 peaks will have nearly equal intensity (~1:1 ratio) due to the two isotopes of bromine.This isotopic signature is a definitive indicator of the presence of one bromine atom in the molecule or fragment.
Fragmentation Loss of iodine (M-127) and/or bromine (M-79/81) are common fragmentation pathways.The C-I bond is typically weaker than the C-Br bond, so the loss of iodine may be a more prominent fragment.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a rapid, non-destructive technique used to identify the functional groups present in a molecule.

Principle of the Technique: The sample is irradiated with infrared light, causing the covalent bonds within the molecule to vibrate at specific frequencies (stretching, bending). The absorption of IR radiation at these characteristic frequencies provides a spectrum that reveals the presence of functional groups.

Experimental Protocol: Attenuated Total Reflectance (ATR)
  • Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal. No extensive sample preparation is required.

  • Data Acquisition: Collect the spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.

  • Background Correction: A background spectrum of the clean ATR crystal must be collected and subtracted from the sample spectrum.

Data Interpretation & Expected Results
Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3300-3500N-H stretchPrimary Amine (-NH₂)[6]
3000-3100C-H stretchAromatic C-H
2850-2960C-H stretchMethyl (-CH₃)
1600-1650N-H bendPrimary Amine (-NH₂)
1450-1600C=C stretchAromatic Ring
1250-1350C-N stretchAromatic Amine
500-600C-I stretchIodo-Aryl
550-650C-Br stretchBromo-Aryl

High-Performance Liquid Chromatography (HPLC)

HPLC is the premier technique for determining the purity of a compound and for quantitative analysis.[7] It separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a liquid mobile phase.

Principle of the Technique: The sample is injected into a high-pressure stream of liquid (mobile phase) that passes through a column packed with a solid adsorbent (stationary phase). For aniline derivatives, reverse-phase HPLC is most common, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a more polar solvent mixture. Compounds are separated based on their hydrophobicity, with more nonpolar compounds being retained longer on the column.

Experimental Protocol: Reverse-Phase HPLC
  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a compatible solvent to a known concentration (e.g., 1 mg/mL). Filter the sample through a 0.45 µm syringe filter to remove particulates.

  • Mobile Phase: A typical mobile phase is a mixture of water and a polar organic solvent like acetonitrile or methanol. A gradient elution (where the solvent composition changes over time) is often used to resolve impurities with different polarities.

  • Column: A C18 column is the standard choice for this class of compounds.

  • Detection: UV detection is ideal, as the aromatic ring provides strong chromophores. A photodiode array (PDA) detector can be used to acquire a UV spectrum for each peak, aiding in peak identification.

  • Quantification: Purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

HPLC_Workflow Start Prepare Sample (1 mg/mL, filtered) Inject Inject Sample Start->Inject MobilePhase Prepare Mobile Phase (e.g., H₂O/Acetonitrile) HPLC HPLC System MobilePhase->HPLC Column Separation on C18 Column HPLC->Column Inject->HPLC Detector UV/PDA Detection Column->Detector Data Chromatogram (Retention Time vs. Absorbance) Detector->Data Analysis Integrate Peaks Calculate Area % Purity Data->Analysis

Caption: Standard workflow for HPLC purity analysis.

Single-Crystal X-ray Diffraction (SC-XRD)

While other techniques provide evidence, SC-XRD offers definitive proof of molecular structure.[8] It is the only method that can determine the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Principle of the Technique: A well-ordered single crystal is bombarded with a focused beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays in a specific pattern. By analyzing the positions and intensities of the diffracted spots, a 3D electron density map of the molecule can be calculated, from which the atomic structure is solved.

Experimental Protocol
  • Crystal Growth: This is often the rate-limiting step. High-purity material is dissolved in a suitable solvent or solvent system, and crystals are grown through slow evaporation, slow cooling, or vapor diffusion.[1]

  • Crystal Mounting: A suitable single crystal (typically <0.5 mm) is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The crystal is placed in the X-ray diffractometer, and a full sphere of diffraction data is collected, which can take several hours.

  • Structure Solution and Refinement: Specialized software is used to solve and refine the crystal structure.[1]

Data Interpretation & Expected Results

The output is a detailed crystallographic information file (CIF) and a 3D model of the molecule. This data confirms the connectivity and stereochemistry absolutely. For a related compound, 5-bromo-4-iodo-2-methylaniline, the crystal structure has been reported, providing a valuable reference for expected bond lengths and packing motifs.[1]

Thermal Analysis (TGA/DSC)

Thermal analysis techniques are used to measure the physical and chemical properties of a material as a function of temperature.[9]

Principle of the Technique:

  • Differential Scanning Calorimetry (DSC): Measures the difference in heat flow required to increase the temperature of a sample and a reference. It is used to determine melting point, glass transitions, and other phase changes.[10]

  • Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature. It is used to determine thermal stability and decomposition temperatures.[11]

Experimental Protocol
  • Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum or ceramic pan.

  • Data Acquisition: Place the pan in the instrument and heat it at a controlled rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).

  • Analysis: Analyze the resulting thermogram for thermal events.

Data Interpretation & Expected Results
TechniqueExpected ObservationRationale & Causality
DSC A sharp endothermic peak.This corresponds to the melting point of the crystalline solid. A broad peak may indicate the presence of impurities.
TGA A stable baseline until a high temperature, followed by a sharp drop in mass.Indicates the temperature at which the compound begins to decompose. For drug development, a high decomposition temperature is desirable.

Comparison of Characterization Methods

TechniqueInformation ProvidedSample Req.ThroughputDestructiveKey Advantage for this Application
NMR Atomic connectivity, 3D structure in solution5-10 mg, solid/liquidMediumNoUnambiguous confirmation of isomer and substitution pattern.
MS Molecular weight, elemental formula (HRMS)<1 mg, solid/liquidHighYesDefinitive MW confirmation and halogen presence via isotopic pattern.
FTIR Presence of functional groups<1 mg, solid/liquidVery HighNoQuick, easy confirmation of key functional groups (e.g., -NH₂).
HPLC Purity, quantification<1 mg, solid/liquidHighNo (sample can be recovered)Gold standard for assessing chemical purity with high precision.
SC-XRD Absolute 3D structure in solid stateSingle crystalLowNoThe only method for definitive, absolute structural proof.
TGA/DSC Melting point, thermal stability2-5 mg, solidMediumYesCritical for understanding the material's physical properties and stability.

Conclusion

The comprehensive characterization of this compound derivatives requires a thoughtful and integrated application of multiple analytical techniques. While NMR and MS form the foundation for structural confirmation, HPLC is non-negotiable for purity assessment. FTIR provides a rapid functional group fingerprint, while thermal analysis and SC-XRD offer crucial insights into the material's solid-state properties. By understanding the strengths and limitations of each method and interpreting the data synergistically, researchers and drug development professionals can build a robust analytical package that ensures the quality and integrity of these vital chemical building blocks.

References

Validating the Regioselectivity of Reactions with 4-Bromo-2-iodo-5-methylaniline: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of synthetic organic chemistry, the ability to selectively functionalize a molecule with multiple reactive sites is paramount. This guide provides an in-depth analysis of the regioselective reactions of 4-bromo-2-iodo-5-methylaniline, a versatile building block in medicinal chemistry and materials science. We will explore the fundamental principles governing the differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds in palladium-catalyzed cross-coupling reactions, offering a predictive framework and comparative experimental insights.

Part 1: The Decisive Step: Understanding Regioselectivity in Cross-Coupling Reactions

The regiochemical outcome of palladium-catalyzed cross-coupling reactions on dihalogenated aromatic compounds is predominantly determined in the initial oxidative addition step. This is where the palladium(0) catalyst inserts into one of the carbon-halogen bonds, and several factors dictate which bond is preferentially cleaved.

The Inherent Reactivity of Carbon-Halogen Bonds

The general reactivity trend for aryl halides in palladium-catalyzed cross-coupling reactions is Ar-I > Ar-Br > Ar-Cl >> Ar-F.[1] This trend is primarily governed by the carbon-halogen (C-X) bond dissociation energy; the weaker C-I bond is more susceptible to cleavage by the palladium catalyst.[1] This inherent reactivity provides a strong thermodynamic driving force for the preferential reaction at the C-I bond of this compound.

Electronic and Steric Landscape of this compound

The electronic nature of the substituents on the aniline ring plays a subtle yet significant role. The amino (-NH₂) and methyl (-CH₃) groups are both electron-donating, increasing the electron density of the aromatic ring. This can influence the rate of oxidative addition. However, in the case of this compound, the dominant factor remains the inherent reactivity of the C-I versus the C-Br bond.

Steric hindrance can also influence the regioselectivity. The iodine atom is in the ortho position to the bulky amino group, while the bromine atom is in the meta position. While the larger size of the iodine atom contributes to some steric hindrance, the C-I bond's length and weakness often override this effect.

The Power of the Ligand

The choice of ligand coordinated to the palladium center is a critical parameter for controlling regioselectivity. Bulky and electron-rich phosphine ligands, such as those developed by Buchwald, can significantly influence the steric and electronic environment of the catalyst, sometimes even reversing the expected reactivity.[2][3] Ligand properties can affect the rate of oxidative addition at different sites and, in some cases, promote the reaction of the less reactive C-Br bond.[4]

Part 2: A Comparative Analysis of Regioselective Cross-Coupling Reactions

Here, we compare the regioselectivity of three major palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig—with this compound. The following sections provide a predictive analysis based on established principles and available data on analogous systems, along with detailed experimental protocols.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds. Given the higher reactivity of the C-I bond, the selective coupling at the 2-position of this compound is the expected outcome.

Predicted Regioselectivity: High selectivity for reaction at the C-I bond.

Experimental Data on Analogous Systems: Studies on dihaloarenes consistently show that with standard palladium catalysts like Pd(PPh₃)₄, the Suzuki-Miyaura coupling occurs preferentially at the C-I bond.[5] For substrates with both iodo and bromo substituents, monofunctionalization at the iodo position is highly selective.[5]

Catalyst/LigandBaseSolventTemperature (°C)Expected Major Product
Pd(PPh₃)₄K₂CO₃Toluene/H₂O80-100Coupling at C-2 (Iodo position)
Pd(OAc)₂ / SPhosK₃PO₄1,4-Dioxane100Coupling at C-2 (Iodo position)
Pd₂(dba)₃ / P(t-Bu)₃CsFTHF60High selectivity for C-2 (Iodo position)
  • To a flame-dried Schlenk flask, add this compound (1.0 mmol), the desired boronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).

  • Evacuate and backfill the flask with argon three times.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol) and any additional ligand.

  • Add the degassed solvent system (e.g., toluene/H₂O, 4:1, 10 mL).

  • Heat the reaction mixture to the desired temperature and stir until the starting material is consumed (monitor by TLC or GC-MS).

  • Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is the method of choice for the synthesis of arylalkynes. The mechanism also proceeds via oxidative addition, and the reactivity trend of aryl halides is similar to that in Suzuki-Miyaura coupling.

Predicted Regioselectivity: Strong preference for coupling at the C-I bond.

Experimental Data on Analogous Systems: For dihalogenated substrates, the Sonogashira coupling demonstrates high regioselectivity for the C-I bond over C-Br and C-Cl bonds.[6][7] This selectivity is often very high, allowing for the clean synthesis of mono-alkynylated products.[8]

CatalystCo-catalystBaseSolventTemperature (°C)Expected Major Product
Pd(PPh₃)₂Cl₂CuIEt₃NTHFRoom Temp - 50Coupling at C-2 (Iodo position)
Pd(PPh₃)₄CuIDiisopropylamineToluene60Coupling at C-2 (Iodo position)
Pd(OAc)₂ / P(t-Bu)₃None (Copper-free)Cs₂CO₃1,4-Dioxane80Coupling at C-2 (Iodo position)
  • To a Schlenk flask, add this compound (1.0 mmol), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 mmol), and the co-catalyst (e.g., CuI, 0.04 mmol).

  • Evacuate and backfill with argon three times.

  • Add the degassed solvent (e.g., THF, 10 mL) and the base (e.g., Et₃N, 3.0 mmol).

  • Add the terminal alkyne (1.1 mmol) dropwise via syringe.

  • Stir the reaction at the appropriate temperature until completion.

  • Work up the reaction by diluting with ether, washing with saturated aqueous NH₄Cl, water, and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds. While the general reactivity trend of aryl halides holds, the choice of ligand is particularly crucial in this reaction and can influence the regioselectivity.

Predicted Regioselectivity: Predominantly at the C-I bond, but potentially tunable with specific ligands.

Experimental Data on Analogous Systems: In dihalogenated systems where one halogen is iodine and the other is bromine or chlorine, Buchwald-Hartwig amination typically occurs at the C-I bond.[9] However, the development of specialized ligands has, in some cases, allowed for the selective amination of the less reactive C-Br or C-Cl bond.[10]

Palladium PrecursorLigandBaseSolventTemperature (°C)Expected Major Product
Pd₂(dba)₃XPhosK₃PO₄Toluene100Coupling at C-2 (Iodo position)
Pd(OAc)₂BINAPCs₂CO₃1,4-Dioxane110Coupling at C-2 (Iodo position)
Pd(OAc)₂RuPhosNaOt-BuToluene100Coupling at C-2 (Iodo position)
  • In a glovebox, add the palladium precursor (e.g., Pd₂(dba)₃, 0.01 mmol), the ligand (e.g., XPhos, 0.03 mmol), and the base (e.g., K₃PO₄, 1.4 mmol) to a vial.

  • Add this compound (1.0 mmol) and the amine (1.2 mmol).

  • Add the anhydrous, degassed solvent (e.g., toluene, 5 mL).

  • Seal the vial and heat with stirring for the required time.

  • Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Concentrate the filtrate and purify the residue by column chromatography.

Part 3: Visualizing the Reaction Pathways

To better understand the underlying principles of these regioselective reactions, the following diagrams illustrate the key mechanistic steps.

Catalytic Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition (Ar-X) Ar-Pd(II)(Nu)L2 Ar-Pd(II)(Nu)L2 Ar-Pd(II)(X)L2->Ar-Pd(II)(Nu)L2 Transmetalation (Suzuki) or Amine Coordination (Buchwald) or Acetylide Formation (Sonogashira) Ar-Nu Ar-Nu Ar-Pd(II)(Nu)L2->Ar-Nu Reductive Elimination

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Regioselectivity cluster_0 This compound + Pd(0)L2 cluster_1 Oxidative Addition Pathways cluster_2 Products start Substrate pathA Pathway A (C-I Cleavage) (Lower Activation Energy) start->pathA Favored pathB Pathway B (C-Br Cleavage) (Higher Activation Energy) start->pathB Disfavored productA Major Product (Coupling at C-2) pathA->productA productB Minor Product (Coupling at C-4) pathB->productB

Caption: Competing oxidative addition pathways for this compound.

Conclusion

The regioselectivity of palladium-catalyzed cross-coupling reactions with this compound is primarily dictated by the inherent difference in reactivity between the C-I and C-Br bonds. In standard Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, selective functionalization at the C-2 iodo position is the overwhelmingly favored outcome. This predictable reactivity makes this compound an excellent substrate for sequential cross-coupling strategies, allowing for the controlled and stepwise introduction of different functionalities at the C-2 and C-4 positions. While the choice of ligand can, in some specialized systems, alter this selectivity, for most applications, chemists can confidently target the C-I bond for initial functionalization. This guide provides a solid foundation for researchers to design and execute highly regioselective transformations, accelerating the synthesis of complex molecules for a wide range of applications.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.